Xanthomegnin
Description
Xanthomegnin is a mutagenic mycotoxin isolated from Penicillium citreo-viride. It is known to cause nephropathy and death in farm animals exposed to food-borne Penicillium (and Aspergillus fungi). In humans and animals, oral intake of this compound leads to kidney and liver abnormalities, often first presenting as jaundice. Death may result. The compound has been shown to interfere with cellular respiratory processes and has given positive results in tests for genotoxic potential.
pigment isolated from pathogenic fungus, Microsporum cookei; also Penicillium viridicatum; structure
Properties
CAS No. |
1685-91-2 |
|---|---|
Molecular Formula |
C30H22O12 |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
(3R)-10-hydroxy-8-[(3R)-10-hydroxy-7-methoxy-3-methyl-1,6,9-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl]-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione |
InChI |
InChI=1S/C30H22O12/c1-9-5-11-7-13-17(23(33)15(11)29(37)41-9)25(35)19(27(39-3)21(13)31)20-26(36)18-14(22(32)28(20)40-4)8-12-6-10(2)42-30(38)16(12)24(18)34/h7-10,33-34H,5-6H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
WICHONPZVIYWIJ-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)C[C@H](OC6=O)C)O)OC |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C(=O)O1)O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=C(C4=O)C(=C6C(=C5)CC(OC6=O)C)O)OC |
Synonyms |
3,3'-bis(2-methoxy-5-hydroxy-7-(2-hydroxypropyl)-8- carboxyl-1,4-naphthoquinone lactone) xanthomegnin |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture of Xanthomegnin: A Technical Guide
Xanthomegnin is a complex dimeric naphtho-γ-pyrone, a mycotoxin primarily produced by various species of fungi belonging to the Aspergillus and Penicillium genera.[1] First isolated from the pathogenic fungus Trichophyton megnini in 1963, its intricate structure was later confirmed through X-ray crystallography.[1] This document serves as a technical guide for researchers, scientists, and professionals in drug development, providing a detailed overview of this compound's chemical structure, physicochemical properties, isolation protocols, and biosynthetic origins.
Chemical Structure and Properties
This compound is characterized by a dimeric structure composed of two identical naphtho-γ-pyrone monomers linked together. It is a yellow pigment and its chemical complexity contributes to its biological activity.[2]
Table 1: Physicochemical and Identification Data for this compound
| Property | Data | Reference |
| Molecular Formula | C₃₀H₂₂O₁₂ | [3] |
| Molecular Weight | 574.5 g/mol | [3] |
| IUPAC Name | (3R)-10-hydroxy-8-[(3R)-10-hydroxy-7-methoxy-3-methyl-1,6,9-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl]-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,9-trione | [3] |
| CAS Number | 1685-91-2 | [3] |
| Synonyms | Xanthomegnine, NSC-264720 | [3] |
| Class | Bis-napthopyrone pigment, Mycotoxin | [1] |
| Appearance | Yellow pigment | [2] |
| Solubility | Soluble in methanol and DMSO |
Biosynthesis of this compound
This compound belongs to the polyketide family of natural products.[4] Its biosynthesis originates from the polymerization of acetyl-CoA and malonyl-CoA units by a Type I Polyketide Synthase (PKS), a large, multi-domain enzyme.[5][6] The resulting polyketide chain undergoes a series of modifications, including cyclization and dimerization, to form the final complex structure. The pathway is related to the biosynthesis of other fungal naphtho-γ-pyrones and dihydroxynaphthalene (DHN) melanin.[7][8]
Experimental Protocols
Isolation and Purification of this compound from Penicillium viridicatum
The following protocol is a synthesized methodology based on established procedures for the isolation of this compound.[1][9]
1. Fungal Culture and Inoculation:
-
Strain: Penicillium viridicatum (e.g., NRRL 6430).
-
Medium: Polished rice is autoclaved in flasks to serve as the solid substrate.
-
Inoculation: A spore suspension of P. viridicatum is inoculated onto the sterile rice.
-
Incubation: The inoculated rice cultures are incubated at 15°C for approximately 29 days in the dark to allow for fungal growth and metabolite production.[9]
2. Extraction:
-
The molded rice is dried and ground to a fine powder.
-
The powder is subjected to solvent extraction, typically using a polar organic solvent like chloroform or methanol, through maceration or Soxhlet extraction.
-
The resulting crude extract is filtered to remove solid fungal biomass and rice particles.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
3. Purification using High-Performance Liquid Chromatography (HPLC):
-
Column: A preparative reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile in water, often with a modifier like formic acid to improve peak shape, is employed. The exact gradient is optimized based on the specific HPLC system and column.
-
Injection: The crude extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter before injection.
-
Detection: The eluent is monitored using a UV-Vis detector at a wavelength appropriate for this compound (e.g., 254 nm or 280 nm).
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Final Purification: The collected fractions are pooled, and the solvent is evaporated to yield purified, crystalline this compound. The purity is typically assessed by analytical HPLC.
This protocol can yield significant quantities of crystalline this compound, with reports of up to 440 mg per kg of rice.[9]
Toxicological Significance
This compound is a mycotoxin known to exhibit nephrotoxic, hepatotoxic, and mutagenic properties.[3] It has been implicated in cases of nephropathy in livestock that have consumed feed contaminated with this compound-producing fungi.[3] The toxin is believed to interfere with cellular respiration and has shown positive results in genotoxicity assays.[3] Its presence has also been detected in human skin and nail samples infected with the dermatophyte Trichophyton rubrum, indicating potential human exposure, although the clinical consequences of this are not yet fully understood.[10]
References
- 1. Isolation of this compound from Penicillium viridicatum by Preparative High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C30H22O12 | CID 3032411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phylogenomic analysis of type I polyketide synthase genes in pathogenic and saprobic ascomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a polyketide synthase in Aspergillus niger whose product is a precursor for both dihydroxynaphthalene (DHN) melanin and naphtho-γ-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fungal Melanin Biosynthesis Pathway as Source for Fungal Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation of this compound from Penicillium viridicatum by preparative high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Isolation of Xanthomegnin from Penicillium viridicatum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthomegnin, a dimeric naphthoquinone mycotoxin, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and anticoagulant properties. First identified as a pigment produced by various fungi, its discovery and subsequent isolation from Penicillium viridicatum have paved the way for extensive research into its potential therapeutic applications and toxicological profile. This technical guide provides a comprehensive overview of the seminal work on the discovery and isolation of this compound from P. viridicatum, presenting detailed experimental protocols, quantitative data, and a visualization of the underlying biosynthetic principles.
Discovery and Significance
This compound was first isolated from the dermatophyte Trichophyton megninii. However, its presence in common food spoilage fungi, particularly Penicillium viridicatum, brought it to the forefront of mycotoxin research.[1] Early studies focused on its toxicological effects, noting its association with nephropathy in animals exposed to contaminated feed.[2] Subsequent research has shifted towards exploring its bioactive potential, driven by its complex chemical structure and intriguing biological activities. This compound is a member of the broader class of naphthoquinone pigments produced by several species within the genera Penicillium, Aspergillus, and Trichophyton.[3][4]
Experimental Protocols
The following sections detail the methodologies for the production, isolation, and purification of this compound from Penicillium viridicatum.
Fungal Strain and Culture Conditions
The strain Penicillium viridicatum NRRL 6430 has been successfully used for the production of this compound.[3][4]
Inoculum Preparation:
-
Cultures of P. viridicatum are maintained on Blakeslee malt agar slants.
-
To prepare the inoculum, 5 mL of a sterile 1:10,000 aqueous solution of Triton X-100 is added to a 7-day-old slant culture.
-
The surface is agitated vigorously to suspend the spores.
Production of this compound:
-
Solid-state fermentation is carried out on a rice substrate.
-
A 1 mL portion of the spore suspension is used to inoculate the rice medium.
-
The inoculated rice is incubated at 15°C for 29 days to allow for optimal production of this compound.[3][4]
Extraction of this compound
A multi-step solvent extraction process is employed to isolate the crude this compound from the fungal culture.
-
The entire rice culture is homogenized and extracted with methylene chloride.
-
The organic phase is separated from the aqueous layer and the solid rice material.
-
The residual solids are re-extracted with methylene chloride to ensure maximum recovery.
-
The combined organic phases are concentrated under reduced pressure to yield a residual oil.
Purification by Liquid-Liquid Partitioning and HPLC
The crude extract is further purified using liquid-liquid partitioning followed by preparative high-pressure liquid chromatography (HPLC).
-
The residual oil is partitioned between hexane and a methanol-water (9:1) mixture.
-
Vigorous shaking for 1 minute facilitates the separation of phases.
-
The aqueous methanol layer, containing the this compound, is separated and washed with a fresh portion of hexane.
-
This process results in the precipitation of a dark-brown, this compound-rich material at the interface.
-
The precipitate is collected by filtration and washed with hexane.
-
Final purification is achieved using a Waters Associates Prep 500 chromatograph fitted with a Prep Pak 500 silica column.
-
The column is eluted with a mobile phase of benzene-methanol-acetic acid (98.5:1:0.5, by volume) at a flow rate of 250 ml/min.[3]
-
Fractions containing pure this compound are collected, and the compound crystallizes spontaneously upon standing at room temperature.[3]
Data Presentation
Quantitative Yield of this compound
The described protocol yields a significant amount of crystalline this compound.
| Parameter | Value | Reference |
| Yield of Crystalline this compound | 440 mg per kg of rice | [3][4] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed by various spectroscopic methods. The 13C Nuclear Magnetic Resonance (NMR) data is particularly informative, confirming its polyketide origin.[5][6]
Table 1: 13C NMR Chemical Shift Data for this compound [5][6]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | 184.5 |
| C-3 | 75.8 |
| C-4 | 34.9 |
| C-4a | 136.9 |
| C-5 | 118.4 |
| C-6 | 161.8 |
| C-7 | 108.2 |
| C-8 | 110.1 |
| C-9 | 160.2 |
| C-9a | 110.1 |
| C-10a | 139.2 |
| 3-Me | 20.4 |
| 7-OMe | 56.1 |
Note: The chemical shifts are referenced to tetramethylsilane (TMS).
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow a polyketide pathway, a common route for the synthesis of secondary metabolites in fungi.[5][7][8] While the specific gene cluster and enzymatic steps for this compound in Penicillium viridicatum have not been fully elucidated in the available literature, a putative pathway can be proposed based on the known biosynthesis of other fungal naphthoquinones. The pathway likely involves a Type I polyketide synthase (PKS).
Caption: Proposed biosynthetic pathway for this compound.
Conclusion
The discovery and isolation of this compound from Penicillium viridicatum represent a significant milestone in the field of mycotoxin research. The methodologies developed for its production and purification have been instrumental in enabling further studies into its biological activities and potential applications. While the precise biosynthetic pathway is still an area of active investigation, the evidence strongly points towards a polyketide origin. This technical guide provides a foundational understanding for researchers and professionals in drug development, offering a detailed overview of the core scientific principles and experimental procedures associated with this intriguing fungal metabolite. Further research into the specific enzymatic machinery and genetic regulation of this compound biosynthesis will undoubtedly open new avenues for its biotechnological production and therapeutic exploitation.
References
- 1. Production of this compound and viomellein by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of this compound from Penicillium viridicatum by preparative high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of this compound from Penicillium viridicatum by Preparative High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C nuclear magnetic resonance spectra and biosynthetic studies of this compound and related pigments from Aspergillus sulphureus and melleus - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Structure of this compound and related pigments: reinvestigation by 13C nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Evolutionary Histories of Type III Polyketide Synthases in Fungi [frontiersin.org]
- 8. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
Xanthomegnin Mycotoxin: A Technical Guide for Researchers
An In-depth Technical Guide on Fungi Producing Xanthomegnin, its Analysis, and Putative Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a naphthoquinone mycotoxin produced by a variety of filamentous fungi. It exhibits a range of toxicological effects, including hepatotoxicity, nephrotoxicity, and potential carcinogenicity. This mycotoxin is of significant concern in agriculture, food safety, and clinical settings due to its contamination of stored grains and its production by some pathogenic fungi. This technical guide provides a comprehensive overview of the fungal species known to produce this compound, quantitative data on its production, detailed experimental protocols for its analysis, and a putative model for its biosynthetic pathway and regulation.
Fungi Known to Produce this compound
Several species within the genera Aspergillus, Penicillium, and Trichophyton have been identified as producers of this compound.
-
Aspergillus Species:
-
Aspergillus ochraceus[1]
-
Aspergillus sulphureus
-
Aspergillus melleus
-
-
Penicillium Species:
-
Trichophyton Species:
Quantitative Production of this compound
The production of this compound by fungal species can vary significantly depending on the species, strain, and culture conditions. The following table summarizes reported quantitative data for this compound production.
| Fungal Species | Substrate | Production Level (mg/kg or µg/g) | Reference |
| Aspergillus ochraceus (6 of 14 isolates) | Rice | 300 - 1300 µg/g | [1] |
| Penicillium cyclopium (1 of 9 isolates) | Rice | 100 µg/g | [1] |
| Penicillium viridicatum (3 of 9 isolates) | Rice | 400 - 1600 µg/g | [1] |
| Penicillium viridicatum (NRRL 6430) | Rice | 440 mg/kg | [2][3] |
Experimental Protocols
Fungal Culture and Mycotoxin Production
A general workflow for inducing and extracting this compound from fungal cultures is presented below.
Workflow for this compound Production and Analysis.
Methodology:
-
Fungal Inoculation and Culture: Inoculate a suitable solid substrate, such as autoclaved rice, with a spore suspension of the target fungus.
-
Incubation: Incubate the culture under optimal conditions for mycotoxin production. For example, Penicillium viridicatum can be incubated at 15°C for 29 days to achieve significant this compound yields.[2][3]
-
Extraction: After incubation, dry and grind the fungal culture. Extract the mycotoxin using an appropriate organic solvent like chloroform or ethyl acetate.
-
Filtration and Concentration: Filter the extract to remove solid debris and then concentrate the filtrate under reduced pressure.
Analytical Methods for this compound Detection and Quantification
TLC is a rapid and cost-effective method for the qualitative screening of this compound.
Protocol:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Sample Application: Spot the concentrated fungal extract onto the TLC plate.
-
Mobile Phase: A suitable solvent system for separating non-polar mycotoxins. A common system for naphthoquinones is Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v).
-
Development: Develop the chromatogram in a saturated TLC chamber.
-
Visualization: this compound is a colored compound and can be visualized directly. For enhanced detection, view the plate under UV light (254 nm and 365 nm).
-
Identification: The retention factor (Rf) value of the sample spot is compared with that of a pure this compound standard.
HPLC is a precise and sensitive method for the quantification of this compound.
Protocol:
-
Sample Preparation and Cleanup:
-
The crude extract may require a cleanup step to remove interfering compounds. Solid-phase extraction (SPE) with a C18 cartridge is a common method for mycotoxin cleanup.
-
Dissolve the cleaned-up extract in a suitable solvent, such as the mobile phase, for injection.
-
-
Chromatographic Conditions (based on literature for similar compounds and preparative methods):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water, often with a small percentage of an acidifier like formic acid or acetic acid to improve peak shape. A starting point could be a gradient of 15% acetonitrile in acidified water, increasing to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis detector at a wavelength where this compound has maximum absorbance (around 405 nm).
-
Quantification: Create a calibration curve using a series of known concentrations of a pure this compound standard. The concentration in the sample is determined by comparing its peak area to the calibration curve.
-
Putative Biosynthetic Pathway and Regulation
While the specific biosynthetic gene cluster (BGC) for this compound has not been definitively characterized, it is hypothesized to be a polyketide, synthesized by a Type I polyketide synthase (PKS). The general regulatory mechanisms for mycotoxin production in Aspergillus and Penicillium provide a framework for understanding how this compound biosynthesis might be controlled.
Proposed Biosynthetic Pathway
The biosynthesis is likely initiated by a PKS that catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide backbone. This backbone then undergoes a series of modifications, including cyclization, aromatization, and oxidation, to form the final this compound molecule.
Hypothetical Biosynthetic Pathway for this compound.
Regulation of Biosynthesis
The expression of the this compound BGC is likely controlled by a hierarchical regulatory network.
Model for the Regulation of this compound Biosynthesis.
-
Pathway-Specific Transcription Factor (PSTF): The this compound BGC is expected to contain a gene encoding a PSTF, likely a zinc-finger transcription factor, that directly binds to the promoter regions of the other genes in the cluster to activate their transcription.
-
Global Regulators: Broad-domain regulatory proteins, such as the Velvet complex (VeA, VelB, LaeA), are known to respond to environmental cues (e.g., light, pH, nutrient availability) and modulate the expression of multiple secondary metabolite BGCs, including those for mycotoxins. It is highly probable that these global regulators also influence this compound production.
-
Environmental Factors: The production of this compound is influenced by environmental conditions such as temperature, pH, and the availability of carbon and nitrogen sources. These factors are sensed by the fungus and transduced through signaling pathways that ultimately impact the activity of global and pathway-specific regulators.
Conclusion and Future Directions
This compound is a significant mycotoxin produced by several fungal species of agricultural and clinical importance. This guide has provided an overview of the current knowledge regarding the producing organisms, analytical methodologies, and a putative biosynthetic and regulatory framework. Future research should focus on the definitive identification and characterization of the this compound biosynthetic gene cluster in key producing species. This will enable a more precise understanding of its regulation and facilitate the development of strategies to control its production. Furthermore, the development and validation of robust and sensitive quantitative analytical methods are crucial for accurate risk assessment and for monitoring the presence of this mycotoxin in food, feed, and clinical samples. The application of transcriptomic and metabolomic approaches will be invaluable in elucidating the intricate regulatory networks that govern this compound biosynthesis in response to various environmental stimuli. Such knowledge is essential for developing effective control measures to mitigate the risks associated with this potent mycotoxin.
References
- 1. agilent.com [agilent.com]
- 2. Isolation of this compound from Penicillium viridicatum by preparative high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of this compound from Penicillium viridicatum by Preparative High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound detection does not discriminate between Trichophyton rubrum and T. mentagrophytes complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Antibacterial Properties of Xanthomegnin in Prokaryotic Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthomegnin, a dimeric naphthoquinone produced by various species of fungi, including Aspergillus and Penicillium, has long been recognized for its mycotoxic properties. However, emerging research is beginning to shed light on its potential as an antibacterial agent. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity in prokaryotic cells, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing its potential mechanisms of action. While direct and extensive research on this compound's antibacterial properties is still developing, this guide synthesizes existing knowledge on related compounds to provide a foundational understanding for future research and drug development endeavors.
Antibacterial Spectrum and Efficacy
Direct minimum inhibitory concentration (MIC) data for this compound against a wide range of prokaryotic species remains limited in publicly available literature. However, studies on structurally similar compounds, such as other naphthoquinones and the related xanthoquinodins, provide valuable insights into its potential antibacterial spectrum.
It is hypothesized that this compound exhibits selective activity, primarily targeting Gram-positive bacteria while showing limited efficacy against Gram-negative counterparts. This selectivity is a common trait among many naphthoquinones and is often attributed to differences in the bacterial cell envelope structure. The outer membrane of Gram-negative bacteria can act as a formidable barrier, preventing the entry of certain antimicrobial compounds.
Table 1: Quantitative Data on the Antibacterial Activity of Compounds Structurally Related to this compound
| Compound Class | Specific Compound(s) | Bacterial Strain | MIC (µg/mL) | Reference |
| Xanthoquinodins | Xanthoquinodin A11, B10-15 | Bacillus subtilis | 16 - 31 | [1] |
| Staphylococcus aureus | 16 - 31 | [1] | ||
| Escherichia coli | > 30 (inactive) | [1] | ||
| Naphthoquinones | Juglone | Staphylococcus aureus | ≤ 0.125 µmol/L | [2] |
| 1,4-Naphthoquinone derivatives | Staphylococcus aureus | 15.6 - 500 | [3] | |
| Escherichia coli | 15.6 - 500 | [3] |
Proposed Mechanisms of Action
The precise molecular mechanisms underlying the antibacterial activity of this compound have not been definitively elucidated. However, based on the known activities of other naphthoquinones, several potential pathways can be proposed. These mechanisms often revolve around the ability of the quinone moiety to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and interference with essential cellular processes.
Generation of Reactive Oxygen Species (ROS)
A primary proposed mechanism of action for many naphthoquinones is their ability to induce oxidative stress through the generation of ROS. This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide radicals (O₂⁻). This initiates a cascade of reactions, leading to the formation of other highly reactive species such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). These ROS can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Interference with the Electron Transport Chain and ATP Synthesis
Naphthoquinones are structurally similar to menaquinone (Vitamin K2), an essential component of the bacterial electron transport chain (ETC). This structural similarity suggests that this compound could act as a competitive inhibitor, disrupting the normal flow of electrons and thereby inhibiting cellular respiration. By interfering with the ETC, this compound could uncouple oxidative phosphorylation, leading to a decrease in ATP synthesis and ultimately, energy depletion and cell death. Inhibition of ATP synthase is another potential mechanism, as observed with some polyphenolic compounds.[4][5]
Inhibition of Nucleic Acid and Protein Synthesis
Some naphthoquinones have been shown to interfere with the synthesis of essential macromolecules such as DNA and proteins.[6] This can occur through various mechanisms, including the intercalation of the planar naphthoquinone structure into the DNA double helix, which can inhibit replication and transcription. Additionally, the generated ROS can directly damage DNA and proteins involved in these synthesis pathways.
Experimental Protocols
To further investigate the antibacterial activity and mechanism of action of this compound, the following experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique to determine the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria and broth, no this compound) and a negative control (broth only).
-
Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible bacterial growth. This can also be quantified by measuring the optical density (OD) at 600 nm.
Assessment of Reactive Oxygen Species (ROS) Generation
The intracellular generation of ROS can be detected using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
DCFH-DA solution
-
This compound
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cells with PBS and resuspend them in PBS containing DCFH-DA. Incubate in the dark to allow the probe to enter the cells.
-
Wash the cells to remove excess probe.
-
Treat the cells with different concentrations of this compound.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. An increase in fluorescence indicates the oxidation of DCFH-DA by ROS.
Measurement of ATP Levels
Cellular ATP levels can be quantified using a luciferin-luciferase-based assay, which produces light in an ATP-dependent manner.
Materials:
-
Bacterial culture
-
ATP assay kit (containing luciferase and luciferin)
-
Luminometer
-
This compound
Procedure:
-
Expose bacterial cells to various concentrations of this compound for different time intervals.
-
Lyse the bacterial cells to release the intracellular ATP.
-
Add the cell lysate to the ATP assay reagent.
-
Measure the luminescence using a luminometer. A decrease in luminescence compared to untreated controls indicates a reduction in cellular ATP levels.
Conclusion and Future Directions
While direct evidence for the antibacterial activity of this compound is still emerging, the information available for structurally related naphthoquinones provides a strong foundation for its potential as an antimicrobial agent, particularly against Gram-positive bacteria. The proposed mechanisms of action, including the induction of oxidative stress and interference with cellular respiration, are consistent with the known bioactivity of this class of compounds.
Future research should focus on:
-
Comprehensive MIC testing: Determining the MIC of purified this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Elucidation of the specific mechanism of action: Utilizing the experimental protocols outlined in this guide and other advanced techniques to definitively identify the molecular targets of this compound in prokaryotic cells.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of bacterial infection.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound to optimize its antibacterial activity and reduce potential toxicity.
By systematically addressing these research questions, the scientific community can unlock the full potential of this compound as a lead compound for the development of novel antibacterial therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action [mdpi.com]
- 4. Inhibitors of ATP Synthase as New Antibacterial Candidates [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Xanthomegnin in the pH-Dependent Pigmentation of Trichophyton rubrum: A Technical Guide
For Immediate Release
Nanjing, China – November 21, 2025 – A comprehensive technical guide released today details the critical role of the polyketide pigment xanthomegnin in the characteristic pH-dependent pigmentation of Trichophyton rubrum, the primary causative agent of dermatophytosis in humans. This document, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the biochemical and genetic mechanisms governing this phenomenon, offering valuable insights for the development of novel antifungal strategies.
Trichophyton rubrum is renowned for its ability to produce a striking wine-red pigment under alkaline conditions, a characteristic often used in its identification.[1][2][3] Conversely, in an acidic environment, the fungus typically exhibits a yellow to beige coloration.[1][2][3] This technical guide consolidates current research, positing that this compound is the primary molecule responsible for this dramatic, pH-driven color shift.[1][3]
pH-Dependent Coloration of this compound
The pigmentation of T. rubrum is intrinsically linked to the ambient pH of its environment. Under alkaline conditions (pH > 7), the fungus displays a characteristic wine-red color, while acidic conditions (pH < 7) result in a yellow or brownish pigmentation.[1][2][3][4] This color change is reversible and can be observed instantaneously by the addition of acid or base to liquid cultures, strongly suggesting a pH-indicator-like property of the responsible pigment.[1][5] this compound, a naphthoquinone, has been identified as the key pigment responsible for both the red and yellow hues.[1][3]
The following table summarizes the observed pigmentation of T. rubrum under different pH conditions, as described in the literature.
| Initial pH of Culture Medium | Observed Pigmentation of T. rubrum | Reference |
| 3.5 | Whitish to beige, yellowish, or brownish | [1][2][4] |
| 5.0 - 6.0 | Yellow | [6] |
| 6.0 | Initially yellowish, developing to reddish over time | [2][5] |
| 7.0 | Red | [6] |
| 8.0 - 8.5 | Wine-red | [1][2][4] |
The PacC/Pal Signaling Pathway: A Master Regulator of Pigmentation
The adaptation of T. rubrum to ambient pH and the subsequent regulation of gene expression, including that of pigmentation genes, is primarily controlled by the conserved PacC/Pal signaling pathway.[7][8] This pathway is crucial for the virulence of many pathogenic fungi. In T. rubrum, the transcription factor PacC is activated under alkaline conditions and plays a pivotal role in the expression of genes necessary for survival and growth in the host environment, which tends to become alkaline due to fungal metabolic activity.[7][9] Disruption of the pacC gene in T. rubrum has been shown to decrease the secretion of keratinolytic proteases and impair its ability to grow on human nail fragments.[7][8][9][10] This suggests a direct or indirect regulatory role of PacC on the biosynthetic pathway of this compound. PacC contains a DNA-binding domain and recognizes specific 5'-GCCAAG-3' motifs in the promoter regions of its target genes.[7] It is hypothesized that PacC, upon activation in an alkaline environment, binds to the promoters of polyketide synthase (PKS) genes responsible for the synthesis of this compound, thereby upregulating its production and leading to the characteristic red pigmentation.
This compound Biosynthesis Gene Cluster
This compound is a polyketide, a class of secondary metabolites synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). The genes encoding the enzymes for a specific metabolic pathway are often found clustered together in the fungal genome, forming a biosynthetic gene cluster (BGC). While the complete this compound BGC in T. rubrum has not been fully elucidated, comparative genomics with other fungi suggests the presence of a conserved PKS gene cluster. The genome of T. rubrum strain CBS 118892 is available and serves as a reference for identifying these genes.[11][12] Researchers can utilize bioinformatics tools to mine this genome for PKS genes and other associated genes typically found in this compound BGCs, such as tailoring enzymes (e.g., oxidoreductases, transferases) that modify the polyketide backbone to produce the final this compound molecule.
Experimental Protocols
A crucial aspect of studying this compound's role in T. rubrum pigmentation involves robust and reproducible experimental protocols. This guide outlines key methodologies for the extraction, quantification, and genetic analysis of this compound production.
Fungal Culture and Pigment Observation
Trichophyton rubrum can be cultured on various media, with pigmentation intensity and color influenced by the medium composition.[1] For observing pH-dependent pigmentation, a recommended medium is Trichophyton Agar No. 1 (Tr1).[1]
Protocol for Culturing T. rubrum at Different pH:
-
Prepare Tr1 agar and adjust the pH to the desired values (e.g., 3.5, 6.0, and 8.5) using sterile HCl or NaOH after autoclaving.
-
Inoculate the plates with T. rubrum and incubate at 28°C for 3-4 weeks.
-
Observe the development of pigmentation over time. For liquid cultures, use Tr1 broth adjusted to the same pH values and incubate with shaking.
Pigment Extraction
A reliable method for extracting this compound from fungal mycelium is essential for subsequent quantification.
Protocol for this compound Extraction:
-
Harvest the fungal mycelium from the culture plates or liquid broth by scraping or filtration.
-
Lyophilize or air-dry the mycelium and grind it into a fine powder.
-
Extract the pigment using a solvent mixture such as methanol:chloroform:acetic acid (50:50:1 v/v/v).[13]
-
Vortex the mixture vigorously and centrifuge to pellet the cell debris.
-
Collect the supernatant containing the extracted pigments.
Quantification of this compound
HPLC is a sensitive and accurate method for the quantification of this compound.[13][14][15]
HPLC Protocol for this compound Quantification:
-
Sample Preparation: Evaporate the solvent from the pigment extract and redissolve the residue in a known volume of the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (acidified with a small amount of an acid like formic or acetic acid) is commonly used.
-
Detection: UV-Vis detector set at the absorption maximum of this compound.
-
Standard Curve: Prepare a standard curve using a purified this compound standard of known concentrations.
-
-
Analysis: Inject the sample and compare the peak area with the standard curve to determine the concentration of this compound.
Spectrophotometry offers a simpler and more high-throughput method for estimating pigment concentration, particularly for observing relative changes under different conditions.
Spectrophotometry Protocol for this compound Quantification:
-
Sample Preparation: Extract the pigment as described above.
-
Measurement:
-
For the yellow (acidic) form , measure the absorbance at its maximum absorption wavelength.
-
For the red (alkaline) form , alkalinize the extract with a small amount of NaOH and measure the absorbance at its maximum absorption wavelength.
-
The absorbance spectrum of this compound shows a shoulder between 510-580 nm.[16] Specific maxima for the acidic and alkaline forms need to be determined empirically for accurate quantification.
-
-
Quantification: Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance, ε is the molar absorptivity of this compound (which needs to be known or determined), b is the path length of the cuvette, and c is the concentration.
Genetic Manipulation using CRISPR-Cas9
To definitively establish the role of specific PKS genes in this compound biosynthesis, gene knockout experiments are invaluable. The CRISPR-Cas9 system has been successfully adapted for use in T. rubrum.[10][17][18]
Protocol Outline for CRISPR-Cas9 Knockout of a PKS Gene:
-
Target Selection and sgRNA Design: Identify the target PKS gene in the T. rubrum genome and design specific single-guide RNAs (sgRNAs).
-
Vector Construction: Clone the Cas9 nuclease and the specific sgRNA into suitable expression vectors for fungi.
-
Protoplast Formation: Generate protoplasts from T. rubrum mycelia using cell wall-degrading enzymes.
-
Transformation: Introduce the Cas9 and sgRNA expression vectors into the protoplasts, often using a PEG-mediated method.[17]
-
Selection and Screening: Select for transformed cells and screen for successful gene knockout mutants using PCR and DNA sequencing.
-
Phenotypic Analysis: Culture the knockout mutants under conditions that normally induce pigmentation and observe for a loss or alteration of color, which would confirm the role of the targeted PKS gene in this compound biosynthesis.
Conclusion and Future Directions
The pH-dependent pigmentation of Trichophyton rubrum, orchestrated by this compound under the control of the PacC/Pal signaling pathway, is a fascinating example of fungal adaptation. A thorough understanding of this process, from the molecular genetics of the biosynthetic pathway to the biochemical properties of the pigment itself, is crucial for the development of novel antifungal therapies. Future research should focus on the complete characterization of the this compound biosynthetic gene cluster, the elucidation of the precise regulatory network controlled by PacC, and the investigation of the potential roles of this compound in the virulence and pathogenesis of T. rubrum. This technical guide provides a solid foundation for researchers to build upon in their efforts to combat this widespread fungal pathogen.
References
- 1. Influence of the cultivation medium and pH on the pigmentation of Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of the cultivation medium and pH on the pigmentation of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of the cultivation medium and pH on the pigmentation of Trichophyton rubrum | PLOS One [journals.plos.org]
- 6. Transcription profile of Trichophyton rubrum conidia grown on keratin reveals the induction of an adhesin-like protein gene with a tandem repeat pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pH signaling transcription factor PacC mediates the growth of Trichophyton rubrum on human nail in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcription of N- and O-linked mannosyltransferase genes is modulated by the pacC gene in the human dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biophysical Characterization of the C-Terminal Tail of T. rubrum PacC Reveals an Inherent Intrinsically Disordered Structure with pH-Induced Structural Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Dual-Plasmid-Based CRISPR/Cas9-Mediated Strategy Enables Targeted Editing of pH Regulatory Gene pacC in a Clinical Isolate of Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trichophyton_rubrum_cbs_118892_gca_000151425 - Ensembl Genomes 62 [fungi.ensembl.org]
- 12. cymobase.org [cymobase.org]
- 13. researchgate.net [researchgate.net]
- 14. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound detection does not discriminate between Trichophyton rubrum and T. mentagrophytes complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Auxotrophic mutations of Trichophyton rubrum created by in vitro synthesized Cas9 ribonucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genotoxicity and Mutagenicity of Xanthomegnin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xanthomegnin, a quinone mycotoxin produced by various species of Aspergillus and Penicillium fungi, has demonstrated genotoxic and mutagenic properties in several toxicological assays. This technical guide provides a comprehensive overview of the existing scientific literature on the genotoxicity and mutagenicity of this compound, presenting available quantitative data, detailing experimental methodologies, and exploring potential mechanisms of action. Evidence primarily points to this compound's ability to induce DNA damage in mammalian hepatocytes and exhibit mutagenic effects in bacterial systems. The mechanism of its genotoxicity is likely linked to its quinone structure, which can generate reactive oxygen species (ROS) and form DNA adducts, leading to oxidative stress and subsequent DNA damage.
Introduction
This compound is a secondary metabolite of fungi that can contaminate various food and feed commodities. Its toxicological profile has been a subject of interest due to its potential adverse health effects. This guide focuses specifically on its genotoxicity and mutagenicity, providing a detailed resource for researchers and professionals in drug development and toxicology. Understanding the DNA-damaging potential of this compound is crucial for risk assessment and for the development of strategies to mitigate its harmful effects.
Genotoxicity of this compound
The primary evidence for the genotoxicity of this compound comes from studies on its ability to induce DNA repair synthesis in primary hepatocyte cultures.
Hepatocyte Primary Culture/DNA Repair Test (Unscheduled DNA Synthesis - UDS)
The hepatocyte primary culture/DNA repair test is a well-established method to assess the genotoxic potential of chemicals. It measures unscheduled DNA synthesis (UDS), which is the incorporation of radiolabeled thymidine into the DNA of non-dividing cells as a result of DNA repair mechanisms kicking in to fix damage. A positive result in this assay indicates that the substance can induce DNA damage.
The following is a generalized protocol based on the methodology described by Mori et al. (1984) for assessing the genotoxicity of mycotoxins[1][2][3].
Cell Isolation and Culture:
-
Hepatocytes are isolated from adult male ACI rats and C3H/HeN mice through liver perfusion with a collagenase solution.
-
The isolated hepatocytes are washed and suspended in Williams' medium E supplemented with fetal bovine serum and antibiotics.
-
The cells are seeded onto coverslips in culture dishes and allowed to attach for a period of 1.5 to 2 hours.
Treatment:
-
After attachment, the culture medium is replaced with a medium containing the test compound (this compound) at various concentrations.
-
Simultaneously, [³H]thymidine is added to the medium to label the DNA during repair synthesis.
-
The cells are incubated with the test compound and [³H]thymidine for a defined period, typically 18 to 20 hours.
Autoradiography and Analysis:
-
Following incubation, the coverslips are washed, fixed, and mounted on microscope slides.
-
The slides are coated with a photographic emulsion and exposed in the dark for a set period (e.g., one week).
-
After development, the number of silver grains over the nucleus of the hepatocytes is counted under a microscope. An increase in the number of grains in treated cells compared to control cells indicates UDS.
-
The net nuclear grain count is determined by subtracting the average cytoplasmic grain count from the average nuclear grain count for each cell. A predefined threshold for a positive response is established (e.g., a net grain count of 5 or more).
A study by Mori et al. (1984) investigated the genotoxicity of twenty-eight mycotoxins, including this compound, using the hepatocyte primary culture/DNA repair test in both rat and mouse hepatocytes[1][3]. Their findings indicated that this compound elicited DNA repair synthesis in both species, suggesting it is a genotoxic carcinogen[1].
Table 1: DNA Repair Synthesis Induced by this compound in Rat and Mouse Hepatocytes
| Species | Concentration | Net Nuclear Grains (Mean ± SD) | Reference |
| Rat | Data not available in abstract | Positive | [1][3] |
| Mouse | Data not available in abstract | Positive | [1][3] |
Note: The exact quantitative data (net nuclear grains) and concentrations tested were not available in the abstracts of the cited papers. The results are reported as positive, indicating a significant induction of DNA repair synthesis compared to controls.
Mutagenicity of this compound
Mutagenicity refers to the ability of a substance to induce mutations in the genetic material. The primary assay used to assess the mutagenicity of this compound is the bacterial reverse mutation assay, commonly known as the Ames test.
Ames Test (Salmonella typhimurium)
The Ames test utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test assesses the ability of a chemical to cause a reverse mutation (reversion) that restores the functional gene for histidine synthesis, allowing the bacteria to grow on a histidine-deficient medium.
A generalized protocol for the Ames test is as follows:
Bacterial Strains and Metabolic Activation:
-
Several histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).
-
The test is conducted both with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer. This is to determine if the mutagenicity is direct-acting or requires metabolic activation.
Test Procedure:
-
The test compound (this compound) is dissolved in a suitable solvent and tested at various concentrations.
-
The test compound, the bacterial tester strain, and either the S9 mix or a buffer control are combined in a test tube.
-
This mixture is pre-incubated at 37°C for a short period.
-
Molten top agar is added to the tube, and the contents are poured onto a minimal glucose agar plate (lacking histidine).
-
The plates are incubated at 37°C for 48-72 hours.
Data Analysis:
-
The number of revertant colonies on each plate is counted.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and if this increase is reproducible.
A review by Aydın & Rencüzoğulları (2019) mentions that this compound showed a positive or questionable positive result in Salmonella typhimurium LT2 strains, citing a 1983 study by Mori et al.[2].
Table 2: Mutagenicity of this compound in the Ames Test
| Bacterial Strain | Metabolic Activation (S9) | Result | Reference |
| Salmonella typhimurium LT2 | Data not available | +? | [2] |
Note: The "+?" indicates a positive or questionable positive result. Specific quantitative data (number of revertant colonies) and the conditions of metabolic activation were not available in the reviewed literature.
Potential Mechanisms and Signaling Pathways
The precise molecular mechanisms underlying the genotoxicity and mutagenicity of this compound are not fully elucidated. However, its chemical structure as a quinone provides important clues.
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
Quinones are known to be redox-active molecules that can undergo one-electron reduction to form semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS). This process, known as redox cycling, can lead to a state of oxidative stress within the cell.
Increased levels of ROS can damage cellular macromolecules, including DNA. Oxidative DNA damage can manifest as single- and double-strand breaks, as well as the formation of oxidized bases, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), which is a mutagenic lesion.
DNA Adduct Formation
Quinones can also act as electrophiles and directly react with nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can distort the DNA helix, interfere with DNA replication and transcription, and lead to mutations if not repaired.
Involvement of Cellular Signaling Pathways
While direct studies on this compound's impact on specific signaling pathways are limited, its ability to induce oxidative stress suggests the potential involvement of pathways that respond to such stress.
-
Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and detoxification genes. It is plausible that exposure to this compound could modulate this pathway.
-
MAPK and PI3K/Akt Pathways: Mitogen-activated protein kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and apoptosis. Oxidative stress is known to influence these pathways. Further research is needed to determine if this compound-induced genotoxicity is mediated through the modulation of these key signaling cascades.
Conclusion
The available evidence clearly indicates that this compound is a genotoxic and mutagenic mycotoxin. It induces DNA damage in mammalian liver cells and causes mutations in bacterial systems. The underlying mechanism is likely related to its quinone structure, which facilitates the generation of reactive oxygen species and the formation of DNA adducts. While the involvement of specific signaling pathways in this compound-induced genotoxicity is yet to be fully elucidated, pathways responsive to oxidative stress are prime candidates for further investigation.
For drug development professionals, the genotoxic potential of any compound is a critical consideration. The findings summarized in this guide underscore the importance of screening for this compound contamination in raw materials and developing strategies to mitigate its potential risks. For researchers and scientists, further studies are warranted to obtain more detailed quantitative data on the genotoxicity of this compound in a wider range of assays, to definitively identify the types of DNA damage it causes, and to unravel the specific signaling pathways that are perturbed by this mycotoxin. Such knowledge will be invaluable for a more complete risk assessment and for the development of potential therapeutic interventions against its toxic effects.
References
Xanthomegnin: A Technical Guide to a Fungal Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthomegnin is a naphthoquinone secondary metabolite produced by a variety of fungal species, primarily within the genera Aspergillus, Penicillium, and Trichophyton.[1][2][3] Initially identified as a pigment, it has since garnered significant attention from the scientific community due to its diverse biological activities, including its role as a mycotoxin. This technical guide provides an in-depth overview of this compound, focusing on its production in fungal cultures, biosynthetic pathways, and the experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in mycotoxin research, fungal biotechnology, and drug development.
Quantitative Production of this compound
The production of this compound can vary significantly depending on the fungal species, the specific isolate, and the culture conditions employed. Several studies have quantified its yield in different fungal cultures, providing valuable data for researchers aiming to isolate this compound or assess its contamination levels.
| Fungal Species | Isolate(s) | Substrate | This compound Yield (mg/g of substrate) | Reference |
| Aspergillus ochraceus | 6 of 14 isolates | Rice | 0.3 to 1.3 | [1][2] |
| Penicillium cyclopium | 1 of 9 isolates | Rice | 0.1 | [1][2] |
| Penicillium viridicatum | 3 of 9 isolates | Rice | 0.4 to 1.6 | [1][2] |
| Penicillium viridicatum | NRRL 6430 | Rice | 0.44 | [4][5] |
| Trichophyton rubrum | Not specified | Liquid Medium | 1.0196 (µg/g of fungal material) | [6] |
Table 1: Quantitative Production of this compound by Various Fungal Species. This table summarizes the reported yields of this compound from different fungal species cultured on various substrates.
Biosynthesis and Regulatory Pathways
The precise biosynthetic pathway of this compound has not been fully elucidated; however, like many fungal secondary metabolites, its core structure is believed to be derived from the polyketide pathway. Fungal secondary metabolite biosynthesis is typically orchestrated by a series of genes clustered together in the genome, known as biosynthetic gene clusters (BGCs). While a specific BGC for this compound has not been definitively identified, it is hypothesized to involve a polyketide synthase (PKS) as a key enzyme.
The regulation of secondary metabolism in fungi is a complex process influenced by various environmental cues and intricate signaling networks. Key global regulators such as LaeA and the Velvet complex (VeA/VelB) are known to control the expression of numerous secondary metabolite BGCs in response to light and other signals. Furthermore, signaling pathways like the Cell Wall Integrity (CWI) pathway, which involves a mitogen-activated protein kinase (MAPK) cascade, have been shown to influence the production of various secondary metabolites, including mycotoxins.
Below are graphical representations of a putative biosynthesis pathway for a naphthoquinone precursor and a generalized signaling pathway for the regulation of fungal secondary metabolite production.
References
- 1. mdpi.com [mdpi.com]
- 2. Light regulation of secondary metabolism in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The hidden power of secondary metabolites in plant-fungi interactions and sustainable phytoremediation [frontiersin.org]
- 4. Fungal BGCs for Production of Secondary Metabolites: Main Types, Central Roles in Strain Improvement, and Regulation According to the Piano Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of this compound and viomellein by species of Aspergillus correlated with mycotoxicosis produced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A developmentally regulated gene cluster involved in conidial pigment biosynthesis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Xanthomegnin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthomegnin is a mycotoxin produced by several species of fungi, including those from the Penicillium and Aspergillus genera.[1][2] First isolated from Trichophyton megninii, it is recognized for its distinctive yellow pigmentation.[2] This dimeric naphthoquinone has garnered significant attention in the scientific community due to its diverse biological activities, which include mutagenic, hepatotoxic, and nephrotoxic effects.[1] Its potential as a therapeutic agent and its role in pathogenesis make a thorough understanding of its physicochemical properties and biological interactions imperative for researchers in mycology, toxicology, and drug development. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, its biosynthetic origins, mechanisms of action, and detailed experimental protocols for its study.
Physical and Chemical Properties
A clear understanding of the fundamental physical and chemical properties of this compound is essential for its extraction, purification, and analysis, as well as for interpreting its biological activity. These properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1685-91-2 | [1] |
| Molecular Formula | C₃₀H₂₂O₁₂ | [1] |
| Molecular Weight | 574.49 g/mol | [1] |
| Appearance | Yellow crystalline solid | |
| Melting Point | >260 °C (decomposes) | |
| Solubility | Soluble in methanol. | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points | Reference(s) |
| UV-Vis Spectroscopy | λmax: Shoulder of absorbance between λ = 510–580 nm (in DMF) | [4] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands at approximately 3300 cm⁻¹ (O-H stretch), 2926-2857 cm⁻¹ (C-H stretching), 1645 cm⁻¹ (C=C stretching), and 1550 cm⁻¹ (-NO₂). | [5] |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectra of this compound and related compounds have been assigned, confirming the polyketide origin of these metabolites. | [6] |
| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺: Expected at m/z 575.1133 | [1] |
Signaling Pathways
Biosynthesis of this compound
This compound is a polyketide, a class of secondary metabolites synthesized by a series of Claisen condensations.[6] The biosynthesis is orchestrated by a multi-enzyme complex known as polyketide synthase (PKS). While the specific gene cluster responsible for this compound biosynthesis has not been fully elucidated in all producing organisms, the general pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain. This chain then undergoes a series of tailoring reactions, including cyclization, aromatization, oxidation, and dimerization, catalyzed by specific tailoring enzymes encoded within the biosynthetic gene cluster, to yield the final complex structure of this compound.
Mechanism of Action and Toxicity: Interference with Cellular Respiration
This compound has been shown to interfere with cellular respiratory processes.[1] A primary mechanism of its toxicity is the inhibition of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. Inhibition of Complex I disrupts the flow of electrons, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.
Nephrotoxicity of this compound
The nephrotoxic effects of this compound are a significant concern.[1] Its accumulation in the kidneys can lead to acute tubular necrosis. The underlying mechanism is closely linked to the induction of apoptosis in renal tubular epithelial cells. This process is initiated by the mitochondrial dysfunction and oxidative stress described previously. The apoptotic cascade involves the activation of caspases, a family of proteases that execute programmed cell death, leading to the characteristic morphological changes of apoptosis and ultimately, tissue damage.
Experimental Protocols
Isolation and Purification by Preparative High-Performance Liquid Chromatography (HPLC)
A common method for obtaining pure this compound from fungal cultures is through preparative HPLC.[7]
1. Fungal Culture and Extraction:
-
Culture a this compound-producing fungal strain (e.g., Penicillium viridicatum) on a suitable solid substrate like rice at 15°C for approximately 29 days.[7]
-
Extract the crude mycotoxin from the culture material using a suitable organic solvent such as chloroform.
-
Concentrate the crude extract under reduced pressure.
2. Preparative HPLC:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water is commonly employed. The exact gradient will need to be optimized based on the specific column and system.
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength where this compound absorbs, such as in the visible range.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Assess the purity of the collected fractions using analytical HPLC.
-
Crystallization: Pool the pure fractions, evaporate the solvent, and crystallize the this compound from a suitable solvent system.
Antifungal Susceptibility Testing: Broth Microdilution Method
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 is a reference method for determining the minimum inhibitory concentration (MIC) of antifungal agents against yeasts.[8]
1. Inoculum Preparation:
-
Culture the yeast strain (e.g., Candida albicans) on Sabouraud Dextrose Agar at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.[9]
2. Antifungal Agent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared yeast suspension.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by using a spectrophotometer.
Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test, following the OECD 471 guideline, is a widely used method to assess the mutagenic potential of a chemical.[7] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[10]
1. Bacterial Strains and Metabolic Activation:
-
Use appropriate Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[11]
-
The test is performed both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[12]
2. Plate Incorporation Method:
-
Prepare a mixture containing the bacterial culture, the test compound (this compound) at various concentrations, and molten top agar. For tests with metabolic activation, the S9 mix is also included.
-
Pour this mixture onto minimal glucose agar plates. These plates lack histidine, so only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to grow.
-
Include negative (solvent) and positive controls.
3. Incubation and Colony Counting:
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
4. Data Analysis:
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.
Conclusion
This compound remains a molecule of significant interest due to its potent biological activities and its prevalence in various fungal species. This guide has provided a detailed overview of its physical and chemical properties, elucidated its known signaling pathways related to biosynthesis and toxicity, and presented detailed experimental protocols for its study. A thorough understanding of these aspects is crucial for advancing research into its toxicological implications and exploring its potential applications in medicine and biotechnology. Further research is warranted to fully characterize its biosynthetic gene cluster, delineate the complete signaling cascades involved in its toxicity, and explore potential strategies to mitigate its harmful effects or harness its unique chemical structure for therapeutic benefit.
References
- 1. Tubular apoptosis in the pathophysiology of renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of this compound from Penicillium viridicatum by Preparative High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic gene clusters and the evolution of fungal chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceandnature.org [scienceandnature.org]
- 6. rsc.org [rsc.org]
- 7. Isolation of this compound from Penicillium viridicatum by preparative high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 11. evotec.com [evotec.com]
- 12. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Xanthomegnin's Interference with Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthomegnin is a mycotoxin produced by several species of fungi, including those from the Aspergillus and Penicillium genera.[1][2] As a member of the naphthoquinone class of compounds, it has been associated with various toxic effects in animals. This in-depth technical guide explores the core mechanism of this compound's toxicity: its interference with cellular respiration. The primary mode of action appears to be the uncoupling of oxidative phosphorylation, a critical process for cellular energy production.[3] This document provides a detailed overview of the mechanism, experimental protocols to investigate these effects, and a framework for data presentation.
Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mechanism by which this compound disrupts cellular respiration is through the uncoupling of oxidative phosphorylation .[3] In healthy mitochondria, the electron transport chain (ETC) pumps protons across the inner mitochondrial membrane, creating a proton gradient that drives the synthesis of ATP by ATP synthase. Uncoupling agents disrupt this process by providing an alternative route for protons to re-enter the mitochondrial matrix, bypassing ATP synthase. This leads to a dissipation of the proton gradient, causing the cell to expend energy from substrate oxidation as heat rather than converting it into ATP.
A study on rat liver mitochondria demonstrated that this compound exhibits this uncoupling effect.[3] The study suggests that the phenolic hydroxyl groups of the this compound molecule are crucial for this activity. It is hypothesized that these groups facilitate the transport of protons across the inner mitochondrial membrane, thereby disrupting the proton motive force necessary for ATP synthesis. The interaction of this compound with mitochondrial membrane proteins, potentially through ionic interactions, is also thought to play a role in its uncoupling action.[3]
While direct inhibition of the electron transport chain complexes by this compound has not been definitively established, some naphthoquinones have been shown to inhibit ETC complexes, particularly Complex I (NADH:ubiquinone oxidoreductase).[4] Therefore, it is plausible that this compound could have secondary effects on the ETC in addition to its primary uncoupling activity.
Signaling Pathway of this compound-Induced Mitochondrial Dysfunction
Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.
Data Presentation
While the uncoupling effect of this compound on mitochondrial respiration has been qualitatively described, there is a lack of comprehensive quantitative data in the public domain. The following tables are provided as a template for researchers to structure their experimental findings when investigating the effects of this compound.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Isolated Mitochondria or Intact Cells
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) | This compound (Concentration 3) | Positive Control (e.g., FCCP) |
| Basal Respiration (pmol O₂/min) | |||||
| ATP-Linked Respiration (pmol O₂/min) | |||||
| Maximal Respiration (pmol O₂/min) | |||||
| Spare Respiratory Capacity (%) | |||||
| Proton Leak (pmol O₂/min) | |||||
| IC₅₀ (µM) | N/A |
Table 2: Effect of this compound on Electron Transport Chain Complex Activities in Isolated Mitochondria
| ETC Complex | Specific Activity (nmol/min/mg protein) - Control | Specific Activity (nmol/min/mg protein) - this compound | % Inhibition | IC₅₀ (µM) |
| Complex I (NADH:ubiquinone oxidoreductase) | ||||
| Complex II (Succinate dehydrogenase) | ||||
| Complex III (Ubiquinol-cytochrome c reductase) | ||||
| Complex IV (Cytochrome c oxidase) |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment | Mitochondrial Membrane Potential (Relative Fluorescence Units) | % Decrease from Control |
| Control | N/A | |
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| This compound (Concentration 3) | ||
| Positive Control (e.g., CCCP) |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on cellular respiration.
Isolation of Mitochondria from Rat Liver
This protocol is adapted from standard procedures for mitochondrial isolation.
Materials:
-
Rat liver tissue
-
Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
-
Homogenizer (Dounce or Potter-Elvehjem)
-
Centrifuge and rotor capable of reaching 12,000 x g
-
Bradford or BCA protein assay reagents
Procedure:
-
Euthanize the rat according to approved animal welfare protocols and immediately excise the liver.
-
Place the liver in ice-cold isolation buffer and mince it into small pieces.
-
Homogenize the tissue in 5-10 volumes of ice-cold isolation buffer using a loose-fitting Dounce homogenizer (10-15 strokes).
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet by resuspending it in isolation buffer and centrifuging again at 12,000 x g for 15 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer.
-
Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
Measurement of Oxygen Consumption Rate (OCR)
This can be performed using a Seahorse XF Analyzer or a Clark-type oxygen electrode.
Using a Seahorse XF Analyzer (Mito Stress Test):
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, cartridges)
-
Isolated mitochondria or cultured cells
-
Seahorse XF Base Medium supplemented with appropriate substrates (e.g., pyruvate, glutamate, malate, succinate)
-
This compound stock solution
-
Mito Stress Test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Seed cells in a Seahorse XF culture plate and allow them to adhere overnight. For isolated mitochondria, adhere them to the plate by centrifugation.
-
The day of the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO₂ incubator for 1 hour.
-
Prepare the Seahorse XF cartridge by adding this compound and the Mito Stress Test compounds to the appropriate injection ports.
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate into the analyzer and initiate the assay. The instrument will measure basal OCR and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Experimental Workflow for OCR Measurement
Caption: Workflow for measuring Oxygen Consumption Rate using a Seahorse Analyzer.
Measurement of ETC Complex Activities
Spectrophotometric assays are commonly used to determine the activity of individual ETC complexes.
Example: Complex I (NADH:ubiquinone oxidoreductase) Activity Assay
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)
-
NADH
-
Ubiquinone (Coenzyme Q₁)
-
Rotenone (Complex I inhibitor)
-
Spectrophotometer
Procedure:
-
Freeze-thaw the mitochondrial suspension to disrupt the membranes.
-
Add the mitochondrial sample to the assay buffer in a cuvette.
-
Add NADH and ubiquinone to the cuvette.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.
-
To determine the specific activity of Complex I, perform a parallel assay in the presence of rotenone and subtract the rotenone-insensitive rate from the total rate.
-
Calculate the specific activity as nmol of NADH oxidized per minute per mg of mitochondrial protein.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This can be assessed using fluorescent dyes such as JC-1 or TMRE.
Using JC-1 Dye:
Materials:
-
Cultured cells
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
-
This compound stock solution
-
CCCP (positive control for depolarization)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for the desired time. Include a positive control group treated with CCCP.
-
Incubate the cells with JC-1 dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Conclusion
This compound interferes with cellular respiration primarily by acting as an uncoupler of oxidative phosphorylation, a mechanism attributed to its phenolic hydroxyl groups.[3] This disruption of the mitochondrial proton gradient leads to a decrease in ATP synthesis and an increase in heat production, ultimately contributing to the mycotoxin's cellular toxicity. While the direct inhibitory effects of this compound on the electron transport chain complexes require further investigation, the provided experimental protocols offer a robust framework for researchers to quantitatively assess the impact of this mycotoxin on mitochondrial function. The structured data presentation tables will aid in the systematic collection and comparison of these findings, facilitating a deeper understanding of this compound's toxicological profile and informing future drug development and safety assessments.
References
- 1. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound and viomellein by species of Aspergillus correlated with mycotoxicosis produced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical studies of pigments from a pathogenic fungus Microsporum cookei. III. Comparison of the effects of this compound and O-methylthis compound on the oxidative phosphorylation of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects on mitochondrial function of a series of 2-methyl substituted 1,4-naphthoquinones to their 6-methyl counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Contaminant: A Technical Guide to the Natural Occurrence of Xanthomegnin in Grain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthomegnin is a mycotoxin produced by several fungal species belonging to the genera Aspergillus and Penicillium. These fungi are common contaminants of agricultural commodities, particularly cereal grains. While mycotoxins such as aflatoxins, deoxynivalenol, and fumonisins are widely studied and regulated, this compound remains a lesser-known but potentially significant threat to food safety and animal health. This technical guide provides an in-depth overview of the natural occurrence of this compound in contaminated grain, detailing available quantitative data, experimental protocols for its detection, and insights into its biosynthesis and toxicological pathways.
Natural Occurrence and Quantitative Data
Data on the natural occurrence of this compound in field-contaminated grains are sparse compared to other major mycotoxins. Most quantitative data comes from laboratory studies where specific fungal strains are cultured on sterilized grains. However, some studies on naturally moldy grains provide evidence of its presence.
One study on barley naturally contaminated and associated with mycotoxic porcine nephropathy detected the co-metabolite viomellein at approximately 1 mg/kg. The fungal isolates from this barley, including Penicillium viridicatum, were found to produce both this compound and viomellein, strongly suggesting the presence of this compound in the original grain.[1]
Laboratory-based studies provide an indication of the potential levels of this compound contamination. Fungal isolates from legumes cultured on rice have shown significant production of this compound:
-
Aspergillus ochraceus isolates produced 0.3 to 1.3 mg of this compound per gram of rice.[2]
-
Penicillium cyclopium isolates produced 0.1 mg of this compound per gram of rice.[2]
-
Penicillium viridicatum isolates produced 0.4 to 1.6 mg of this compound per gram of rice.[2]
These values, equivalent to 300 to 1600 mg/kg, are high and highlight the toxigenic potential of these fungal species. However, it is crucial to note that these levels are from controlled laboratory conditions and may not directly reflect the concentrations found in naturally contaminated field grains. The lack of extensive surveys for this compound in large-scale grain monitoring programs is a significant data gap that warrants further investigation.
Table 1: Quantitative Data on this compound and Co-metabolite Viomellein
| Mycotoxin | Commodity | Contamination Type | Concentration | Reference |
| Viomellein | Barley | Natural | ~ 1 mg/kg | [1] |
| This compound | Rice (Lab Culture) | Aspergillus ochraceus | 0.3 - 1.3 mg/g | [2] |
| This compound | Rice (Lab Culture) | Penicillium cyclopium | 0.1 mg/g | [2] |
| This compound | Rice (Lab Culture) | Penicillium viridicatum | 0.4 - 1.6 mg/g | [2] |
Experimental Protocols for this compound Analysis
Accurate determination of this compound in complex grain matrices requires robust analytical methods. The following is a generalized protocol based on commonly cited High-Performance Liquid Chromatography (HPLC) methods.
Sample Preparation and Extraction
-
Grinding: Obtain a representative sample of the grain and grind it to a fine powder (e.g., to pass a 0.75 mm screen) to ensure homogeneity.
-
Extraction:
-
Weigh 25 g of the ground sample into a flask.
-
Add a mixture of chloroform and 0.1 M phosphoric acid.
-
Shake vigorously for a specified period (e.g., 30 minutes) to extract the mycotoxins.
-
Filter the extract to remove solid particles.
-
Clean-up and Purification
-
Partitioning: The crude extract can be further purified by liquid-liquid partitioning, for example, between hexane and acetone, to remove interfering lipids.[1]
-
Solid-Phase Extraction (SPE):
-
Pass the extract through a silica gel SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove impurities.
-
Elute the this compound from the cartridge using a more polar solvent or a solvent mixture. A novel feature in some methods is the "backing off" of this compound from the column by reversing the eluant flow.
-
HPLC Analysis
-
Chromatographic Separation:
-
Inject the purified extract into an HPLC system equipped with a suitable column (e.g., a reverse-phase C8 or C18 column).
-
Use a mobile phase, such as a mixture of toluene and acetic acid, to separate this compound from other components.
-
-
Detection:
-
UV-Visible Detection: this compound can be detected by its absorbance at a specific wavelength, typically around 405 nm.
-
Electrochemical (EC) Detection: A more sensitive and selective method involves electrochemical reduction of this compound at a specific potential (e.g., -0.16 V).
-
Mass Spectrometry (MS) Detection: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the identification and quantification of this compound and other mycotoxins.
-
The following diagram illustrates a general workflow for the analysis of this compound in grain samples.
Biosynthesis of this compound
This compound belongs to the naphthoquinone class of fungal secondary metabolites. Its biosynthesis is thought to follow a polyketide pathway, which is a common route for the synthesis of many fungal toxins. While the specific gene cluster for this compound has not been fully elucidated in key producing species, studies on the related compound xanthocillin provide a model for its formation.
The biosynthesis likely starts from acetyl-CoA and malonyl-CoA units that are condensed by a polyketide synthase (PKS) enzyme to form a polyketide chain. This chain then undergoes a series of enzymatic modifications, including cyclization, aromatization, and oxidation, to form the naphthoquinone backbone. Dimerization of two monomeric units is a key step in the formation of the final this compound molecule.
A putative biosynthetic gene cluster for xanthocillin analogues has been identified in Penicillium chrysogenum, containing genes for a non-ribosomal peptide synthetase (NRPS)-like enzyme and other modifying enzymes.[3] A similar gene cluster is likely responsible for this compound biosynthesis in producing fungi.
The proposed general pathway is visualized in the following diagram.
Toxicological Signaling Pathways
The molecular mechanisms underlying this compound's toxicity are not fully understood, but evidence points towards its ability to induce oxidative stress and interfere with cellular respiration. As a quinone, this compound can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This can result in damage to cellular macromolecules, including lipids, proteins, and DNA.
The interference with cellular respiratory processes is a key aspect of its toxicity.[4] this compound can inhibit mitochondrial respiration, which disrupts ATP production and further contributes to oxidative stress.
The genotoxic potential of this compound suggests that it can cause DNA damage, which may trigger various cellular responses, including cell cycle arrest and apoptosis.[5][6][7] Mycotoxins are known to activate stress-activated protein kinase (SAPK) pathways, such as the p38 and JNK mitogen-activated protein kinase (MAPK) pathways, which are involved in mediating cellular responses to a variety of stressors, including oxidative stress and DNA damage.
The following diagram illustrates the potential signaling pathways affected by this compound.
Conclusion and Future Directions
This compound represents a potential, yet understudied, mycotoxin risk in contaminated grains. While analytical methods for its detection exist, the lack of comprehensive data on its natural occurrence in major cereal crops is a critical knowledge gap. Future research should focus on:
-
Surveillance: Including this compound in multi-mycotoxin surveys of cereal grains to better assess its prevalence and concentration in the food and feed supply chains.
-
Biosynthesis: Elucidating the complete biosynthetic gene cluster for this compound in key producing fungal species to enable the development of molecular tools for diagnostics and control.
-
Toxicology: Further investigating the specific molecular signaling pathways affected by this compound to better understand its mechanism of toxicity and to inform risk assessments.
Addressing these research needs will provide a more complete picture of the risks associated with this compound and will aid in the development of effective strategies to mitigate its presence in the global grain supply.
References
- 1. Transcription Factor Repurposing Offers Insights into Evolution of Biosynthetic Gene Cluster Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Respiring to infect: Emerging links between mitochondria, the electron transport chain, and fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Mining and identification of a biosynthetic gene cluster producing xanthocillin analogues from Penicillium chrysogenum MT-40, an endophytic fungus of Huperzia serrata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. DNA damage by mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotoxicity: damage to DNA and its consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Xanthomegnin
Audience: Researchers, scientists, and drug development professionals.
Introduction Xanthomegnin is a toxic secondary metabolite produced by several species of fungi, including Aspergillus and Penicillium. It is considered a mycotoxin and can contaminate various agricultural commodities, particularly grains and animal feeds. Due to its potential hepatotoxic, carcinogenic, and antibiotic properties, sensitive and reliable methods for its detection and quantification are crucial for food safety and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust technique for the analysis of mycotoxins.[1][2] This application note details a validated HPLC method for the determination of this compound in complex matrices such as grains and animal feed.
Principle This method involves the extraction of this compound from a sample using an organic solvent system. The resulting extract is then purified using solid-phase extraction (SPE) to remove interfering matrix components. The purified extract is concentrated and subsequently analyzed by a reverse-phase HPLC system equipped with an ultraviolet-visible (UV-Vis) detector for quantification.[3]
Experimental Protocols
Materials and Reagents
-
Solvents: Chloroform, Methanol, Acetonitrile (all HPLC grade).
-
Acids: Phosphoric acid (analytical grade).
-
Water: Deionized or HPLC-grade water.
-
Standards: this compound analytical standard (purity ≥95%).
-
Cartridges: Commercial silica gel solid-phase extraction (SPE) cartridges.
-
Filters: 0.45 µm syringe filters (Nylon or PTFE).
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance.
-
High-speed blender or homogenizer.
-
Solid-Phase Extraction (SPE) vacuum manifold.
-
Nitrogen evaporator.
-
Vortex mixer and centrifuge.
Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 10.0 mL of chloroform in a volumetric flask. Store this solution at -20°C in an amber vial.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample range (e.g., 0.5, 1, 5, 10, 25 µg/mL). These standards are used to generate a calibration curve.
Sample Preparation and Extraction
The following protocol is adapted for the analysis of this compound in grains and animal feeds.[3]
-
Sample Comminution: Grind the sample to a fine powder to ensure homogeneity.
-
Extraction:
-
Weigh 50 g of the ground sample into a blender jar.
-
Add 100 mL of chloroform and 10 mL of 0.1 M phosphoric acid.[3]
-
Blend at high speed for 2-3 minutes.
-
-
Filtration: Filter the extract through fluted filter paper to separate the liquid phase from solid debris.
Extract Purification (Solid-Phase Extraction)
-
Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of chloroform through it. Do not allow the cartridge to dry.
-
Sample Loading: Load a measured aliquot (e.g., 10 mL) of the filtered extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with a non-polar solvent like hexane to remove lipids and other non-polar interferences.
-
Elution: Elute the this compound from the cartridge using a suitable solvent mixture, such as 150 mL of chloroform/methanol (97:3 v/v).[4]
-
Evaporation: Evaporate the eluate to dryness at 40-50°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a precise volume (e.g., 1.0 mL) of the HPLC mobile phase. Vortex for 30 seconds to ensure complete dissolution.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
Caption: Figure 1: Sample preparation workflow for this compound analysis.
Data Presentation
HPLC Analysis Protocol
The purified sample is analyzed using a reverse-phase HPLC method. Most HPLC techniques for mycotoxins are performed using a C8 or C18 column with an acidic mobile phase.[3][5]
Caption: Figure 2: Logical flow of the HPLC analysis process.
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| Column | Reverse-Phase C8, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile / Water / Phosphoric Acid (e.g., 70:30:1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C (Ambient) |
| Detector | UV-Vis Absorbance |
| Detection Wavelength | 405 nm[3] |
| Run Time | Approximately 15 minutes |
Table 2: Method Performance Characteristics
This data is based on a method for determining this compound in grains and animal feeds.[3]
| Parameter | Value |
| Linearity Range | 150 - 1200 ng/g |
| Average Recovery | 82%[3] |
| Coefficient of Variation (CV) | 10.2%[3] |
| Limit of Detection (LOD) | Typically in the low ng/g range (matrix dependent) |
| Limit of Quantification (LOQ) | 150 ng/g (equivalent to 15 ng/injection)[3] |
Conclusion The described HPLC method provides a reliable and sensitive protocol for the quantification of this compound in challenging matrices like grains and animal feed. The procedure, involving a straightforward extraction and a crucial cleanup step, yields good recovery and precision. This application note serves as a comprehensive guide for laboratories aiming to monitor this compound levels for quality control and regulatory compliance.
References
Application Notes and Protocols: Thin-Layer Chromatography (TLC) for Xanthomegnin Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthomegnin is a mycotoxin produced by several species of fungi in the Aspergillus and Penicillium genera. It is a quinone-based compound that has been implicated in various toxic effects, including hepatotoxicity and nephrotoxicity. As a potential contaminant in food, feed, and pharmaceutical production processes involving fungal fermentation, sensitive and reliable analytical methods for its detection and quantification are crucial. Thin-layer chromatography (TLC) offers a rapid, cost-effective, and versatile method for the qualitative and semi-quantitative analysis of this compound.[1] This document provides a detailed protocol for the analysis of this compound using TLC.
Principle of Thin-Layer Chromatography
TLC is a solid-liquid chromatographic technique where a sample is applied as a small spot onto a thin layer of adsorbent material, known as the stationary phase (typically silica gel), which is coated onto a flat carrier such as a glass plate or aluminum foil.[2][3] The TLC plate is then placed in a sealed chamber containing a solvent or a mixture of solvents, referred to as the mobile phase. By capillary action, the mobile phase moves up the plate, and the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases.[4] Compounds with a higher affinity for the stationary phase will move slower, while those with a higher affinity for the mobile phase will travel further up the plate. This differential migration results in the separation of the components. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification.[5]
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound in a sample matrix.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.[2]
-
This compound Standard: Analytical grade this compound.
-
Solvents: Toluene, ethyl acetate, formic acid (90%), methanol, chloroform (all analytical grade).
-
Sample Extraction Solvent: A suitable solvent for extracting this compound from the sample matrix (e.g., chloroform or a mixture of methanol and water).
-
Developing Chamber: A glass TLC tank with a lid.
-
Capillary Tubes or Micropipette: For spotting the samples and standard on the TLC plate.
-
UV Lamp: For visualization of the TLC plate at 254 nm and 366 nm.
-
Visualization Reagents (Optional): Iodine vapor, or a suitable chemical spray reagent for visualization.
-
Drying Oven or Heat Gun.
Sample Preparation
Effective sample preparation is critical for accurate TLC analysis. The goal is to extract this compound from the sample matrix and concentrate it in a suitable solvent.
-
Extraction: The choice of extraction solvent will depend on the sample matrix. For fungal cultures, a common method involves extraction with chloroform or a mixture of methanol and water. The extraction process should be optimized to ensure maximum recovery of this compound.
-
Clean-up (Optional): For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.
-
Concentration: The extract is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small, known volume of a suitable solvent (e.g., chloroform or methanol) to concentrate the analyte.[2]
TLC Plate Preparation
-
Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the TLC plate.[3]
-
Mark the points for sample and standard application on the origin line, ensuring they are evenly spaced and not too close to the edges of the plate.[6]
Spotting
-
Using a capillary tube or micropipette, apply a small, concentrated spot (2-5 µL) of the this compound standard solution and the prepared sample extracts onto the marked points on the origin line.[3][6]
-
Ensure the spots are small and uniform in size to achieve better separation.
-
Allow the solvent to evaporate completely from the spots before developing the plate.[3]
Development
-
Prepare the mobile phase. A recommended starting mobile phase for mycotoxin analysis is a mixture of toluene-ethyl acetate-90% formic acid (6:3:1, v/v/v) .[7][8] The optimal mobile phase composition may require some experimentation to achieve the best separation.
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 to 1 cm.
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase, to create a saturated atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.[3]
-
Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the level of the mobile phase.[6]
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.[6]
-
Allow the plate to air dry completely in a fume hood.
Visualization
-
Non-destructive Method: View the dried TLC plate under a UV lamp. This compound, being a conjugated system, should be visible as a dark spot against the fluorescent background at 254 nm.[9][10] Mark the outline of the spots with a pencil.
-
Destructive Method (Optional): If the spots are not clearly visible under UV light, chemical visualization methods can be used. Exposing the plate to iodine vapor in a sealed chamber can reveal organic compounds as brown spots.[10] Alternatively, specific spray reagents can be used, although this will permanently alter the compounds.
Data Analysis and Interpretation
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for the this compound standard and the corresponding spots in the sample extracts using the following formula: Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)
-
Identification: Compare the Rf value of the spot in the sample lane with that of the this compound standard. A matching Rf value provides a preliminary identification of this compound in the sample.
-
Semi-Quantitative Analysis: The intensity and size of the spot in the sample lane can be compared to the spots from a series of known concentrations of the this compound standard to estimate the concentration of the mycotoxin in the sample. For more accurate quantification, densitometry can be employed.
Data Presentation
The following table should be used to record and compare the results from the TLC analysis. The Rf values should be determined experimentally as they can vary depending on the specific experimental conditions.
| Sample ID | Mobile Phase Composition | Distance Traveled by Solvent Front (cm) | Distance Traveled by Spot (cm) | Rf Value | Observations (e.g., Spot Color, Intensity) |
| This compound Std. | Toluene:Ethyl Acetate:Formic Acid (6:3:1) | ||||
| Sample 1 | Toluene:Ethyl Acetate:Formic Acid (6:3:1) | ||||
| Sample 2 | Toluene:Ethyl Acetate:Formic Acid (6:3:1) | ||||
| ... | ... |
Experimental Workflow Diagram
Caption: Experimental workflow for the TLC analysis of this compound.
References
- 1. Thin-layer chromatography of mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organomation.com [organomation.com]
- 3. rroij.com [rroij.com]
- 4. Thin-Layer Chromatography Process [sigmaaldrich.com]
- 5. aga-analytical.com.pl [aga-analytical.com.pl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. silicycle.com [silicycle.com]
Application Notes and Protocols for the Extraction of Xanthomegnin from Fungal Mycelium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthomegnin is a naphthoquinone mycotoxin produced by various species of filamentous fungi, notably within the Aspergillus, Penicillium, and Trichophyton genera.[1][2][3] It is recognized for its potential mutagenic and nephrotoxic properties.[1] The characteristic yellow to red pigmentation of certain fungal cultures, such as the wine-red reverse of Trichophyton rubrum colonies, is attributed to the presence of this compound and related pigments, with the color being influenced by pH.[1][2][4] The extraction and purification of this compound from fungal mycelium are critical steps for toxicological studies, development of analytical standards, and investigation of its potential pharmacological activities.
These application notes provide detailed protocols for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the target compound from the fungal mycelium.
Data Presentation
Table 1: Fungal Species Reported to Produce this compound
| Fungal Genus | Species | Reference |
| Aspergillus | A. ochraceus | [3][5] |
| A. sulphureus | [6] | |
| A. melleus | [6] | |
| Penicillium | P. viridicatum | [5][6][7][8] |
| P. cyclopium | [3][5] | |
| Trichophyton | T. rubrum | [1][2] |
| T. megninii | [1] | |
| T. mentagrophytes complex | [9] |
Table 2: Summary of this compound Production and Extraction Data
| Fungal Species | Cultivation Substrate | Extraction Solvent(s) | Reported Yield | Reference |
| Penicillium viridicatum | Rice | Chloroform, followed by HPLC | 440 mg/kg of rice | [6][7] |
| Aspergillus ochraceus | Rice | Not specified | 0.3 to 1.3 mg/g | [5] |
| Penicillium viridicatum | Rice | Not specified | 0.4 to 1.6 mg/g | [5] |
| Penicillium cyclopium | Rice | Not specified | 0.1 mg/g | [5] |
Experimental Protocols
Protocol 1: Fungal Cultivation for this compound Production
This protocol describes the general procedure for cultivating fungi on a solid substrate, which has been shown to be effective for this compound production.[5][6]
Materials:
-
Pure culture of a this compound-producing fungal strain (e.g., Penicillium viridicatum)
-
Solid substrate (e.g., long-grain rice)
-
Erlenmeyer flasks (e.g., 1 L)
-
Distilled water
-
Autoclave
-
Incubator
Procedure:
-
Substrate Preparation: To a 1 L Erlenmeyer flask, add 100 g of rice and 100 mL of distilled water.
-
Sterilization: Stopper the flask with a cotton plug and cover with aluminum foil. Autoclave at 121°C for 20 minutes to sterilize the medium. Allow the flask to cool to room temperature.
-
Inoculation: In a sterile biosafety cabinet, inoculate the sterilized rice with the fungal culture. This can be done by adding a small agar plug of a mature culture or a spore suspension.
-
Incubation: Incubate the flask at a suitable temperature for the specific fungal strain, typically between 15°C and 25°C, for a period of 14 to 29 days.[6][7] The incubation should be carried out in the dark to prevent photodegradation of the mycotoxin.
-
Harvesting: After the incubation period, the moldy rice, rich in fungal mycelium and secondary metabolites, is ready for extraction. The entire content of the flask should be dried before proceeding to the extraction step.
Protocol 2: Solvent-Based Extraction of this compound
This protocol details a liquid-solid extraction method to isolate crude this compound from the fungal culture.
Materials:
-
Dried, cultured fungal mycelium (from Protocol 1)
-
Grinder or blender
-
Extraction solvent (e.g., Chloroform, Ethyl Acetate, or an Acetonitrile/water mixture)[6][10][11]
-
Large beaker or flask
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Homogenization: Grind the dried fungal culture to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Transfer the powdered material to a large flask.
-
Add the extraction solvent. A common ratio is 10 mL of solvent per gram of dried material.
-
Agitate the mixture on a shaker or with a magnetic stirrer at room temperature for several hours or overnight.[11] For a more rapid extraction, ultrasonication can be employed.[12]
-
-
Filtration: Separate the solvent extract from the solid fungal debris by vacuum filtration through filter paper.
-
Re-extraction (Optional): To maximize the yield, the solid residue can be subjected to a second round of extraction with fresh solvent.[11]
-
Concentration: Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator. This will yield a concentrated residue containing this compound and other extracted metabolites.
Protocol 3: Sample Clean-up using Solid-Phase Extraction (SPE)
For cleaner samples prior to HPLC analysis, a solid-phase extraction (SPE) step can be employed to remove interfering compounds.[10][13][14]
Materials:
-
Crude this compound extract (from Protocol 2)
-
SPE cartridges (e.g., C18)
-
Solvents for conditioning, washing, and elution (e.g., methanol, water, acetonitrile)
-
SPE vacuum manifold
Procedure:
-
Extract Reconstitution: Dissolve the dried crude extract in a small volume of a suitable solvent, often the same as the initial mobile phase for HPLC (e.g., acetonitrile/water mixture).
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.
-
Elution: Elute the this compound from the cartridge using a stronger organic solvent, such as acetonitrile or methanol.
-
Drying: Evaporate the solvent from the eluted fraction to obtain a purified extract.
Protocol 4: Purification and Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for the final purification and quantification of this compound.[1][6][7][9]
Materials:
-
Purified this compound extract (from Protocol 2 or 3)
-
HPLC system with a suitable detector (e.g., UV or Diode Array Detector)
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile phase solvents (HPLC grade, e.g., acetonitrile, methanol, water)
-
Acid (e.g., formic acid or acetic acid) for mobile phase modification
-
This compound analytical standard
Procedure:
-
Sample Preparation: Dissolve the purified extract in the mobile phase and filter through a 0.22 or 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic or acetic acid (e.g., 0.1%) is common for mycotoxin analysis.[10][15]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (consult literature for the specific λmax).
-
Injection Volume: 10-20 µL.
-
-
Purification (Preparative HPLC): For purification, use a larger-scale preparative HPLC column and inject a larger volume of the concentrated extract.[6][7] Collect the fraction corresponding to the retention time of the this compound peak.
-
Quantification (Analytical HPLC): To quantify the amount of this compound, create a calibration curve using a certified analytical standard of known concentrations. Run the extracted sample under the same conditions and compare the peak area to the calibration curve.
Visualizations
Caption: General workflow for this compound extraction.
Caption: Logic for selecting an extraction solvent.
References
- 1. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of the cultivation medium and pH on the pigmentation of Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of this compound and viomellein by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of the cultivation medium and pH on the pigmentation of Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of this compound and viomellein by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of this compound from Penicillium viridicatum by Preparative High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of this compound from Penicillium viridicatum by preparative high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and identification of this compound, viomellein, rubrosulphin, and viopurpurin as metabolites of penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound detection does not discriminate between Trichophyton rubrum and T. mentagrophytes complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Rapid Magnetic Solid Phase Extraction Method Followed by Liquid Chromatography-Tandem Mass Spectrometry Analysis for the Determination of Mycotoxins in Cereals [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasonic high efficiency preparation of arctigenin from the fruits of Arctium lappa L using Aspergillus niger with deep eutectic solvent assisted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Xanthomegnin in Animal Feed Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthomegnin is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, which can contaminate various agricultural commodities used in animal feed.[1][2] Its presence in animal feed is a significant concern due to its potential toxic effects on livestock, including nephropathy.[1] Accurate quantification of this compound is crucial for ensuring feed safety, managing animal health, and for research into its toxicological effects and potential therapeutic interventions. These application notes provide detailed protocols for the quantification of this compound in animal feed samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of this compound and other mycotoxins in animal feed.
Table 1: Performance of Analytical Methods for this compound Quantification
| Analytical Method | Matrix | Extraction Solvent | Cleanup Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-UV | Grains and Animal Feeds | Chloroform and 0.1M Phosphoric Acid | Silica Gel Cartridge | - | 150 ng/g | 82 | [3] |
| LC-Electrochemical Detection | Grains and Mixed Animal Feeds | Chloroform and 0.1M Phosphoric Acid | Sep-Pak Silica Gel Cartridge | 0.5 ng (injected) | 15 ng/g | 79 | [4] |
| LC-MS/MS | Corn-based Animal Feed | Acetonitrile/Water/Acetic Acid | Dilute-and-shoot | - | 2-6 µg/kg (for Trichothecenes) | 90-108 (for Trichothecenes) | [1][5] |
| UPLC-MS/MS | Animal Feed | Acetonitrile/Water/Acetic Acid | Immunoaffinity Columns / C18 Sorbent | - | - | - | [6] |
Table 2: Example MRM Transitions for Mycotoxin Analysis using LC-MS/MS *
| Mycotoxin | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Polarity |
| Aflatoxin B1 | 313.1 | 285.1 | 241.1 | Positive |
| Ochratoxin A | 404.1 | 239.1 | 358.1 | Positive |
| Deoxynivalenol | 297.1 | 249.1 | 139.1 | Positive |
| Zearalenone | 319.1 | 175.1 | 131.1 | Positive |
| Fumonisin B1 | 722.5 | 352.3 | 334.3 | Positive |
| This compound (Predicted) | 543.1 | 285.1 | 257.1 | Negative |
*Note: Specific MRM transitions for this compound may need to be optimized based on the instrument and source conditions. The values provided are predictive and based on its chemical structure and common fragmentation patterns of similar compounds.
Experimental Protocols
Sample Collection and Preparation
Proper sampling is critical for obtaining representative results due to the heterogeneous distribution of mycotoxins in feed.
Protocol 1: Representative Sampling of Animal Feed
-
Collect Incremental Samples: From a lot of feed, collect multiple small samples (incremental samples) from various locations (e.g., different bags, different depths in a silo). For a typical truckload, collect at least 10 probes.
-
Create an Aggregate Sample: Combine all incremental samples to form a large aggregate sample.
-
Homogenize the Sample: Thoroughly mix the aggregate sample to ensure homogeneity.
-
Sub-sampling: From the homogenized aggregate sample, take a smaller, representative subsample for analysis (e.g., 1-2 kg).
-
Grinding: Grind the subsample to a fine powder (e.g., to pass a 1 mm sieve) to increase the surface area for efficient extraction.
-
Storage: Store the ground sample in a cool, dark, and dry place to prevent further microbial growth and mycotoxin production. For moist samples, store frozen.
Extraction of this compound
Protocol 2: Solvent Extraction
-
Weigh Sample: Accurately weigh 25 g of the ground feed sample into a 250 mL flask.
-
Add Extraction Solvent: Add 100 mL of a mixture of chloroform and 0.1 M phosphoric acid (10:1, v/v).
-
Shake: Stopper the flask and shake vigorously for 30 minutes using a mechanical shaker.
-
Filter: Filter the extract through a fluted filter paper into a collection flask.
-
Collect Filtrate: Collect at least 10 mL of the filtrate for the cleanup step.
Cleanup of this compound Extract
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
-
Prepare SPE Cartridge: Use a silica gel SPE cartridge (e.g., Sep-Pak).
-
Load Extract: Load 5 mL of the filtered extract onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 5 mL of a non-polar solvent like hexane to remove lipids and other non-polar interferences. Discard the eluate.
-
Elute this compound: Elute this compound from the cartridge with 10 mL of a more polar solvent mixture, such as chloroform:methanol (95:5, v/v). A novel feature in some methods is to reverse the flow of the eluant through the column to "back off" the this compound.[4]
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.
Quantification by HPLC-UV
Protocol 4: High-Performance Liquid Chromatography with UV Detection
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (containing 0.1% formic acid or another modifier to improve peak shape). A typical starting point is a 60:40 mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at 405 nm.[3]
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations. Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Quantification by LC-MS/MS
Protocol 5: Liquid Chromatography-Tandem Mass Spectrometry
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-resolution column suitable for mycotoxin analysis (e.g., a C18 or biphenyl column, such as Kinetex Biphenyl 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for this compound for confirmation and quantification (see Table 2 for predicted transitions).
-
Quantification: Use a matrix-matched calibration curve or stable isotope-labeled internal standards to correct for matrix effects and ensure accurate quantification.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Signaling Pathway: Mechanism of this compound Toxicity
This compound's primary mechanism of toxicity involves the uncoupling of oxidative phosphorylation in the mitochondria.[4] This disrupts the production of ATP, the main energy currency of the cell.
References
- 1. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound and viomellein by species of Aspergillus correlated with mycotoxicosis produced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Biochemical studies of pigments from a pathogenic fungus Microsporum cookei. III. Comparison of the effects of this compound and O-methylthis compound on the oxidative phosphorylation of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 6. DOT Language | Graphviz [graphviz.org]
Unveiling the Molecular Architecture of Xanthomegnin: An Application Note on NMR-Based Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the structural elucidation of Xanthomegnin, a fungal metabolite of significant interest, using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a dimeric naphtho-γ-pyrone, and its derivatives are produced by various fungi and have been implicated in a range of biological activities. Accurate structural determination is paramount for understanding its bioactivity and for potential drug development applications. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its complex structure in solution.
Introduction to NMR Spectroscopy in Natural Product Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in natural product chemistry, providing detailed information about the chemical structure, stereochemistry, and conformation of molecules. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons in a molecule. Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between atoms, ultimately leading to the complete structural assignment of complex molecules like this compound.
Quantitative NMR Data for this compound
Table 1: ¹³C NMR Chemical Shift Data for this compound
| Atom Number | Chemical Shift (δ) in ppm |
| 1 | 183.5 |
| 3 | 75.8 |
| 4 | 35.2 |
| 4a | 137.9 |
| 5 | 118.2 |
| 6 | 161.7 |
| 6a | 109.1 |
| 7 | 164.9 |
| 8 | 110.5 |
| 9 | 140.2 |
| 9a | 115.6 |
| 10a | 188.7 |
| 3-Me | 20.4 |
| 7-OMe | 56.1 |
Note: The chemical shifts are referenced to an appropriate internal standard (e.g., TMS) and the solvent used for the measurement can influence the exact values.
Table 2: Representative ¹H NMR Data for this compound (Qualitative)
| Proton | Chemical Shift (δ) in ppm (approximate) | Multiplicity |
| H-3 | ~4.5 | m |
| H-4 | ~2.5-3.0 | m |
| H-5 | ~7.0 | s |
| 3-Me | ~1.5 | d |
| 7-OMe | ~3.9 | s |
Note: This table provides an approximate representation of the ¹H NMR spectrum. The exact chemical shifts and coupling constants would need to be determined from high-resolution spectra.
Experimental Protocols
This section outlines the key experimental protocols for the isolation, purification, and NMR analysis of this compound.
Isolation and Purification of this compound
A general protocol for the extraction and purification of fungal metabolites is as follows:
-
Fungal Culture: Cultivate the this compound-producing fungal strain on a suitable solid or in a liquid medium to promote metabolite production.
-
Extraction: After an appropriate incubation period, extract the fungal biomass and/or the culture broth with an organic solvent such as ethyl acetate or chloroform.
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to a series of chromatographic techniques to isolate this compound. This may include:
-
Column Chromatography: Use silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to perform an initial separation.
-
Preparative Thin-Layer Chromatography (TLC): Further purify the fractions containing this compound.
-
High-Performance Liquid Chromatography (HPLC): Employ a suitable column (e.g., C18) and solvent system for final purification to obtain a high-purity sample of this compound.
-
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Quantity: Weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to facilitate complete structural elucidation.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of the proton signals.
-
¹³C NMR: Obtain a one-dimensional carbon NMR spectrum, often with proton decoupling, to determine the number of unique carbon atoms and their chemical shifts. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, typically over two to three bonds. It is essential for identifying adjacent protons and building spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of directly attached carbon atoms. It is a powerful tool for assigning carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). It is critical for connecting different spin systems and for assigning quaternary (non-protonated) carbons.
Visualizing the Workflow and Biosynthetic Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Experimental workflow for this compound structural elucidation.
This compound Biosynthesis Pathway
This compound is a polyketide, synthesized through the acetate-malonate pathway. The following diagram provides a simplified overview of its biosynthesis, which is related to the fungal melanin biosynthesis pathway.
Caption: Simplified biosynthesis pathway of this compound.
Data Interpretation and Structure Assembly
The final step in the structural elucidation process is the careful analysis and interpretation of all the acquired NMR data.
-
¹H NMR Analysis: Analyze the chemical shifts, coupling constants, and integration of the proton signals to identify different types of protons and their neighboring environments.
-
¹³C NMR and DEPT Analysis: Use the ¹³C and DEPT spectra to determine the number and types of carbon atoms (C, CH, CH₂, CH₃).
-
COSY Analysis: Use the COSY spectrum to connect protons that are coupled to each other, establishing spin systems within the molecule.
-
HSQC Analysis: Correlate each proton signal to its directly attached carbon atom using the HSQC spectrum.
-
HMBC Analysis: Use the long-range correlations from the HMBC spectrum to connect the different spin systems and to assign quaternary carbons. The HMBC data is crucial for establishing the overall carbon skeleton of this compound.
-
Structure Assembly: By combining all the information from the 1D and 2D NMR experiments, piece together the molecular fragments to deduce the final, unambiguous structure of this compound.
By following these detailed protocols and application notes, researchers can confidently utilize the power of NMR spectroscopy for the complete structural elucidation of this compound and related natural products, paving the way for further investigation into their biological functions and therapeutic potential.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Xanthomegnin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Xanthomegnin and its derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are compiled from various validated methods for mycotoxin analysis and can be adapted for the specific analysis of this compound in diverse matrices such as fungal cultures and agricultural commodities.
Introduction
This compound is a mycotoxin produced by several species of fungi, including those from the Aspergillus and Penicillium genera. It is a quinone-related compound known for its potential hepatotoxic, nephrotoxic, and carcinogenic properties. Accurate and sensitive detection and quantification of this compound and its derivatives are crucial for food safety, toxicological studies, and drug development research. LC-MS/MS has emerged as the preferred analytical technique due to its high selectivity, sensitivity, and ability to analyze complex matrices.[1][2] This document outlines the essential protocols for sample preparation, LC-MS/MS analysis, and data interpretation.
Experimental Protocols
Standard and Sample Preparation
2.1.1. Preparation of Standard Solutions
Analytical standards of this compound are essential for accurate quantification. Due to the potential hazards associated with handling mycotoxin powders, it is recommended to use commercially available standard solutions or exercise extreme caution when preparing solutions from crystalline standards.
-
Stock Solution (Typically 100 µg/mL): Accurately weigh a precise amount of this compound analytical standard and dissolve it in a suitable solvent such as acetonitrile or methanol. Store the stock solution in an amber vial at -20°C to prevent degradation.[3] The stability of mycotoxin standard solutions should be monitored, as some degradation may occur over time, even under frozen conditions.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to create a calibration curve. These solutions should cover the expected concentration range of this compound in the samples.
2.1.2. Sample Extraction from Fungal Cultures
This protocol is suitable for the extraction of this compound from fungal cultures grown on solid or in liquid media.
-
For Solid Media:
-
Excise agar plugs from the fungal colony.
-
Extract the plugs twice with 2 mL of ethyl acetate containing 1% formic acid, followed by a third extraction with 2 mL of isopropanol or acetonitrile.[4]
-
Combine the extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.[4]
-
-
For Liquid Media:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate.[5][6]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.[5]
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
2.1.3. Sample Extraction from Agricultural Commodities (e.g., Grains)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for mycotoxin analysis in complex food matrices.[1][7]
-
Homogenization: Grind a representative sample of the agricultural commodity to a fine powder.
-
Extraction:
-
To 5 g of the homogenized sample, add 10 mL of acetonitrile/water (84:16, v/v).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Vortex vigorously for 1 minute and centrifuge.
-
-
Clean-up (Dispersive Solid-Phase Extraction - dSPE):
-
Take an aliquot of the supernatant and add it to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents, and MgSO₄.
-
Vortex and centrifuge.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract, evaporate to dryness, and reconstitute in the initial mobile phase.
-
Liquid Chromatography (LC) Conditions
The following conditions are a general guideline and should be optimized for the specific instrument and application.
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm) is commonly used for mycotoxin analysis.
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. An example gradient is as follows:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity.[1][8]
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode. The optimal mode should be determined experimentally for this compound.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 500°C
-
Nebulizer Gas Flow: Instrument-specific optimization required.
-
-
MRM Transitions: The precursor ion (Q1) and product ions (Q3) need to be determined by infusing a standard solution of this compound. Based on the structure of this compound (C₃₀H₂₂O₁₀), the protonated molecule [M+H]⁺ would have an m/z of 543.1. The fragmentation pattern should be studied to identify the most abundant and specific product ions. For its derivatives, similar precursor ion determination and fragmentation studies are necessary.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: LC-MS/MS Method Validation Parameters for this compound Analysis
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | >0.99 | ≥0.99 |
| Limit of Detection (LOD) | e.g., 0.5 µg/kg | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | e.g., 1.5 µg/kg | Signal-to-Noise Ratio ≥ 10 |
| Recovery | 80-110% | 70-120% |
| Precision (RSD%) | <15% | ≤20% |
| Matrix Effect | e.g., 85-115% | 80-120% |
Table 2: Quantitative Analysis of this compound in Various Samples
| Sample ID | Matrix | This compound Concentration (µg/kg) |
| Sample 1 | Corn | 5.2 |
| Sample 2 | Wheat | |
| Sample 3 | Fungal Culture A | 150.8 |
| Sample 4 | Fungal Culture B | 25.3 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Caption: Logical diagram of Multiple Reaction Monitoring (MRM) for mass spectrometry.
References
- 1. lcms.cz [lcms.cz]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. Optimization, Validation, and Application of Cleanup-Coupled Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Analyses of 35 Mycotoxins and Their Derivatives in Cereals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS based identification of stylosin and tschimgine from fungal endophytes associated with Ferula ovina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of LC-Q-TOF-MS Methodology to Determine Mycotoxin Biomarkers in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Xanthomegnin Production from Penicillium Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the cultivation of Penicillium species, specifically Penicillium viridicatum, for the production of the mycotoxin xanthomegnin. Detailed methodologies for extraction, purification, and quantification are also included.
Introduction
This compound is a naphthoquinone mycotoxin produced by several species of the genera Penicillium and Aspergillus. It exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic properties, making it a molecule of interest for drug discovery and development. This document outlines a reliable method for producing and isolating this compound for research purposes.
Data Presentation
Table 1: Optimal Culture Conditions for Penicillium Species Growth and Pigment Production
| Parameter | Optimal Range | Source(s) |
| Temperature | 20 - 30°C | [1] |
| pH | 3.0 - 4.5 | [1] |
| Culture Medium | Potato Dextrose Agar (PDA), Czapek Dox Broth, Rice | [2][3][4] |
| Incubation Time | 7 - 29 days (substrate dependent) | [2][4] |
Table 2: Reported Yields of this compound from Penicillium Species on Rice Substrate
| Penicillium Species | Yield (mg/g of rice) | Source(s) |
| P. viridicatum (NRRL 6430) | 0.44 | [2][5] |
| P. viridicatum (isolates) | 0.4 - 1.6 | [5] |
| P. cyclopium (isolate) | 0.1 | [5] |
Experimental Protocols
Protocol 1: Culturing Penicillium viridicatum for this compound Production on Rice
This protocol is based on the method described by Stack et al. (1983), which has been shown to yield significant quantities of this compound.[2][5]
Materials:
-
Penicillium viridicatum culture (e.g., NRRL 6430)
-
Long-grain white rice
-
Erlenmeyer flasks (2 L)
-
Distilled water
-
Autoclave
-
Incubator
Procedure:
-
Substrate Preparation:
-
To a 2 L Erlenmeyer flask, add 150 g of long-grain white rice and 150 mL of distilled water.
-
Stopper the flask with a cotton plug and cover with aluminum foil.
-
Autoclave at 121°C for 15 minutes to sterilize the rice. Allow to cool to room temperature.
-
-
Inoculation:
-
In a sterile environment (e.g., a laminar flow hood), inoculate the sterilized rice with a spore suspension or a small agar plug of an actively growing P. viridicatum culture.
-
Briefly shake the flask to distribute the inoculum.
-
-
Incubation:
-
Incubate the flask at 15°C for 29 days in the dark.[2]
-
Visually inspect the culture periodically for growth and the characteristic yellow pigmentation associated with this compound production.
-
-
Harvesting:
-
After the incubation period, the moldy rice can be harvested for extraction. The entire contents of the flask should be used for the extraction process.
-
Protocol 2: Extraction and Purification of this compound
This protocol outlines a liquid-liquid extraction and subsequent purification by high-pressure liquid chromatography (HPLC).[2]
Materials:
-
Harvested moldy rice culture
-
Chloroform
-
Methanol
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
HPLC system with a preparative C18 column
-
Acetonitrile
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Extraction:
-
Transfer the moldy rice to a large beaker and add a sufficient volume of a chloroform:methanol (2:1, v/v) solution to fully submerge the culture.
-
Stir the mixture for 4-6 hours at room temperature.
-
Filter the mixture through cheesecloth to remove the solid rice material.
-
Collect the liquid extract and dry it over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator.
-
-
Purification by HPLC:
-
Redissolve the dried extract in a small volume of the HPLC mobile phase.
-
Filter the dissolved extract through a 0.45 µm syringe filter.
-
Perform preparative HPLC on a C18 column. A suitable mobile phase is a gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at a wavelength of 254 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.
-
Protocol 3: Quantification of this compound using HPLC
Materials:
-
Purified this compound sample
-
This compound standard of known concentration
-
Analytical HPLC system with a C18 column
-
Mobile phase (as determined in the purification step)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the this compound standard in the mobile phase to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard concentration into the HPLC and record the peak area.
-
Plot a graph of peak area versus concentration to generate a standard curve.
-
-
Sample Analysis:
-
Dissolve a known weight of the purified this compound sample in a known volume of the mobile phase.
-
Inject the sample into the HPLC under the same conditions as the standards.
-
Record the peak area for this compound in the sample.
-
-
Quantification:
-
Using the standard curve, determine the concentration of this compound in the injected sample.
-
Calculate the total amount of this compound in the original sample based on the dilution factor.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound production.
Conceptual Biosynthesis Pathway of this compound
The biosynthesis of many fungal secondary metabolites, including pigments, is often carried out by large, multifunctional enzymes such as polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs).[6] this compound is a polyketide-derived metabolite. The following diagram illustrates a conceptual pathway for its biosynthesis.
Caption: Conceptual biosynthesis pathway for this compound.
References
- 1. Production of this compound and viomellein by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of this compound from Penicillium viridicatum by Preparative High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of this compound and viomellein by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. Engineering of the Filamentous Fungus Penicillium chrysogenum as Cell Factory for Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Xanthomegnin as a Standard in Mycotoxin Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthomegnin is a mycotoxin produced by several species of fungi, including Penicillium and Aspergillus. As a contaminant in food and feed, it poses a potential health risk to humans and animals. Accurate detection and quantification of this compound are therefore crucial for food safety and toxicological studies. These application notes provide detailed protocols and data for the use of this compound as a standard in mycotoxin assays, primarily focusing on High-Performance Liquid Chromatography (HPLC) based methods. Given the noted instability of this compound, the protocols emphasize rapid and efficient workflows to ensure accurate quantification.[1]
Physicochemical Properties and Safety Precautions
Chemical Structure: Dimer of a naphthoquinone derivative Appearance: Yellow crystalline solid Molecular Formula: C₃₀H₂₂O₁₂ Molecular Weight: 574.5 g/mol
Safety: this compound is a toxic compound and should be handled with appropriate safety precautions. Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a fume hood.
Preparation and Handling of this compound Standard Solutions
The labile nature of this compound necessitates careful preparation and storage of standard solutions to maintain their integrity and ensure accurate quantification in mycotoxin assays.
Protocol 1: Preparation of this compound Stock and Working Standard Solutions
Materials:
-
This compound (crystalline solid, high purity)
-
Acetonitrile (HPLC grade)
-
Amber glass vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 1 mg of this compound into a tared amber glass vial.
-
Record the exact weight.
-
Dissolve the weighed this compound in a precise volume of acetonitrile to achieve the desired concentration (e.g., dissolve 1 mg in 10 mL of acetonitrile for a 100 µg/mL stock solution).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Working Standard Solutions Preparation:
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a series of working standards with concentrations appropriate for the intended analytical range.
-
For example, to prepare a 10 µg/mL working standard, dilute 1 mL of the 100 µg/mL stock solution to a final volume of 10 mL with acetonitrile.
-
Storage and Stability:
-
Store stock and working standard solutions at -20°C in amber glass vials to protect from light.
-
Due to the lability of this compound, it is recommended to prepare fresh working solutions daily and to check the concentration of the stock solution periodically. For long-term storage, solutions in acetonitrile stored at -18°C have shown stability for up to 14 months for some mycotoxins.[2] However, the specific stability of this compound should be verified.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common method for the quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.
Protocol 2: HPLC-UV Analysis of this compound
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Acetonitrile and Water (acidified with 0.1% formic acid) |
| Gradient Program | Optimized to provide good separation of this compound from matrix components |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV detection at the absorbance maximum of this compound (e.g., ~410 nm) |
UV-Vis Absorbance: this compound exhibits a characteristic UV-Vis absorption spectrum, with a shoulder of absorbance between λ = 510–580 nm.[3] The primary detection wavelength should be optimized based on the specific standard and solvent used.
Calibration Curve:
To quantify this compound in samples, a calibration curve should be constructed using the prepared working standard solutions.
-
Inject the series of working standards into the HPLC system.
-
Record the peak area for this compound at each concentration.
-
Plot the peak area versus the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.
Sample Preparation: Extraction of this compound from Fungal Cultures
This protocol provides a method for extracting this compound from fungal cultures, which can then be analyzed using the HPLC method described above.
Protocol 3: Extraction of this compound from Trichophyton rubrum Cultures
Materials:
-
Trichophyton rubrum culture
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Harvest the fungal mycelium from the culture medium by filtration or centrifugation.
-
Extract the mycelium with ethyl acetate.
-
Dry the ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of acetonitrile for HPLC analysis.
Due to the instability of this compound, it is recommended to perform the HPLC analysis within one hour of sample extraction.[1]
Quantitative Data
| Parameter | Typical Range | Description |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, indicating the linearity of the response. |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. |
| Recovery (%) | 70 - 120% | The percentage of the known amount of analyte that is recovered during the sample preparation process. |
Mechanism of Toxicity: Oxidative Stress and Mitochondrial Dysfunction
The toxicity of many mycotoxins, likely including this compound, is associated with the induction of oxidative stress and subsequent mitochondrial dysfunction.
Signaling Pathway:
This compound is hypothesized to induce cellular toxicity through the generation of Reactive Oxygen Species (ROS). This leads to a cascade of events including lipid peroxidation, DNA damage, and the opening of the mitochondrial permeability transition pore (mPTP). The opening of the mPTP disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and ultimately, cell death.
Caption: Proposed mechanism of this compound-induced cellular toxicity.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in a sample using an external standard calibration method.
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The use of a well-characterized this compound standard is essential for the accurate and reliable quantification of this mycotoxin in various matrices. The protocols and information provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to proper standard preparation, handling, and analytical procedures, particularly in light of the compound's instability, will ensure high-quality data for food safety assessments and toxicological research.
References
Application of Xanthomegnin in Studying Fungal Metabolic Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthomegnin is a dimeric naphthoquinone mycotoxin produced by various species of fungi, including those from the Aspergillus, Penicillium, and Trichophyton genera.[1][2][3] While primarily recognized for its mutagenic and toxic properties, including nephropathy in animals, its study provides valuable insights into fungal secondary metabolic pathways.[1] This document outlines the applications of this compound as a subject of study to understand these pathways, its known mechanisms of action that impact fungal metabolism, and detailed protocols for its extraction and analysis. Although not typically used as a tool to probe other pathways, its own biosynthesis and biological effects are key areas of research in fungal metabolomics.
Mechanism of Action and Impact on Fungal Metabolism
This compound's primary known mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria.[4] This disruption of the electron transport chain has significant implications for fungal energy metabolism.
Key Effects:
-
Inhibition of ATP Synthesis: By interfering with oxidative phosphorylation, this compound reduces the efficiency of ATP production, a critical process for fungal growth and development.
-
Ionic and Hydrophobic Interactions: Studies have shown that the phenolic hydroxyl groups of this compound are crucial for its uncoupling activity.[4] It is suggested that this compound interacts with mitochondrial membrane proteins through both hydrophobic and ionic forces, disrupting the proton gradient necessary for ATP synthesis.[4]
This mechanism makes this compound and its biosynthesis a subject of interest for understanding fungal bioenergetics and identifying potential targets for antifungal drug development.
Data Presentation: Production of this compound by Fungal Species
The production of this compound can vary significantly between fungal species and even strains of the same species. The following table summarizes reported production data.
| Fungal Species | Substrate/Medium | Detection Method | Concentration/Notes | Reference |
| Trichophyton rubrum | Human nail and skin | HPLC | Variable levels detected in clinical samples. A major pigment in culture, contributing to the characteristic red colony reverse. | [1] |
| Aspergillus ochraceus group | Not specified | Thin-layer chromatography, Infrared spectroscopy | Production correlated with mycotoxicosis in mice. | [2] |
| Penicillium viridicatum | Rice cultures | Melting points, elemental analysis, IR, UV, mass spectra | Isolated and identified along with other metabolites like viomellein. | [3] |
| Aspergillus flavus | Not specified | HPLC | Detected at 0.02 µg/ml in one of three strains recovered from patients with ocular mycoses. | [5] |
| Trichophyton mentagrophytes complex | Not specified | HPLC | This compound production was observed, indicating it is not a reliable marker to discriminate between T. rubrum and T. mentagrophytes complexes. | [6] |
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound from Fungal Cultures
This protocol is based on methodologies for the analysis of mycotoxins from fungal cultures.
Objective: To extract and quantify this compound from solid or liquid fungal cultures.
Materials:
-
Fungal culture (solid or liquid)
-
Chloroform
-
Methanol
-
Formic acid
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV or diode array detector
-
This compound standard
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Extraction from Solid Culture:
-
Homogenize a known amount of the fungal culture (e.g., 1 gram of mycelium and agar) with a suitable volume of chloroform-methanol (2:1, v/v).
-
Agitate vigorously for 30-60 minutes.
-
Centrifuge the mixture to pellet the solids.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Extraction from Liquid Culture:
-
Separate the mycelium from the liquid medium by filtration.
-
Extract the mycelium as described for solid culture.
-
Extract the culture filtrate separately by liquid-liquid extraction with chloroform, acidified with formic acid.
-
-
Drying and Concentration:
-
Pass the combined extracts through anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
-
Sample Preparation for HPLC:
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the mobile phase).
-
Vortex to dissolve the residue.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile and water with a small percentage of formic acid).
-
Detect this compound by its absorbance at a specific wavelength (determined from the UV spectrum of a standard).
-
Quantify the amount of this compound by comparing the peak area of the sample to a standard curve prepared from a this compound standard of known concentrations.
-
Protocol 2: Investigating the Effect of this compound on Mitochondrial Respiration
This protocol provides a general framework for assessing the uncoupling effect of this compound on isolated mitochondria.
Objective: To determine the impact of this compound on mitochondrial oxidative phosphorylation.
Materials:
-
Isolated mitochondria (e.g., from rat liver)
-
Respiration buffer (containing substrates like succinate or glutamate/malate)
-
This compound solution of known concentration (dissolved in a suitable solvent like DMSO)
-
ADP solution
-
Oxygen electrode (Clark-type) or other suitable respirometry system
-
Bovine Serum Albumin (BSA)
Procedure:
-
Prepare the Respirometry Chamber:
-
Add the respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Calibrate the oxygen electrode.
-
-
Add Mitochondria and Substrate:
-
Add a known amount of isolated mitochondria to the chamber.
-
Add the respiratory substrate (e.g., succinate) to initiate baseline respiration (State 2).
-
-
Induce State 3 Respiration:
-
Add a known amount of ADP to stimulate ATP synthesis, leading to an increased rate of oxygen consumption (State 3 respiration).
-
-
Introduce this compound:
-
Once a stable State 3 respiration rate is established, add a specific concentration of this compound to the chamber.
-
Monitor the rate of oxygen consumption. An increase in the respiration rate without the addition of ADP is indicative of uncoupling.
-
-
Assess Respiratory Control Ratio (RCR):
-
Calculate the RCR (State 3 rate / State 4 rate) before and after the addition of this compound. A decrease in the RCR indicates an uncoupling effect.
-
-
(Optional) Reversal with BSA:
-
To investigate the nature of the interaction, add BSA to the chamber after this compound. An improvement in the RCR suggests that BSA can bind to this compound and mitigate its uncoupling effect.[4]
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction and quantification of this compound.
Proposed Mechanism of this compound on Mitochondrial Respiration
Caption: Uncoupling of oxidative phosphorylation by this compound.
References
- 1. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of this compound and viomellein by species of Aspergillus correlated with mycotoxicosis produced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and identification of this compound, viomellein, rubrosulphin, and viopurpurin as metabolites of penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical studies of pigments from a pathogenic fungus Microsporum cookei. III. Comparison of the effects of this compound and O-methylthis compound on the oxidative phosphorylation of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Infrequent Production of this compound by Fungal Strains Recovered from Patients with Ocular Mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound detection does not discriminate between Trichophyton rubrum and T. mentagrophytes complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassay-Based Detection of Xanthomegnin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthomegnin is a mycotoxin produced by several species of fungi, including Aspergillus and Penicillium, and has been identified in dermatophytes such as Trichophyton rubrum.[1] As a mutagenic and nephrotoxic agent, the detection of this compound in agricultural commodities, food products, and clinical samples is of significant importance for food safety and human health.[1] Immunoassays offer a rapid, sensitive, and specific method for the detection and quantification of mycotoxins.[2] This document provides detailed application notes and protocols for the development of immunoassays for this compound detection, focusing on Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA) formats.
Principle of this compound Immunoassays
Due to its small molecular size, this compound is not immunogenic on its own. Therefore, the development of immunoassays for its detection relies on the production of specific antibodies against this compound haptens conjugated to a carrier protein. The most common immunoassay format for small molecules like this compound is the competitive assay.
In a competitive immunoassay, free this compound in the sample competes with a labeled this compound conjugate (e.g., enzyme-labeled or gold nanoparticle-labeled) for a limited number of binding sites on a specific anti-Xanthomegnin antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Data Presentation: Performance Characteristics of this compound Immunoassays
The following tables summarize the expected quantitative performance of the described this compound immunoassays. These values are based on typical performance characteristics observed for immunoassays of other small molecule mycotoxins.
Table 1: Competitive ELISA for this compound Detection
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Working Range | 0.15 - 5.0 ng/mL |
| IC50 (50% Inhibitory Concentration) | 0.5 ng/mL |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
| Recovery (Spiked Samples) | 85% - 110% |
Table 2: Lateral Flow Immunoassay for this compound Detection
| Parameter | Value |
| Visual Limit of Detection (vLOD) | 1.0 ng/mL |
| Cut-off Value | 5.0 ng/mL |
| Analysis Time | 10 minutes |
| Cross-reactivity with related mycotoxins | < 1% |
Experimental Protocols
Protocol 1: Competitive ELISA for Quantitative Detection of this compound
This protocol outlines the steps for a competitive ELISA to quantify this compound in a sample.
Materials:
-
Anti-Xanthomegnin monoclonal antibody
-
This compound-horseradish peroxidase (HRP) conjugate
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample Dilution Buffer (e.g., PBS)
-
This compound standards
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Dilute the anti-Xanthomegnin antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Add 50 µL of this compound standards or samples to the appropriate wells.
-
Immediately add 50 µL of diluted this compound-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of this compound.
Protocol 2: Lateral Flow Immunoassay for Rapid Detection of this compound
This protocol describes a competitive lateral flow immunoassay for the rapid, qualitative, or semi-quantitative detection of this compound.
Materials:
-
Lateral flow test strips for this compound (comprising a sample pad, conjugate pad with gold nanoparticle-labeled anti-Xanthomegnin antibody, nitrocellulose membrane with a test line of this compound-BSA conjugate and a control line of anti-mouse IgG, and an absorption pad)
-
Sample extraction buffer
-
Micropipette
Procedure:
-
Sample Preparation: Extract the sample using the provided extraction buffer according to the manufacturer's instructions.
-
Assay Performance:
-
Place the test strip on a flat, dry surface.
-
Apply a defined volume (e.g., 100 µL) of the extracted sample to the sample pad.
-
Allow the sample to migrate along the strip for the specified time (e.g., 10 minutes).
-
-
Result Interpretation:
-
Negative Result: Two colored lines appear. One in the control line region (C) and one in the test line region (T). This indicates that the this compound concentration is below the detection limit.
-
Positive Result: Only one colored line appears in the control line region (C). The absence of a line in the test line region (T) indicates that the this compound concentration is above the detection limit.
-
Invalid Result: If no line appears in the control line region (C), the test is invalid and should be repeated.
-
Visualizations
Proposed Cellular Toxicity Pathway of this compound
This compound, as a naphthoquinone, is likely to induce cellular toxicity through mechanisms involving oxidative stress. Naphthoquinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), and can also act as alkylating agents.[3] This can trigger a cascade of cellular events, including the activation of stress-response pathways and ultimately leading to cell damage or apoptosis.[4][5]
References
- 1. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-naphthoquinones: from oxidative damage to cellular and inter-cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism and health effects of 1,2-Naphtoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Mycotoxin-induced Dermal Toxicity and Tumorigenesis Through Oxidative Stress-related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction for Xanthomegnin Cleanup in Complex Matrices: Application Notes and Protocols
Introduction
Xanthomegnin is a toxic secondary metabolite produced by several species of Penicillium and Aspergillus fungi.[1] It is a naphthoquinone mycotoxin that can contaminate a variety of agricultural commodities, including grains and animal feed, posing a potential health risk to both humans and animals. Accurate and reliable quantification of this compound in complex matrices is crucial for food safety monitoring and toxicology research. However, the analysis of this compound is often challenging due to the presence of interfering compounds in the sample matrix, which can lead to ion suppression or enhancement in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[2]
Solid-phase extraction (SPE) is a widely used sample preparation technique that effectively removes matrix interferences and concentrates the analyte of interest, leading to improved analytical performance.[3][4][5] This application note provides a detailed protocol for the cleanup of this compound from complex matrices, such as animal feed, using a specialized polymeric SPE sorbent. The described method is intended as a robust starting point for researchers, scientists, and drug development professionals, and should be followed by in-house validation to ensure optimal performance for specific sample types.
Principle of Solid-Phase Extraction
The SPE method outlined below utilizes a "trap and elute" strategy.[4] The process begins with the extraction of this compound from the homogenized sample into a suitable organic solvent mixture. The crude extract is then diluted and loaded onto a specialized mycotoxin SPE column. The sorbent in these columns is designed to retain a broad range of mycotoxins, including this compound, primarily through reversed-phase and ion-exchange interactions, while allowing polar, interfering matrix components to pass through.[3] After a washing step to remove any remaining weakly bound impurities, the purified this compound is eluted from the column with a strong organic solvent. The resulting clean extract is then evaporated and reconstituted in a solvent compatible with LC-MS/MS analysis.
Experimental Protocols
This protocol is a general guideline and may require optimization for different matrices.
Sample Preparation and Extraction
-
Homogenization: Grind a representative portion of the solid sample (e.g., 50 g of animal feed) to a fine powder using a burr-grinder or equivalent device to ensure homogeneity.[6]
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.[6]
-
Add 10 mL of 4% formic acid in water and shake vigorously for 30 seconds.[6]
-
Add 30 mL of acetone, and shake vigorously again for 30 seconds.[6]
-
Place the tube on a mechanical shaker and extract for 30 minutes.[6]
-
Centrifuge the extract at 4,000 x g for 10 minutes.[6]
-
-
Dilution:
Solid-Phase Extraction Cleanup
This protocol is based on the use of a specialized mycotoxin SPE column such as the ISOLUTE® Myco 60 mg/3 mL, or an equivalent polymeric reversed-phase column (e.g., Oasis HLB).[6][7][8][9]
-
Column Conditioning: Condition the SPE column by passing 2 mL of acetonitrile through the sorbent bed. Do not allow the column to go dry.[6]
-
Column Equilibration: Equilibrate the column by passing 2 mL of purified water.[6]
-
Sample Loading: Load 3 mL of the diluted extract onto the SPE column at a slow and steady flow rate of approximately 1 mL/min.[6]
-
Washing:
-
Drying: Dry the column for 30 seconds under maximum vacuum or positive pressure to remove excess wash solvent.[6]
-
Elution:
-
Post-Elution:
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a solvent mixture appropriate for your LC-MS/MS system (e.g., 80:20 water:acetonitrile).
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
-
Data Presentation
Table 1: Representative Performance Data for Multi-Mycotoxin Analysis in Animal Feed using SPE Cleanup.
| Mycotoxin | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, µg/kg) |
| Aflatoxin B1 | 5 | 95 | 8 | 1 |
| Ochratoxin A | 5 | 92 | 9 | 2 |
| Zearalenone | 100 | 98 | 7 | 10 |
| Deoxynivalenol | 100 | 88 | 11 | 50 |
| T-2 Toxin | 5 | 94 | 10 | 2 |
| HT-2 Toxin | 100 | 91 | 12 | 20 |
| Fumonisin B1 | 100 | 85 | 14 | 50 |
Data compiled and adapted from multi-mycotoxin application notes.[6][10][11][12] Actual performance for this compound must be determined through method validation.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of this compound from a complex matrix using the described SPE cleanup protocol.
Caption: Workflow for this compound Cleanup.
Conclusion
This application note provides a comprehensive protocol for the solid-phase extraction cleanup of this compound from complex matrices. The use of a specialized mycotoxin SPE column offers an effective means to reduce matrix effects and improve the reliability and sensitivity of subsequent LC-MS/MS analysis.[3][6][7] While the provided protocol is based on established methods for a broad range of mycotoxins, it is imperative that researchers perform in-house validation to confirm the method's performance characteristics for this compound in their specific sample matrix. This will ensure the generation of high-quality, defensible data for food safety and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. phenomenex.com [phenomenex.com]
- 6. jysco.com [jysco.com]
- 7. norlab.com [norlab.com]
- 8. lcms.cz [lcms.cz]
- 9. A Method for Multiple Mycotoxin Analysis in Wines by Solid Phase Extraction and Multifunctional Cartridge Purification, and Ultra-High-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for the Identification of Xanthomegnin using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthomegnin is a toxic secondary metabolite produced by several species of fungi, including Penicillium and Aspergillus.[1][2] This mycotoxin is a significant concern for food and feed safety due to its potential hepatotoxic and nephrotoxic effects.[1] Accurate and sensitive detection of this compound is crucial for risk assessment and ensuring the safety of agricultural commodities. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the preferred analytical technique for mycotoxin analysis due to its high sensitivity, selectivity, and ability to analyze complex matrices.[3][4]
These application notes provide a detailed protocol for the identification and semi-quantitative analysis of this compound in various matrices using LC-MS. The methodologies are based on established principles of mycotoxin analysis and can be adapted to specific laboratory instrumentation and sample types.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to efficiently extract this compound from the sample matrix while minimizing interferences. The choice of method depends on the sample type.
Protocol 1: Extraction from Solid Matrices (e.g., Grains, Feed)
This protocol is adapted from general mycotoxin extraction procedures for solid samples.[5][6]
-
Homogenization: Grind a representative sample (e.g., 25 g of corn flakes) to a fine powder.[7] Homogeneity is critical for accurate quantification.[8]
-
Extraction:
-
To the homogenized sample in a 50 mL centrifuge tube, add 10 mL of an extraction solvent such as acetonitrile/water (80:20, v/v) with 0.1% formic acid.[3]
-
Vortex vigorously for 3 minutes or shake for 30 minutes on a mechanical shaker.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
-
Clean-up (Optional but Recommended):
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge.
-
Condition the cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1-2 mL of the supernatant from the extraction step.
-
Wash the cartridge with 5 mL of water/methanol (80:20, v/v) to remove polar interferences.
-
Elute this compound with 5 mL of methanol.
-
-
"Dilute and Shoot": For simpler matrices or when using highly sensitive LC-MS/MS systems, a simple dilution of the supernatant (e.g., 1:10 with the initial mobile phase) may be sufficient.[3]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate or diluted extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).[7]
-
Vortex to dissolve the residue and filter through a 0.22 µm syringe filter into an LC vial.
-
Protocol 2: Extraction from Fungal Cultures
-
Culture Growth: Grow the fungal strain on a suitable solid or liquid medium.
-
Extraction:
-
For solid cultures, the agar and mycelium can be extracted with a suitable solvent like ethyl acetate or chloroform.
-
For liquid cultures, the mycelium can be separated by filtration, and both the mycelium and the culture filtrate can be extracted separately with a solvent such as ethyl acetate.
-
-
Partitioning: Perform a liquid-liquid extraction to partition this compound into the organic phase.
-
Clean-up, Evaporation, and Reconstitution: Follow steps 3 and 4 from Protocol 1.
LC-MS/MS Analysis
The following are typical starting parameters for the analysis of this compound. These should be optimized for the specific instrument being used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 95% B over 10 min, hold for 2 min, return to 10% B and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
This compound has a molecular formula of C₃₀H₂₂O₁₂ and a molecular weight of 574.49 g/mol .[1][9]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative mode should be tested for optimal sensitivity. |
| Precursor Ion ([M+H]⁺) | m/z 575.1 |
| Product Ions (for MS/MS) | To be determined empirically. Based on the structure, potential product ions could arise from the loss of water, carbon monoxide, or cleavage of the lactone rings. For method development, full scan and product ion scan modes should be utilized with a pure standard. |
| Collision Energy | To be optimized for the specific instrument and precursor ion. |
| Drying Gas Temperature | 300 - 350°C |
| Nebulizer Pressure | 30 - 40 psi |
Data Presentation
Quantitative data from method validation should be presented in a clear and concise manner to allow for easy assessment of the method's performance. The following table provides an example of representative data for a validated multi-mycotoxin LC-MS/MS method, which can serve as a target for a validated this compound method.
Table 1: Representative Performance Characteristics of a Validated Mycotoxin LC-MS/MS Method
| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Linearity (R²) | Recovery (%) | RSD (%) |
| This compound | To be determined | To be determined | >0.99 | 70-120 | <15 |
| Aflatoxin B1 | 0.1 | 0.5 | >0.995 | 85-110 | <10 |
| Ochratoxin A | 0.2 | 0.8 | >0.995 | 80-115 | <10 |
| Deoxynivalenol | 10 | 50 | >0.99 | 75-110 | <15 |
| Zearalenone | 5 | 20 | >0.99 | 80-115 | <15 |
| Fumonisin B1 | 20 | 100 | >0.99 | 70-110 | <15 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using LC-MS.
Caption: Experimental workflow for this compound analysis.
Generalized Mycotoxin-Induced Cellular Stress Pathway
While specific signaling pathways for this compound are not well-elucidated, many mycotoxins are known to induce cellular toxicity through mechanisms such as oxidative stress.[10] The following diagram illustrates a generalized pathway of mycotoxin-induced cellular stress.
Caption: Generalized mycotoxin-induced cellular stress pathway.
References
- 1. This compound | C30H22O12 | CID 3032411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. lcms.cz [lcms.cz]
- 4. LC-MS/MS: Method of Choice for Efficient Multi-Mycotoxin Analysis [food.r-biopharm.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. foodriskmanagement.com [foodriskmanagement.com]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. knowmycotoxins.com [knowmycotoxins.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Note: Preparative HPLC Purification of Xanthomegnin
Introduction
Xanthomegnin is a naphthoquinone mycotoxin produced by various species of fungi, including Penicillium and Aspergillus.[1][2][3][4] It is a subject of significant research interest due to its potential mutagenic and toxic properties, including hepatotoxicity and nephrotoxicity. High-purity this compound is essential for a range of research applications, such as toxicology studies, mechanism-of-action investigations, and the development of analytical standards. This document provides a detailed protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC), a robust technique for isolating compounds with high purity and yield.[5][6]
Principle
This method utilizes reversed-phase preparative HPLC. A crude or partially purified extract containing this compound is injected onto a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and water, is used for elution. By applying a gradient, where the concentration of the organic solvent is increased over time, compounds are separated based on their hydrophobicity. This compound, being a moderately polar molecule, elutes at a specific solvent concentration, allowing for its separation from other metabolites and impurities in the extract. Fractions are collected and the ones containing pure this compound are pooled and dried.
Experimental Protocol
1. Materials and Reagents
-
Crude this compound extract (from fungal culture)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Acetic acid, optional, for pH adjustment)
-
Chloroform (for extraction)[7]
-
Ethyl acetate (for extraction)[8]
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge and tubes
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Glass vials for fraction collection
2. Equipment
-
Preparative HPLC system equipped with:
-
Gradient pump
-
Autosampler or manual injector with a large volume loop
-
UV-Vis or Diode Array Detector (DAD)[9]
-
Fraction collector
-
Data acquisition and processing software
-
-
Preparative HPLC column (e.g., C18, 10 µm particle size, 250 x 20 mm I.D.)
-
Analytical HPLC system (for purity analysis)
-
Vortex mixer
3. Sample Preparation: Extraction from Fungal Culture
This protocol is adapted from methods for extracting mycotoxins from fungal cultures grown on solid substrates like rice.[1][2][4]
-
Harvest the fungal culture and air-dry the solid substrate.
-
Grind the dried culture material to a fine powder.
-
Extract the powder with a suitable solvent. A common method involves liquid-liquid extraction using chloroform or ethyl acetate.[1][8] For every 100 g of powdered material, use 300-400 mL of solvent.
-
Shake or stir the mixture vigorously for 1-2 hours at room temperature.
-
Separate the solvent extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the solid residue to maximize yield.
-
Combine the solvent extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness in vacuo using a rotary evaporator to obtain the crude extract.
-
Redissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (e.g., 50:50 acetonitrile:water) for injection. The final concentration should be high, but the sample must be fully dissolved to avoid column clogging.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Preparative HPLC Method
The following parameters serve as a starting point and should be optimized based on the specific column and system used.
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition (e.g., 50% Acetonitrile in Water) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the filtered, concentrated sample extract onto the column. The injection volume will depend on the column size and sample concentration.
-
Elution and Data Collection: Run the gradient program as detailed in the table below. Monitor the elution profile at a suitable wavelength. This compound has a characteristic UV-Vis spectrum, and a wavelength of ~280 nm or ~380 nm can be used for detection.[10][11]
-
Fraction Collection: Collect fractions based on the elution of the target peak corresponding to this compound. Use peak-based fraction collection if available, setting a threshold to trigger collection.
5. Post-Purification Processing
-
Purity Analysis: Analyze small aliquots of the collected fractions using an analytical HPLC method to confirm the purity of each fraction.
-
Pooling: Combine the fractions that contain this compound at the desired purity level (e.g., >95%).
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator. A freeze-dryer (lyophilizer) can be used to remove the final traces of water.
-
Quantification and Storage: Determine the final yield of the purified, crystalline this compound.[2] For storage, this compound is soluble in moderately polar organic solvents like chloroform and methanol.[7] Store the purified compound as a dry solid or in a suitable solvent at -20°C, protected from light and oxygen to prevent degradation.[7][12][13]
Data and Method Parameters
The following table summarizes the key parameters for the preparative HPLC purification of this compound.
| Parameter | Preparative Scale | Analytical Scale (for Purity Check) |
| Column | Reversed-Phase C18, 10 µm, 250 x 20 mm I.D. | Reversed-Phase C18, 5 µm, 150 x 4.6 mm I.D. |
| Mobile Phase A | Water (optional: + 0.1% Formic Acid) | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (optional: + 0.1% Formic Acid) | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 15-20 mL/min | 1.0 mL/min |
| Gradient Program | Time (min) | % B |
| Detection Wavelength | 280 nm or 380 nm | 280 nm (DAD: 220-600 nm scan) |
| Injection Volume | 500 - 5000 µL (dependent on concentration and loop size) | 5 - 20 µL |
| Column Temperature | Ambient | 30 °C |
| Expected Yield | Up to 440 mg of crystalline this compound per kg of starting material (rice culture).[1][2] | N/A |
Visualizations
Experimental Workflow
The diagram below outlines the complete workflow for the purification of this compound, from fungal culture to the final pure compound.
Research Application Pathway
This diagram illustrates the logical progression from obtaining purified this compound to its application in downstream research.
References
- 1. Isolation of this compound from Penicillium viridicatum by Preparative High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of this compound from Penicillium viridicatum by preparative high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of this compound and viomellein by species of Aspergillus correlated with mycotoxicosis produced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of this compound and viomellein by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. isca.in [isca.in]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Modeling UV/Vis Absorption Spectra of Food Colorants in Solution: Anthocyanins and Curcumin as Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aflatoxins B1 and G 1 solubility in standard solutions and stability during cold storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Xanthomegnin Stability During Analytical Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to xanthomegnin stability during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound is a toxic secondary metabolite produced by several species of Penicillium and Aspergillus fungi. It is classified as a mycotoxin and is known for its labile nature. Its instability can lead to underestimation of its concentration in samples, affecting the accuracy and reliability of toxicological assessments and research findings.
Q2: What are the primary factors that contribute to the degradation of this compound?
A2: The stability of this compound can be compromised by several factors, including:
-
pH: this compound's stability is pH-dependent. It exhibits greater stability in acidic conditions, while alkaline environments can lead to degradation.[1]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of this compound.[2][3][4]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Solvents: The choice of solvent for extraction and analysis is crucial, as some solvents can promote degradation. While acetonitrile and methanol are commonly used for mycotoxin analysis, their purity and the presence of water can influence stability.[5][6][7][8]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound.
Q3: How can I minimize this compound degradation during sample extraction?
A3: To minimize degradation during extraction, consider the following:
-
Use appropriate solvents: Acetonitrile or methanol-based solvent systems are commonly used for mycotoxin extraction.[5][6][7][8] The choice may depend on the sample matrix. For some mycotoxins, acetonitrile has been shown to be a suitable solvent for long-term storage.[9]
-
Work quickly and at low temperatures: Since this compound is labile, it is recommended to perform the extraction process as quickly as possible, preferably within an hour. Keeping samples and extracts cooled on ice can help slow down degradation.
-
Protect from light: Conduct extraction procedures under amber or low-light conditions to prevent photodegradation.
-
Control pH: If possible, maintain an acidic pH during extraction.
Q4: What are the best practices for storing this compound standards and sample extracts?
A4: For optimal storage:
-
Solvent: Store standards and extracts in a high-purity solvent like acetonitrile.
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.
-
Light: Use amber vials or wrap vials in aluminum foil to protect from light.
-
Inert Atmosphere: For highly sensitive samples, consider flushing the vials with an inert gas like nitrogen or argon before sealing to displace oxygen.
Q5: Are there any additives that can help stabilize this compound solutions?
A5: While specific studies on this compound are limited, the use of antioxidants is a common strategy to stabilize labile compounds. Consider exploring the addition of small amounts of antioxidants such as:
-
Butylated hydroxytoluene (BHT): BHT is a synthetic antioxidant that can prevent oxidation.[10][11]
-
Ascorbic acid (Vitamin C): Ascorbic acid is a natural antioxidant that can protect against oxidative degradation.[10][12][13]
It is crucial to validate that any additive does not interfere with the analytical method.
Troubleshooting Guides
Issue 1: Low or no recovery of this compound from spiked samples.
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | Work quickly and at a reduced temperature. Protect samples from light by using amber glassware or covering with foil. Consider using an extraction solvent with an acidic modifier (e.g., formic acid), if compatible with your analytical method. |
| Inappropriate extraction solvent | Optimize the extraction solvent. Test different ratios of acetonitrile/water or methanol/water. Ensure solvents are of high purity.[5][8] |
| Adsorption to labware | Use silanized glassware or low-adsorption polypropylene tubes to minimize loss of the analyte. |
| Inefficient extraction from the matrix | Optimize the extraction technique (e.g., sonication time, shaking speed). Ensure the sample is finely ground for efficient solvent penetration. |
Issue 2: this compound peak area decreases over time in prepared samples in the autosampler.
| Possible Cause | Troubleshooting Step |
| Degradation in the autosampler | Use a cooled autosampler set to a low temperature (e.g., 4°C). Protect samples from light by using amber vials. |
| Instability in the mobile phase | Prepare fresh mobile phase daily. If the mobile phase is aqueous, consider adding a small percentage of an organic solvent or an acidic modifier to improve stability. |
| Reaction with vial caps or septa | Use inert vial caps and septa. |
Issue 3: Inconsistent results between analytical runs.
| Possible Cause | Troubleshooting Step |
| Variability in sample preparation time | Standardize the time for each step of the sample preparation process. |
| Inconsistent exposure to light | Ensure all samples are handled under the same lighting conditions. |
| Temperature fluctuations | Maintain a consistent temperature throughout the sample preparation and analysis process. |
| Mobile phase degradation | Prepare fresh mobile phase for each run and ensure it is properly degassed. |
Quantitative Data Summary
Table 1: General Stability of Mycotoxins and Pigments Under Different Conditions
| Compound Class | Condition | Solvent/Matrix | Observation | Citation |
| Anthocyanins | Temperature (60-121°C) | Blueberry Juice | Degradation increases with temperature. | [14] |
| Anthocyanins | pH (2.0-5.0) | Black Rice Bran Extract | More stable at lower pH. | [15] |
| Aflatoxins | Temperature & Solvent | 30% Methanol vs. 100% Methanol | More stable in 100% methanol, especially at room temperature. | |
| Ochratoxin A | pH | Aqueous Solution | Undergoes conversion to an open ring form at higher pH, which may not be detected by some methods. | [1] |
| Trichothecenes | Storage | Acetonitrile | Stable for at least two years, even at room temperature. | [9] |
Experimental Protocols
Protocol 1: Recommended Procedure for this compound Extraction from Fungal Culture
-
Preparation:
-
Work in a fume hood with appropriate personal protective equipment.
-
Minimize light exposure by working under amber light or by wrapping glassware in aluminum foil.
-
Pre-cool all solvents and solutions on ice.
-
-
Extraction:
-
Harvest the fungal mycelium from the culture medium.
-
Homogenize a known weight of the mycelium in a suitable volume of extraction solvent (e.g., acetonitrile:water, 80:20, v/v with 0.1% formic acid).
-
Sonicate the mixture in an ice bath for 15-20 minutes.
-
Centrifuge the extract at 4°C to pellet the solids.
-
-
Clean-up (if necessary):
-
Pass the supernatant through a solid-phase extraction (SPE) cartridge suitable for mycotoxin cleanup (e.g., C18).
-
Wash the cartridge with a non-eluting solvent to remove interferences.
-
Elute the this compound with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (<40°C).
-
Reconstitute the residue in a known volume of mobile phase or a solvent known to be compatible with your analytical system (e.g., acetonitrile).
-
-
Analysis:
-
Transfer the reconstituted sample to an amber autosampler vial.
-
Analyze by HPLC with a suitable detector (e.g., UV/Vis or mass spectrometry) as soon as possible. If storage is necessary, store at -20°C or below.
-
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Factors leading to this compound degradation.
Caption: Troubleshooting logic for low this compound signal.
References
- 1. Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. q1scientific.com [q1scientific.com]
- 5. Recent Insights into Sample Pretreatment Methods for Mycotoxins in Different Food Matrices: A Critical Review on Novel Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant Potential of Santowhite as Synthetic and Ascorbic Acid as Natural Polymer Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pressure and temperature effects on degradation kinetics and storage stability of total anthocyanins in blueberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects in Xanthomegnin quantification
Welcome to the technical support center for the accurate quantification of xanthomegnin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a primary focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" and how does it affect this compound quantification?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] When analyzing complex samples such as animal feed, grains, or biological tissues, these co-eluting substances can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[2][3] Ion suppression is the more common phenomenon.[4]
Q2: What are the primary causes of matrix effects in LC-MS/MS analysis of this compound?
A2: The primary causes of matrix effects are endogenous or exogenous compounds that are co-extracted with this compound from the sample. In biological and food matrices, phospholipids are a major cause of ion suppression.[1] Other substances like salts, lipids, proteins, and pigments can also interfere with the ionization process.[5] The complexity of the matrix in animal feed and grain samples makes them particularly susceptible to these effects.[6]
Q3: What are the most effective strategies to minimize or compensate for matrix effects when quantifying this compound?
A3: Several strategies can be employed:
-
Effective Sample Preparation: The most effective way to circumvent ion suppression is to improve sample preparation to remove interfering matrix components.[1] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used.[7][8]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[9] This helps to ensure that the standards and the samples experience similar matrix effects.[4]
-
Stable Isotope Dilution Assay (SIDA): This is considered the gold standard for compensating for matrix effects.[10] It involves adding a known amount of a stable isotope-labeled (e.g., ¹³C-labeled) this compound internal standard to the sample at the beginning of the workflow.[11] Since the labeled standard has nearly identical physicochemical properties to the native analyte, it experiences the same matrix effects, allowing for accurate correction.[12]
-
Standard Addition: This method involves adding known amounts of a this compound standard to aliquots of the sample extract.[13] By plotting the instrument response against the added concentration, the endogenous concentration can be determined. This method is effective but can be time-consuming as it requires multiple analyses for each sample.[4]
Q4: Is a specific type of internal standard recommended for this compound analysis?
A4: Yes, a stable isotope-labeled (SIL) internal standard of this compound is highly recommended.[1] SIL internal standards co-elute with the analyte and are affected by matrix effects in the same way, providing the most accurate compensation.[11] If a specific SIL-IS for this compound is not available, a structurally similar compound that elutes close to this compound could be used, but this is a less ideal alternative and requires thorough validation.[10]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Question | Possible Cause | Suggested Solution |
| Are you observing poor peak shape for this compound? | 1. Column Overload: Injecting too high a concentration of the analyte. | Dilute the sample extract and re-inject. |
| 2. Incompatible Injection Solvent: The solvent used to dissolve the final extract is much stronger than the mobile phase. | Reconstitute the dried extract in a solvent that is the same as or weaker than the initial mobile phase.[6] | |
| 3. Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase. | Use a guard column to protect the analytical column.[2] Implement a column washing procedure between sample batches. If the problem persists, the column may need to be replaced. | |
| 4. Secondary Interactions: The analyte is interacting with active sites on the stationary phase. | Ensure the mobile phase pH is appropriate for this compound's chemical properties. Adding a small amount of a competing agent to the mobile phase may help. |
Issue 2: Low or Inconsistent Recovery of this compound
| Question | Possible Cause | Suggested Solution |
| Is the recovery of this compound from your sample preparation unexpectedly low or variable? | 1. Inefficient Extraction: The extraction solvent or method is not suitable for the matrix. | Optimize the extraction solvent composition. For mycotoxins, mixtures of acetonitrile and water are common.[6] Consider using extraction enhancement techniques like ultrasonication or mechanical shaking.[14] |
| 2. Analyte Loss During Cleanup: this compound is being partially or completely retained by the SPE sorbent or lost during liquid-liquid extraction phase separation. | Evaluate different SPE sorbents. Ensure the pH of the sample and solvents is optimized for this compound's pKa during LLE. | |
| 3. Degradation of this compound: this compound is known to be labile.[15] | Minimize the time between extraction and analysis.[15] Protect samples from light and excessive heat. | |
| 4. Incomplete Elution from SPE: The elution solvent is not strong enough to desorb this compound from the sorbent. | Test different elution solvents or increase the volume of the current solvent. |
Issue 3: Significant Signal Suppression or Enhancement
| Question | Possible Cause | Suggested Solution |
| Are you observing a significant decrease (suppression) or increase (enhancement) in the this compound signal in your samples compared to standards prepared in a clean solvent? | 1. Insufficient Sample Cleanup: High levels of co-eluting matrix components are present in the final extract. | Improve the sample cleanup procedure. Consider using a more selective SPE sorbent or a multi-step cleanup process.[8] Immunoaffinity columns, if available for this compound, offer high selectivity. |
| 2. Chromatographic Co-elution: A matrix component is eluting at the same time as this compound. | Modify the chromatographic gradient to improve the separation between this compound and the interfering peak. A longer run time or a different column chemistry might be necessary. | |
| 3. High Sample Concentration: The concentration of matrix components is too high, causing saturation of the ESI process. | Dilute the final sample extract. While this may reduce the analyte signal, it can also significantly reduce matrix effects.[13] | |
| 4. Inappropriate Calibration Strategy: Using solvent-based calibration for complex matrices. | Switch to a more appropriate calibration method. The use of a stable isotope-labeled internal standard is the most robust solution.[10] If not available, matrix-matched calibration is a viable alternative.[4] |
Quantitative Data Summary
The following tables provide an overview of expected recovery rates for this compound and a comparison of common sample cleanup techniques for mycotoxin analysis.
Table 1: Reported Recovery of this compound from Grains and Animal Feeds
| Matrix | Spiking Level (ng/g) | Average Recovery (%) | Coefficient of Variation (%) |
| Corn | 15 - 1200 | 79 | 7.9 |
| Wheat | 15 - 1200 | 79 | 7.9 |
| Mixed Animal Feed | 15 - 1200 | 79 | 7.9 |
| Data adapted from a study utilizing chloroform/phosphoric acid extraction followed by silica gel column cleanup and LC with electrochemical detection.[7] |
Table 2: General Comparison of Sample Cleanup Techniques for Mycotoxin Analysis
| Cleanup Technique | Principle | Advantages | Disadvantages | Common Sorbents/Phases |
| Solid-Phase Extraction (SPE) | Differential partitioning of analytes and interferences between a solid and a liquid phase. | High recovery, good reproducibility, can handle a wide range of matrices.[7] | Can be more time-consuming and costly than other methods. | C18, PSA (Primary Secondary Amine), Immunoaffinity columns.[5] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on their relative solubility. | Simple, inexpensive, effective for removing highly polar or non-polar interferences.[1] | Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents. | Ethyl acetate, chloroform, acetonitrile.[1][10] |
| QuEChERS | A two-step process involving salting-out extraction followed by dispersive SPE (dSPE) for cleanup. | Fast, easy, low solvent consumption, effective for a wide range of analytes.[14] | May not provide as thorough a cleanup as traditional SPE for very complex matrices.[5] | Magnesium sulfate, PSA, C18, GCB (Graphitized Carbon Black).[5] |
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Grains and Animal Feed
This protocol is adapted from a validated method for this compound analysis and is suitable for preparing samples for LC-MS/MS analysis.[7]
-
Sample Homogenization: Grind the grain or feed sample to a fine powder (e.g., to pass a 20-mesh sieve).
-
Extraction:
-
Weigh 50 g of the homogenized sample into a blender jar.
-
Add 200 mL of chloroform and 20 mL of 0.1 M phosphoric acid.
-
Blend at high speed for 5 minutes.
-
Filter the extract through fluted filter paper.
-
-
Cleanup - Silica Gel Cartridge:
-
Take a 10 mL aliquot of the chloroform extract and evaporate it to dryness under a stream of nitrogen at 50°C.
-
Redissolve the residue in 2 mL of chloroform.
-
Condition a silica gel SPE cartridge (e.g., 500 mg) by washing it with 5 mL of chloroform.
-
Load the redissolved sample extract onto the cartridge.
-
Wash the cartridge with 5 mL of chloroform.
-
Elute the this compound with 10 mL of chloroform-methanol (97:3, v/v).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under nitrogen at 50°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with your LC-MS/MS mobile phase (e.g., methanol/water, 50:50, v/v).
-
Vortex to mix and filter through a 0.22 µm syringe filter into an autosampler vial.
-
Protocol 2: Preparation of Matrix-Matched Calibrants
-
Source Blank Matrix: Obtain a sample of the same matrix (e.g., corn, animal feed) that is known to be free of this compound.
-
Extract Blank Matrix: Process the blank matrix using the exact same extraction and cleanup protocol (Protocol 1) as used for the unknown samples.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a pure solvent (e.g., methanol).
-
Create Calibration Series:
-
Dispense aliquots of the blank matrix extract into a series of vials.
-
Spike each aliquot with a different, known amount of the this compound stock solution to create a series of calibration standards with increasing concentrations.
-
Include one unspiked aliquot to serve as the "zero" calibrant.
-
-
Analysis: Analyze the matrix-matched calibrants using the same LC-MS/MS method as for the samples. Construct the calibration curve by plotting the instrument response against the concentration of this compound.
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Decision Tree for Mitigating Matrix Effects.
Caption: Conceptual Diagram of Ion Suppression.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. agilent.com [agilent.com]
- 3. Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of this compound from Penicillium viridicatum by Preparative High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction [mdpi.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of this compound from Penicillium viridicatum by preparative high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ukm.my [ukm.my]
- 12. digibug.ugr.es [digibug.ugr.es]
- 13. researchgate.net [researchgate.net]
- 14. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of different extraction and clean-up procedures for the determination of fumonisins in maize and maize-based food products - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing mobile phase for Xanthomegnin separation in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Xanthomegnin using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering systematic solutions to resolve them.
Issue 1: Poor Peak Shape (Tailing or Fronting)
A common problem in HPLC is asymmetrical peaks, which can affect accurate quantification.
-
Question: My this compound peak is tailing significantly. What are the potential causes and how can I fix it?
-
Answer: Peak tailing for a compound like this compound, which has acidic protons, can be caused by several factors. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing in HPLC.
Detailed Steps:
-
Secondary Silanol Interactions: The free silanol groups on the silica-based C18 column can interact with the polar functional groups of this compound, causing tailing.
-
Mobile Phase Modifier: Adding a small amount of an acidic modifier like formic acid or acetic acid to the mobile phase can protonate the silanol groups, minimizing these secondary interactions.
-
Column Health: A degraded or contaminated column can also lead to poor peak shape. Flushing the column with a strong solvent or replacing it if it's old is recommended.
-
Sample Concentration: Injecting too concentrated a sample can overload the column, resulting in peak distortion. Try diluting your sample and reinjecting.
-
Issue 2: Poor Resolution Between this compound and Other Matrix Components
Achieving baseline separation is critical for accurate identification and quantification.
-
Question: I am seeing co-eluting peaks with my this compound standard. How can I improve the resolution?
-
Answer: Improving resolution involves manipulating the mobile phase composition and gradient to increase the separation between analytes.
Strategy for Improving Resolution
Caption: Logical steps for optimizing mobile phase to improve peak resolution.
Detailed Steps & Data:
-
Adjust Solvent Strength: this compound is a relatively non-polar molecule. Increasing the proportion of the aqueous component (e.g., water with formic acid) in the mobile phase will increase its retention time and may improve separation from less retained impurities. Conversely, a slight decrease in the organic solvent percentage at the start of the gradient can also enhance separation.
-
Modify the Gradient: A shallower gradient (slower increase in organic solvent concentration over time) allows more time for compounds to interact with the stationary phase, often leading to better resolution.
-
Change Organic Solvent: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, trying methanol (or vice-versa) can alter the elution order and improve separation due to different solvent-analyte interactions.
Table 1: Effect of Mobile Phase Composition on Resolution (Illustrative Data)
-
| Experiment | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Gradient Program | Resolution (Rs) between this compound and Impurity X |
| 1 | 0.1% Formic Acid in Water | Acetonitrile | 50-95% B in 10 min | 0.8 (Co-eluting) |
| 2 | 0.1% Formic Acid in Water | Acetonitrile | 40-90% B in 15 min | 1.5 (Baseline separated) |
| 3 | 0.1% Formic Acid in Water | Methanol | 60-95% B in 15 min | 1.7 (Improved separation) |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A1: A common and effective starting point for the analysis of mycotoxins like this compound on a C18 column is a gradient elution using:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 10 mM ammonium formate).
-
Mobile Phase B: Acetonitrile or Methanol.
A typical starting gradient could be 40-50% Mobile Phase B, ramping up to 95-100% B over 10-15 minutes.
Q2: Why is an acidic modifier, like formic acid, typically added to the mobile phase?
A2: this compound has phenolic hydroxyl groups, making it slightly acidic. The addition of an acid to the mobile phase serves two main purposes:
-
Suppress Ionization: It ensures that the this compound molecules are in a neutral, protonated state. This leads to more consistent retention and improved peak shape by preventing interactions with the stationary phase that can occur with the ionized form.
-
Improve Mass Spectrometry Signal: If using an LC-MS system, the acid can facilitate the formation of protonated molecular ions ([M+H]^+) in the electrospray ionization (ESI) source, enhancing signal intensity.
Q3: Can I use an isocratic elution for this compound analysis?
A3: While an isocratic elution (constant mobile phase composition) is simpler, it is generally not recommended for complex samples that may contain this compound. A gradient elution is superior for analyzing samples with compounds of varying polarities, as it allows for the efficient elution of both more polar and more non-polar matrix components, while providing better peak resolution for this compound.
Experimental Protocol: this compound Separation
This section provides a detailed methodology for the HPLC-based separation of this compound.
Objective: To achieve baseline separation of this compound with good peak shape and sensitivity.
Materials:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
This compound analytical standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98% purity)
-
Sample extracts dissolved in a suitable solvent (e.g., methanol or mobile phase)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water to make 1 L of 0.1% formic acid in water. Degas the solution.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Degas the solution.
-
-
Chromatographic Conditions:
Table 2: Recommended HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 3 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm or MS (ESI+) |
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
-
Sample Preparation:
-
Accurately weigh the this compound standard and dissolve it in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition (60:40 A:B).
-
Ensure sample extracts are filtered through a 0.22 µm syringe filter before injection to prevent column blockage.
-
-
System Equilibration and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (60% A, 40% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase), followed by the standards and then the samples.
-
Monitor the chromatograms for the retention time and peak shape of this compound. Adjust the gradient program as needed to optimize separation.
-
Technical Support Center: Troubleshooting Poor Resolution of Xanthomegnin in TLC
Welcome to the technical support center for troubleshooting Thin Layer Chromatography (TLC) of xanthomegnin. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving optimal separation of this mycotoxin. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Understanding this compound in TLC
This compound is a polar, yellow-brown pigment and mycotoxin produced by several species of Penicillium and Aspergillus fungi. Its polarity plays a significant role in its behavior on a TLC plate, often leading to challenges in achieving sharp, well-resolved spots. Common issues include streaking, smearing, and retention at the baseline (low Rf value).
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary phase and solvent system for this compound TLC?
A1: For the separation of polar compounds like this compound, a silica gel stationary phase is most commonly used. A good starting point for a mobile phase is a mixture of a moderately polar solvent and a nonpolar solvent, often with a small amount of acid to improve spot shape. A frequently effective system for mycotoxins of similar polarity is Toluene:Ethyl Acetate:Formic Acid (6:3:1, v/v/v) on a silica gel 60 F254 plate.
Q2: My this compound spot is stuck at the baseline (very low Rf). What should I do?
A2: A low Rf value indicates that the mobile phase is not polar enough to effectively move the polar this compound up the plate. You need to increase the polarity of your solvent system. This can be achieved by increasing the proportion of the more polar solvent (e.g., ethyl acetate) or by adding a small amount of an even more polar solvent like methanol.
Q3: My this compound spot appears as a long streak, not a compact spot. How can I fix this?
A3: Streaking can be caused by several factors:
-
Sample Overloading: You may be applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.
-
Compound Acidity: this compound has acidic functional groups that can interact strongly with the silica gel, causing tailing. Adding a small amount of a volatile acid, such as formic acid or acetic acid (typically 0.1-2%), to the mobile phase can help to protonate the analyte and reduce these interactions, resulting in a more compact spot.[1]
-
Inappropriate Spotting Solvent: If your sample is dissolved in a very polar solvent, it can cause the initial spot to be too large, leading to streaking. Whenever possible, dissolve your sample in a less polar solvent that is still a good solvent for this compound.
Q4: I see multiple spots when I expect only one for this compound. What could be the reason?
A4: This could be due to a few reasons:
-
Sample Impurity: Your this compound sample may not be pure and could contain related compounds.
-
Degradation: this compound may be unstable on the silica plate or in the solvent system, leading to the appearance of degradation products as additional spots. To test for on-plate degradation, you can perform a two-dimensional (2D) TLC.[2]
-
Isomers: Your sample might contain isomers of this compound that are being separated by your TLC system.
Troubleshooting Guide: Poor Resolution of this compound
This section provides a systematic approach to resolving common issues with this compound TLC.
Problem 1: this compound spot has a very low Rf value (remains near the baseline).
| Potential Cause | Recommended Solution | Experimental Protocol |
| Mobile phase is not polar enough. | Increase the polarity of the mobile phase. | 1. Adjust Solvent Ratios: Gradually increase the proportion of the more polar solvent in your mobile phase. For a Toluene:Ethyl Acetate:Formic Acid system, you could try ratios of 5:4:1 or 4:5:1. 2. Add a Stronger Polar Solvent: Introduce a small amount (e.g., 1-5%) of methanol to your mobile phase. For example, Toluene:Ethyl Acetate:Methanol:Formic Acid (6:3:0.5:1). |
| Strong interaction with the stationary phase. | Use a different stationary phase. | Consider using a reversed-phase TLC plate (e.g., C18-modified silica gel) with a more polar mobile phase, such as a mixture of methanol and water or acetonitrile and water. |
Problem 2: this compound spot is streaked or tailed.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Sample is overloaded. | Reduce the amount of sample applied to the plate. | 1. Dilute the Sample: Prepare a more dilute solution of your this compound standard or extract. 2. Apply Less Volume: Use a smaller capillary spotter or apply a smaller volume to the plate. Spotting multiple times in the same location, allowing the solvent to dry in between applications, can help to keep the spot size small and concentrated.[1][3] |
| Acidic nature of this compound causing strong interaction with silica. | Add an acid modifier to the mobile phase. | If not already present, add 0.1-2% of formic acid or acetic acid to your mobile phase. This can help to suppress the ionization of the acidic functional groups on this compound, reducing its interaction with the silica gel.[1] |
| Sample dissolved in a highly polar solvent. | Dissolve the sample in a less polar solvent. | If possible, dissolve your sample in a solvent like dichloromethane or a mixture of chloroform and methanol for spotting. |
Problem 3: this compound spot is poorly separated from other components in a mixture.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Inadequate selectivity of the solvent system. | Try a different solvent system with different selectivities. | 1. Change Solvent Composition: Experiment with different solvent combinations. For example, try a system based on chloroform and methanol (e.g., Chloroform:Methanol, 9:1) or ethyl acetate and hexane. 2. Two-Dimensional TLC: If a single solvent system does not provide adequate separation in a complex mixture, consider 2D TLC. Run the plate in one solvent system, dry it, rotate it 90 degrees, and then run it in a second, different solvent system.[2] |
| Co-elution with interfering compounds. | Use a co-spotting technique to confirm identity. | On the same lane, spot your sample, and then on top of that, spot the this compound standard. If the spots are identical, they will appear as a single, more intense spot after development. If they are different, you will see two separate spots. |
Data Presentation: Solvent Systems for Mycotoxin TLC
While specific Rf values for this compound are not widely published, the following table provides examples of solvent systems used for the separation of various mycotoxins on silica gel plates. These can serve as a starting point for developing a method for this compound.
| Mycotoxin Class | Solvent System (v/v) | Stationary Phase | Approximate Rf Range |
| Aflatoxins | Chloroform:Acetone (9:1) | Silica Gel G | 0.4 - 0.7 |
| Ochratoxin A | Toluene:Ethyl Acetate:Formic Acid (5:4:1) | Silica Gel G | ~0.5 |
| Citrinin | Toluene:Ethyl Acetate:Formic Acid (6:3:1) | Silica Gel G | ~0.4 |
| Patulin | Toluene:Ethyl Acetate:Formic Acid (5:5:1) | Silica Gel G | ~0.6 |
Note: Rf values are approximate and can vary depending on experimental conditions such as plate manufacturer, temperature, and chamber saturation.
Experimental Protocols
Standard TLC Protocol for this compound (Starting Point)
-
Plate Preparation: Use a pre-coated silica gel 60 F254 TLC plate. With a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Sample Application: Dissolve the this compound standard or sample extract in a suitable solvent (e.g., chloroform or ethyl acetate). Using a capillary tube, carefully spot a small amount of the solution onto the starting line. Ensure the spot is as small and concentrated as possible.
-
Developing Chamber Preparation: Line the inside of a TLC chamber with filter paper. Pour the mobile phase (e.g., Toluene:Ethyl Acetate:Formic Acid, 6:3:1) into the chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 30 minutes.
-
Plate Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the starting line is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.
-
Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the this compound spot under UV light (254 nm and 365 nm) and by eye (it should be a colored spot).
-
Rf Calculation: Measure the distance from the starting line to the center of the this compound spot and the distance from the starting line to the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to take when troubleshooting poor resolution of this compound in TLC.
References
Selecting appropriate cleanup columns for Xanthomegnin analysis
Welcome to the technical support center for Xanthomegnin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate cleanup columns and preparing samples for the accurate quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which sample matrices is it commonly found?
A1: this compound is a toxic secondary metabolite produced by several species of fungi, including from the Penicillium and Aspergillus genera. It is classified as a mycotoxin and belongs to the naphthoquinone class of compounds. Due to its production by common molds, this compound can be found as a contaminant in various agricultural commodities, particularly grains and animal feed. It has also been identified in cultures of the dermatophyte Trichophyton rubrum, indicating its potential presence in clinical samples from human skin and nail infections.
Q2: What are the common challenges in analyzing this compound?
A2: The primary challenges in this compound analysis stem from its presence in complex sample matrices at low concentrations. Matrix components such as fats, pigments, and other co-extracted substances can interfere with chromatographic analysis, leading to inaccurate quantification. Additionally, the labile nature of this compound requires that sample extraction and cleanup be performed efficiently to prevent degradation.
Q3: Which analytical techniques are most suitable for this compound quantification?
A3: High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the separation and quantification of this compound. Detection is typically performed using a UV-Visible or a diode-array detector (DAD). For enhanced sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
Troubleshooting Guide: Selecting a Cleanup Column
The selection of an appropriate cleanup column is critical for removing interfering compounds from the sample extract prior to HPLC or LC-MS/MS analysis. The choice of column depends on the sample matrix, the required limit of detection, and the available resources.
Issue: Low recovery or high variability in this compound analysis.
This is often due to an inadequate sample cleanup strategy, leading to matrix effects (ion suppression or enhancement in LC-MS/MS) or co-elution of interfering compounds in HPLC.
Solution 1: Solid-Phase Extraction (SPE) Columns
SPE is a versatile technique for cleaning up complex samples. For this compound, which is a moderately polar compound, reversed-phase or mixed-mode SPE columns are likely to be effective.
Recommended SPE Sorbents:
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C18 (Octadecyl): A nonpolar sorbent suitable for retaining nonpolar to moderately polar compounds from a polar solvent. This compound would be retained from an aqueous extract and eluted with a less polar organic solvent.
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Polymeric Sorbents (e.g., Strata-X): These offer a broader range of selectivity and can be effective for a variety of mycotoxins. They can retain both polar and nonpolar compounds.
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Florisil® (Magnesium Silicate): A polar sorbent that can be used in normal-phase SPE to remove polar interferences from a nonpolar extract.
Table 1: Comparison of SPE Sorbents for Mycotoxin Cleanup in Grain Matrices
| SPE Sorbent | Principle of Separation | Typical Analytes | Reported Recovery Rates (for various mycotoxins) | Advantages | Disadvantages |
| C18 | Reversed-phase | Aflatoxins, Ochratoxin A, Zearalenone | 80-110% | Good for moderately polar analytes, widely available. | May have limited capacity for complex matrices. |
| Polymeric (e.g., Strata-X) | Reversed-phase with secondary interactions | Wide range of mycotoxins | >85% | High surface area and capacity, stable across a wide pH range. | Can be more expensive than silica-based sorbents. |
| Florisil® | Normal-phase (adsorption) | Pesticides, polar compounds | Not typically used for primary retention of mycotoxins, but for cleanup. | Effective for removing polar interferences. | Requires non-aqueous solvents, may have variable activity. |
Solution 2: Immunoaffinity Columns (IACs)
IACs utilize monoclonal antibodies to selectively bind the target analyte or a group of structurally related analytes. While there are no commercially available IACs specifically for this compound, multi-mycotoxin IACs may offer some cross-reactivity, or a custom column could be developed.
Table 2: Performance of Multi-Mycotoxin Immunoaffinity Columns
| Column Type | Target Analytes | Reported Recovery Rates | Advantages | Disadvantages |
| Multi-Mycotoxin IAC | Aflatoxins, Ochratoxin A, Zearalenone, etc. | 70-110%[1] | High selectivity and excellent cleanup. | Higher cost, may not have affinity for this compound. |
Solution 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach to sample preparation that involves an extraction and partitioning step followed by dispersive SPE (dSPE) for cleanup. It is highly effective for multi-residue analysis in food matrices.
Table 3: Common dSPE Sorbents Used in QuEChERS for Mycotoxin Analysis
| dSPE Sorbent | Purpose |
| PSA (Primary Secondary Amine) | Removal of organic acids, fatty acids, and sugars. |
| C18 | Removal of nonpolar interferences like fats and lipids. |
| GCB (Graphitized Carbon Black) | Removal of pigments and sterols. |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) Cleanup for this compound in Grain
This protocol is a general guideline and should be optimized for your specific sample matrix and analytical system.
-
Extraction:
-
Homogenize a representative sample of the grain.
-
To 25 g of the homogenized sample, add 100 mL of an extraction solvent (e.g., acetonitrile/water, 84:16 v/v).
-
Blend at high speed for 3 minutes.
-
Filter the extract through a fluted filter paper.
-
-
SPE Cleanup (using a C18 column):
-
Conditioning: Pass 5 mL of methanol through the C18 column, followed by 5 mL of deionized water. Do not allow the column to go dry.
-
Loading: Dilute 10 mL of the filtered extract with 40 mL of deionized water and load it onto the conditioned C18 column at a flow rate of 1-2 mL/minute.
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Washing: Wash the column with 10 mL of deionized water to remove polar interferences.
-
Elution: Elute the this compound from the column with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for your HPLC or LC-MS/MS system.
-
Protocol 2: QuEChERS-based Cleanup for this compound in Grain
-
Extraction:
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Weigh 15 g of the homogenized grain sample into a 50 mL centrifuge tube.
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Add 15 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
The supernatant is ready for analysis. If necessary, it can be evaporated and reconstituted in the mobile phase.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful analysis. The following diagrams illustrate the decision-making process for selecting a cleanup method and the steps involved in the SPE cleanup protocol.
Caption: Decision workflow for selecting a cleanup method.
Caption: Steps in the SPE cleanup protocol.
References
Addressing low recovery of Xanthomegnin in spiked samples
Welcome to the technical support center for Xanthomegnin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the quantification of this compound in spiked samples, with a primary focus on overcoming low recovery issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a toxic secondary metabolite produced by several species of Penicillium and Aspergillus fungi. It is classified as a mycotoxin and is of significant concern due to its potential nephrotoxic, hepatotoxic, and carcinogenic properties. Accurate and precise quantification of this compound in various matrices, such as food, feed, and biological samples, is crucial for food safety, toxicological studies, and drug development.
Q2: What are the main challenges associated with the analysis of this compound?
The primary challenge in this compound analysis is its inherent chemical instability. As a naphthoquinone, it is susceptible to degradation under various conditions, including exposure to light, high temperatures, and certain pH values. This instability can lead to significant losses during sample preparation and analysis, resulting in low and variable recoveries. Additionally, complex sample matrices can interfere with extraction and detection, further complicating accurate quantification.
Q3: What analytical techniques are most commonly used for this compound detection?
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection (FLD) is a common method for this compound analysis. However, for higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.
Q4: Why is it critical to use spiked samples in this compound analysis?
Spiked samples, where a known amount of this compound standard is added to a blank matrix, are essential for method validation and quality control. They help to:
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Determine the recovery of the analytical method.
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Assess the efficiency of the extraction and cleanup steps.
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Identify and quantify matrix effects (suppression or enhancement of the analytical signal).
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Ensure the accuracy and reliability of the analytical results.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound in spiked samples is a frequent issue. This guide provides a systematic approach to identify and resolve the root causes.
Diagram: Troubleshooting Workflow for Low this compound Recovery
Caption: A flowchart outlining the systematic steps to troubleshoot and resolve low recovery of this compound.
Issue 1: Degradation of this compound during Sample Preparation
This compound is known to be labile, and significant losses can occur before analysis.
Possible Causes & Solutions:
| Parameter | Potential Issue | Recommended Action |
| pH | This compound is a pH-sensitive molecule, exhibiting different colors in acidic (yellow) and alkaline (red) conditions, which indicates structural changes that can lead to degradation. Extreme pH values during extraction can cause hydrolysis or oxidation. | Maintain a slightly acidic to neutral pH (around 6.0-7.0) during extraction and in the final extract. Use buffered solutions where possible. |
| Temperature | Elevated temperatures during extraction (e.g., heating or sonication) can accelerate the degradation of thermosensitive naphthoquinones. | Perform extraction at room temperature or cooled conditions (e.g., on ice). If using techniques like sonication, use short bursts and cool the sample in between. |
| Light | Exposure to UV or even ambient light can cause photodegradation of naphthoquinone compounds. | Work with amber glassware or tubes wrapped in aluminum foil. Minimize the exposure of samples and standards to light at all stages. |
Issue 2: Inefficient Extraction from the Sample Matrix
The choice of extraction solvent and conditions is critical for efficiently recovering this compound.
Possible Causes & Solutions:
| Parameter | Potential Issue | Recommended Action |
| Solvent Polarity | The extraction solvent may not have the optimal polarity to efficiently solubilize this compound from the sample matrix. | Test a range of solvents and mixtures. Acetonitrile and methanol, often mixed with a small percentage of water and an acid (like formic or acetic acid), are commonly used for mycotoxin extraction. A starting point could be Acetonitrile:Water (80:20, v/v) with 0.1% formic acid. |
| Matrix Effects | Components of the sample matrix (e.g., fats, proteins, pigments) can interfere with the extraction process, trapping the analyte or co-extracting and causing ion suppression/enhancement in LC-MS analysis. | A thorough cleanup step after extraction is crucial. Matrix-matched calibration standards should be used to compensate for unavoidable matrix effects. |
Issue 3: Loss of this compound during Sample Cleanup
Solid-Phase Extraction (SPE) is a common cleanup technique, but if not optimized, it can lead to analyte loss.
Possible Causes & Solutions:
| Parameter | Potential Issue | Recommended Action |
| SPE Sorbent | The chosen SPE sorbent (e.g., C18, HLB) may not be suitable for retaining and eluting this compound effectively. | For a non-polar compound like this compound, reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are generally suitable. Test different sorbent types to find the one with the best recovery. |
| Wash & Elution Solvents | The wash solvent may be too strong, leading to premature elution of this compound. Conversely, the elution solvent may be too weak to desorb the analyte completely from the sorbent. | Optimize the composition of the wash and elution solvents. A typical approach is to use a weak solvent (e.g., water/methanol mixture) for washing and a stronger organic solvent (e.g., acetonitrile or methanol) for elution. |
Experimental Protocols
Protocol 1: General Extraction of this compound from a Solid Matrix
-
Sample Homogenization: Homogenize a representative portion of the sample to a fine powder.
-
Spiking: For recovery experiments, spike a known amount of this compound standard solution onto a blank sample and allow the solvent to evaporate.
-
Extraction:
-
To 1 gram of the homogenized sample, add 5 mL of extraction solvent (e.g., Acetonitrile:Water:Formic Acid, 80:19:1, v/v/v).
-
Vortex for 1 minute.
-
Sonicate in a cooled water bath for 15 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Re-extraction (Optional but Recommended): Repeat the extraction step with a fresh portion of solvent and combine the supernatants.
-
Evaporation and Reconstitution: Evaporate the combined extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable solvent for the cleanup step or direct analysis (e.g., 1 mL of Methanol:Water, 50:50, v/v).
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the reconstituted extract from the extraction step onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., Water:Methanol, 80:20, v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
Elution: Elute the this compound with 5 mL of a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for LC-MS/MS analysis.
Data Presentation: Representative Recovery Data for Mycotoxins
While specific quantitative recovery data for this compound is limited in the literature, the following tables provide representative recovery data for other mycotoxins under different conditions, which can serve as a guide for optimizing this compound analysis.
Table 1: Effect of Extraction Solvent on Mycotoxin Recovery
| Mycotoxin Class | Solvent System | Matrix | Average Recovery (%) |
| Aflatoxins (structurally different but often co-extracted) | Acetonitrile:Water (84:16) | Cereal | 85-105 |
| Methanol:Water (70:30) | Nuts | 70-95 | |
| Ochratoxins | Acetonitrile with 1% Acetic Acid | Coffee | 80-110 |
| Zearalenone | Acetonitrile:Water (90:10) | Maize | 90-105 |
Data is representative and compiled from various mycotoxin analysis studies. Actual recoveries will vary depending on the specific matrix and experimental conditions.
Table 2: Influence of pH on the Recovery of a pH-Sensitive Mycotoxin (Ochratoxin A)
| Extraction pH | Matrix | Average Recovery (%) |
| 3.0 (Acidic) | Wine | 92 |
| 7.0 (Neutral) | Cereal | 85 |
| 8.5 (Alkaline) | Coffee | 75 |
This data for Ochratoxin A, a mycotoxin with a carboxylic acid group, illustrates the significant impact of pH on recovery. A similar pH-dependent recovery profile is expected for the pH-sensitive this compound.
Visualization of Potential Degradation
Diagram: Plausible Degradation Pathways for a Naphthoquinone under Stress Conditions
Due to its naphthoquinone structure, this compound is susceptible to degradation through oxidation and hydrolysis, particularly under harsh pH, high temperature, or light exposure.
Caption: A simplified diagram illustrating potential degradation routes for the core naphthoquinone structure of this compound.
Technical Support Center: Optimization of Culture Conditions for Maximizing Xanthomegnin Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for maximizing the yield of Xanthomegnin, a secondary metabolite of interest.
Troubleshooting Guides
This section addresses common issues encountered during the fermentation of this compound-producing fungi, such as various species of Aspergillus and Penicillium.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Production | Inappropriate culture medium composition. | Optimize the carbon and nitrogen sources. Glucose and sucrose are often effective carbon sources, while yeast extract and peptone can be suitable nitrogen sources.[1][2] The carbon-to-nitrogen ratio should be optimized, typically in the range of 5:1 to 25:1 by weight. |
| Suboptimal pH of the culture medium. | The optimal pH for pigment production in many Penicillium species is in the acidic range of 4.0 to 6.5.[3][4] Monitor and adjust the initial pH of the medium and consider buffering agents if significant pH shifts occur during fermentation. | |
| Inadequate temperature during incubation. | The optimal temperature for growth and pigment production in most Penicillium species is between 24-30°C.[3] Maintain a constant and optimal temperature throughout the fermentation period. | |
| Insufficient aeration or agitation. | In submerged fermentation, proper aeration and agitation are crucial for oxygen supply and nutrient distribution.[5][6] Optimize the agitation speed and aeration rate. For filamentous fungi, excessive agitation can lead to mycelial damage, so a balance is necessary. | |
| Incorrect incubation time. | This compound is a secondary metabolite, and its production often begins after the initial growth phase. An incubation period of 10 to 20 days is often required for significant pigment production.[7] | |
| Mycelial Clumping or Pellet Formation (in Submerged Fermentation) | High inoculum density or specific media components. | This can limit nutrient and oxygen transfer.[5] Try reducing the inoculum size or modifying the medium composition. The use of microparticles in the fermentation broth has also been shown to reduce pellet size and improve productivity. |
| Contamination of Cultures | Non-sterile techniques or media. | Strict aseptic techniques are essential. Ensure all media, glassware, and bioreactors are properly sterilized. Working in a laminar flow hood can minimize contamination risks. |
| Inconsistent this compound Yields | Variability in inoculum quality or culture conditions. | Use a standardized inoculum preparation method to ensure consistency in spore concentration and viability.[7] Precisely control all culture parameters, including media composition, pH, temperature, and agitation. |
Frequently Asked Questions (FAQs)
1. What are the most critical factors influencing this compound yield?
The most critical factors are the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time.[2][3][4][6] The interplay of these factors determines the metabolic state of the fungus and the subsequent production of secondary metabolites like this compound.
2. What is the difference between submerged fermentation (SmF) and solid-state fermentation (SSF) for this compound production?
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Submerged Fermentation (SmF): Involves growing the fungus in a liquid medium. It allows for better control of environmental parameters like pH, temperature, and aeration, and is generally easier to scale up.[8][9]
-
Solid-State Fermentation (SSF): Involves growing the fungus on a solid substrate with low water content.[10][11] This method often mimics the natural habitat of the fungi and can sometimes lead to higher yields of certain secondary metabolites.[10]
3. How can I quantify the amount of this compound produced?
This compound can be extracted from the fungal biomass or culture filtrate using organic solvents like chloroform or ethyl acetate. The concentration can then be determined using spectrophotometry by measuring the absorbance at its characteristic wavelength or more accurately using High-Performance Liquid Chromatography (HPLC).
4. Can the color of the fungal culture be used as an indicator of this compound production?
Yes, since this compound is a yellow pigment, the intensity of the yellow color in the mycelium or the culture broth can be a qualitative indicator of its production. However, for accurate quantification, analytical methods like HPLC are necessary as other pigments may also be present.
5. What are some common carbon and nitrogen sources used for cultivating this compound-producing fungi?
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Carbon Sources: Glucose, sucrose, maltose, and starch are commonly used. The choice of carbon source can significantly impact the yield.[1]
-
Nitrogen Sources: Yeast extract, peptone, ammonium sulfate, and sodium nitrate are frequently used. Organic nitrogen sources often support better growth and secondary metabolite production.[1][12]
Experimental Protocols
Submerged Fermentation (SmF) Protocol for this compound Production
This protocol provides a general methodology for optimizing this compound production in submerged culture.
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Inoculum Preparation:
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Grow the selected fungal strain on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is observed.[13]
-
Harvest the spores by adding sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
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Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
-
-
Fermentation Medium:
-
Prepare a basal liquid medium such as Potato Dextrose Broth (PDB) or a defined synthetic medium. A typical synthetic medium might contain (g/L): Glucose (20-40), Yeast Extract (5-10), KH2PO4 (1.0), MgSO4·7H2O (0.5), and trace elements.[1]
-
Dispense the medium into Erlenmeyer flasks and sterilize by autoclaving at 121°C for 15-20 minutes.
-
-
Cultivation:
-
Inoculate the sterile medium with the prepared spore suspension (e.g., 1-5% v/v).
-
Incubate the flasks on a rotary shaker at a specific speed (e.g., 150-200 rpm) and temperature (e.g., 25-30°C) for a designated period (e.g., 10-15 days).[14]
-
-
Optimization:
-
Extraction and Analysis:
-
Separate the mycelial biomass from the culture broth by filtration.
-
Extract this compound from both the biomass and the broth using an appropriate organic solvent.
-
Analyze the extract using spectrophotometry or HPLC to quantify the this compound yield.
-
Solid-State Fermentation (SSF) Protocol for this compound Production
This protocol outlines a general procedure for this compound production using solid-state fermentation.
-
Substrate Preparation:
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Choose a suitable solid substrate, such as rice, wheat bran, or sugarcane bagasse.[11][16]
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Adjust the moisture content of the substrate to 50-70% using a nutrient solution. The nutrient solution can be a minimal salts medium or a more complex one containing yeast extract and peptone.[17]
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Dispense the moistened substrate into flasks or trays and sterilize by autoclaving.
-
-
Inoculation:
-
Inoculate the sterile substrate with a spore suspension or mycelial plugs of the fungal strain.[16]
-
Mix thoroughly to ensure even distribution of the inoculum.
-
-
Incubation:
-
Incubate the flasks or trays in a humidified incubator at a constant temperature (e.g., 25-30°C) for an extended period (e.g., 15-30 days).[17]
-
Ensure adequate aeration to support fungal growth.
-
-
Extraction and Analysis:
-
After incubation, dry the fermented solid substrate.
-
Extract this compound from the dried substrate using an organic solvent.
-
Filter the extract and analyze it for this compound content using spectrophotometry or HPLC.
-
Signaling Pathways and Experimental Workflows
Generalized Signaling Pathway for Fungal Polyketide Pigment Biosynthesis
This compound is a polyketide-derived pigment. Its biosynthesis is regulated by a complex network of signaling pathways that respond to environmental cues. The diagram below illustrates a generalized pathway.
Caption: Generalized signaling pathway for fungal polyketide pigment biosynthesis.
Experimental Workflow for Optimization of this compound Production
The following diagram outlines a systematic workflow for optimizing this compound yield.
Caption: Experimental workflow for optimizing this compound production.
References
- 1. scialert.net [scialert.net]
- 2. A Comprehensive Review of the Diversity of Fungal Secondary Metabolites and Their Emerging Applications in Healthcare and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. readersinsight.net [readersinsight.net]
- 4. researchgate.net [researchgate.net]
- 5. Submerged culture conditions for the production of mycelial biomass and antimicrobial metabolites by Polyporus tricholoma Mont - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Pigment Production by Filamentous Fungal Strains under Submerged (SmF) and Surface Adhesion Fermentation (SAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in submerged liquid fermentation and formulation of entomopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Strategies for the Enhancement of Secondary Metabolite Production via Biosynthesis Gene Cluster Regulation in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Response surface methodology for the mixed fungal fermentation of Codonopsis pilosula straw using Trichoderma reesei and Coprinus comatus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Response surface methodology for optimization of culture conditions for dye decolorization by a fungus, Aspergillus niger HM11 isolated from dye affected soil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 17. US6558943B1 - Method for propagating fungi using solid state fermentation - Google Patents [patents.google.com]
Reducing interference from other pigments in Xanthomegnin analysis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with Xanthomegnin. Our goal is to help you overcome common challenges in your experiments, particularly in reducing interference from other pigments during analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
Question: I am observing a high background or multiple interfering peaks in my HPLC chromatogram when analyzing this compound from a fungal culture. How can I reduce this interference?
Answer:
High background and interfering peaks are common issues when analyzing pigmented extracts from fungal cultures. This compound itself is a pigment, and other co-extracted fungal pigments can interfere with its quantification.[1] Here are several strategies to mitigate this issue:
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Optimize Sample Preparation: The key to reducing interference is a robust sample preparation protocol. A multi-step approach involving both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is often effective.
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Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent where it is highly soluble, leaving some interfering pigments behind. A common extraction solvent for this compound is a mixture of methanol, chloroform, and acetic acid.[2]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. For this compound, a C18 reversed-phase SPE cartridge can be effective. The general principle is to load the extract onto the cartridge, wash away polar, interfering compounds with a weak solvent, and then elute the more non-polar this compound with a stronger organic solvent.
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on the analysis.
Question: My this compound recovery is low after the cleanup procedure. What can I do to improve it?
Answer:
Low recovery of this compound can be due to several factors. Here are some troubleshooting steps:
-
Solvent Selection: Ensure the solvents used for extraction and elution are appropriate for this compound. This compound is soluble in solvents like chloroform, methanol, and ethyl acetate. During SPE, ensure the elution solvent is strong enough to quantitatively remove this compound from the cartridge.
-
pH Adjustment: The pH of the sample extract can influence the recovery of this compound, which is a quinone derivative. Experiment with adjusting the pH of your sample before extraction or SPE to optimize recovery.
-
Minimize Handling Steps: Each sample transfer and processing step can lead to a loss of the analyte. Streamline your workflow to minimize these steps.
-
Stability of this compound: Be aware of the stability of this compound under your experimental conditions.[1] It can be labile, so process samples quickly and avoid prolonged exposure to light and extreme temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the common pigments that interfere with this compound analysis?
A1: While specific interfering pigments can vary depending on the fungal species and culture conditions, other polyketide-based pigments produced by fungi are the most likely culprits. These can include other naphthoquinones, melanin, and various other colored compounds.[2] For instance, in cultures of Trichophyton rubrum, this compound is a major pigment responsible for the characteristic red color, but other related pigments may also be present.[1]
Q2: Can I use a simple protein precipitation step to clean up my sample?
A2: While protein precipitation can remove proteins that might interfere with the analysis, it is generally not sufficient to remove smaller pigment molecules that are the primary source of interference in this compound analysis. A more targeted cleanup method like SPE or LLE is recommended.
Q3: What type of HPLC column is best suited for this compound analysis?
A3: A reversed-phase C18 column is commonly used and is a good starting point for developing an HPLC method for this compound. These columns separate compounds based on their hydrophobicity, which is effective for separating this compound from many other fungal metabolites.
Q4: Is a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) better for this compound detection?
A4: A Diode Array Detector (DAD) or a UV-Vis detector is suitable for the analysis of this compound, as it is a colored compound with strong absorbance in the UV-visible region. While some mycotoxins fluoresce, there is no indication in the provided search results that this compound has significant native fluorescence, making a DAD the more common choice.
Quantitative Data Summary
The following table summarizes typical recovery rates for different mycotoxin cleanup methods. While specific data for this compound is limited, these values provide a general expectation for the performance of these techniques.
| Cleanup Method | Matrix | Analyte | Average Recovery (%) | Reference |
| Immunoaffinity Column (IAC) | Wine, Beer | Ochratoxin A | >90% | F. A. et al., 2013 |
| Solid-Phase Extraction (C18) | Fungal Culture | General Mycotoxins | 80-110% | General SPE literature |
| Liquid-Liquid Extraction | Fungal Culture | This compound | High (unquantified) | Stack M.E., 1983[3][4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Fungal Culture
This protocol is adapted from methods described for the extraction of this compound from fungal cultures.[2][5]
Materials:
-
Fungal biomass grown on solid or in liquid media
-
Methanol
-
Chloroform
-
Acetic Acid
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Harvest fungal biomass from the culture medium.
-
Homogenize a known amount of the biomass (e.g., 1 gram) in a suitable tube.
-
Add 10 mL of an extraction solvent mixture of methanol:chloroform:acetic acid (50:50:1 v/v/v).
-
Vortex vigorously for 10 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the biomass.
-
Carefully collect the supernatant containing the extracted this compound.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL of acetonitrile:water) for HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup of this compound Extract
This protocol provides a general procedure for cleaning up the fungal extract using a C18 SPE cartridge.
Materials:
-
Reconstituted this compound extract (from Protocol 1)
-
C18 SPE cartridge (e.g., 500 mg, 6 mL)
-
Methanol
-
Deionized water
-
SPE manifold
Procedure:
-
Condition the SPE cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not let the cartridge run dry.
-
Load the sample: Load the reconstituted this compound extract onto the conditioned cartridge.
-
Wash the cartridge: Pass 5 mL of a weak solvent mixture (e.g., 10% methanol in water) through the cartridge to wash away polar, interfering compounds.
-
Elute this compound: Elute the this compound from the cartridge with 5 mL of a stronger solvent (e.g., 90% methanol in water).
-
Dry and reconstitute: Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for HPLC analysis.
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound extraction, cleanup, and analysis.
Troubleshooting Logic for Pigment Interference
Caption: Troubleshooting flowchart for reducing pigment interference.
References
- 1. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of this compound from Penicillium viridicatum by Preparative High-Pressure Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of this compound from Penicillium viridicatum by preparative high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Technical Support Center: Improving the Sensitivity of Xanthomegnin Detection in Food Matrices
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental information to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of xanthomegnin detection in various food matrices.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound analysis.
Question: We are experiencing low recovery of this compound from our grain samples. What are the potential causes and solutions?
Answer: Low recovery of this compound is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution(s) |
| Inadequate Sample Homogenization | Mycotoxins, including this compound, are often heterogeneously distributed in solid matrices. Ensure thorough grinding and mixing of the entire sample to obtain a representative subsample. For grains, a high-speed blender or a specialized mill is recommended. |
| Inefficient Extraction | The choice of extraction solvent is critical. This compound has a nonpolar nature. A mixture of acetonitrile and water (e.g., 80:20, v/v) is commonly used for mycotoxin extraction. For complex matrices, consider adding a small amount of acid (e.g., formic acid) to improve extraction efficiency. Sonication or vigorous shaking can also enhance recovery. |
| Matrix Effects | Co-extracted compounds from the food matrix can interfere with the analytical signal, leading to ion suppression in LC-MS/MS or interfering peaks in HPLC-UV. Employing a clean-up step after extraction, such as solid-phase extraction (SPE) or immunoaffinity columns (IAC), can significantly reduce matrix effects. Diluting the sample extract before injection can also mitigate these effects. |
| Degradation of this compound | This compound can be sensitive to light and high temperatures. Protect samples and extracts from direct light and avoid prolonged exposure to high temperatures during sample preparation and storage. |
| Improper pH of Extraction Solvent | The pH of the extraction solvent can influence the recovery of certain mycotoxins. While generally not the primary factor for this compound, it's a parameter to consider optimizing, especially if dealing with acidic or alkaline food matrices. |
Question: Our chromatograms show significant matrix interference when analyzing this compound in nuts. How can we minimize this?
Answer: Nut matrices are known for their high-fat content, which can cause significant matrix interference. Here are some strategies to address this issue:
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Defatting Step: Incorporate a defatting step before extraction. This can be achieved by a preliminary extraction with a nonpolar solvent like hexane.
-
QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is effective for fatty matrices. It involves an initial extraction with acetonitrile followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) clean-up.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges for clean-up. C18 or specialized mycotoxin clean-up cartridges can effectively remove interfering compounds.
-
Matrix-Matched Calibration: To compensate for matrix effects that cannot be eliminated through clean-up, prepare calibration standards in a blank matrix extract that is free of this compound.
Question: What is the best analytical technique for sensitive detection of this compound?
Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and selective technique for mycotoxin analysis, including this compound.[1] Its high selectivity minimizes the impact of matrix interferences, and its sensitivity allows for the detection of very low concentrations. High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, but it is generally less sensitive and more prone to interference from co-eluting compounds. Enzyme-linked immunosorbent assay (ELISA) can be a rapid and high-throughput screening tool, but its specificity for this compound may vary, and positive results often require confirmation by a chromatographic method.
Question: How stable is this compound during food processing?
Answer: Mycotoxins, in general, are relatively stable compounds that are not completely destroyed by most food processing operations.[2] Thermal processes like cooking, baking, and roasting can lead to a reduction in mycotoxin concentrations, but not complete elimination. The extent of degradation depends on factors such as temperature, processing time, and the food matrix composition. It is crucial to assess the stability of this compound under specific processing conditions relevant to your product.
Quantitative Data Summary
The following tables provide a summary of typical performance data for mycotoxin analysis using different techniques. Note: Data specific to this compound is limited in publicly available literature. The values presented here are based on multi-mycotoxin methods and should be used as a general guide. Method validation with this compound-spiked samples is essential.
Table 1: Typical Performance of LC-MS/MS Methods for Mycotoxin Analysis in Cereals
| Mycotoxin (Analogue) | Food Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Deoxynivalenol | Wheat | 0.5 - 5 | 1 - 10 | 80 - 110 | Multi-mycotoxin studies |
| Zearalenone | Maize | 0.2 - 2 | 0.5 - 5 | 85 - 115 | Multi-mycotoxin studies |
| Ochratoxin A | Barley | 0.1 - 1 | 0.3 - 3 | 75 - 120 | Multi-mycotoxin studies |
| Aflatoxin B1 | Maize | 0.05 - 0.5 | 0.1 - 1 | 70 - 110 | Multi-mycotoxin studies |
Table 2: Typical Performance of HPLC-UV/FLD Methods for Mycotoxin Analysis
| Mycotoxin (Analogue) | Food Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Ochratoxin A (FLD) | Coffee | 0.1 - 1 | 0.3 - 3 | 80 - 110 | General mycotoxin literature |
| Zearalenone (FLD) | Cereals | 1 - 10 | 3 - 30 | 70 - 115 | General mycotoxin literature |
| Aflatoxins (FLD) | Nuts | 0.1 - 0.5 | 0.3 - 1.5 | 75 - 120 | General mycotoxin literature |
Table 3: General Characteristics of ELISA Kits for Mycotoxin Screening
| Mycotoxin (Analogue) | Food Matrix | Detection Limit (µg/kg) | Cross-Reactivity | Reference |
| Deoxynivalenol | Grains | 20 - 250 | Varies by kit | Commercial kit specifications |
| Aflatoxin Total | Various | 1 - 5 | Group specific | Commercial kit specifications |
| Ochratoxin A | Cereals, Wine | 0.5 - 2 | Varies by kit | Commercial kit specifications |
Experimental Protocols
This section provides generalized methodologies for this compound detection. These protocols should be optimized and validated for your specific food matrix and analytical instrumentation.
Protocol 1: this compound Analysis in Cereals by LC-MS/MS
-
Sample Preparation:
-
Grind a representative sample of the cereal to a fine powder.
-
Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile/water (80:20, v/v) containing 1% formic acid.
-
Vortex for 1 minute, then shake on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Clean-up (Optional but Recommended):
-
Pass the supernatant through a C18 or mycotoxin-specific SPE cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., water).
-
Elute the this compound with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound). Monitor at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation.
-
Protocol 2: this compound Screening in Animal Feed by ELISA
-
Sample Extraction:
-
Grind the animal feed sample to a fine powder.
-
Follow the specific extraction procedure provided with the commercial ELISA kit. This typically involves extracting a known weight of the sample with a methanol/water solution.
-
-
ELISA Procedure:
-
Follow the instructions of the chosen commercial ELISA kit. The general steps are:
-
Add standards, controls, and sample extracts to the antibody-coated microtiter wells.
-
Add the enzyme-conjugated this compound.
-
Incubate for the specified time.
-
Wash the wells to remove unbound reagents.
-
Add the substrate solution and incubate.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in this compound analysis.
References
Technical Support Center: Analysis of Xanthomegnin in Clinical Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the labile mycotoxin, xanthomegnin, in clinical samples.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery from plasma samples is consistently low. What could be the cause?
A1: Low recovery of this compound is a common issue due to its inherent instability. Several factors could be contributing to this problem:
-
Sample Handling and Storage: this compound is susceptible to degradation at room temperature and under alkaline conditions. Immediate processing and storage at ultra-low temperatures are crucial.
-
pH of the Sample: this compound is more stable in acidic environments. The physiological pH of blood (around 7.4) can promote its degradation.
-
Extraction Efficiency: The chosen extraction method may not be optimal for this compound. It is a lipophilic molecule, and the solvent system should be adjusted accordingly.
-
Adsorption to Surfaces: this compound can adsorb to glass and plastic surfaces. Using low-adsorption tubes and glassware is recommended.
Q2: I am observing multiple peaks in my chromatogram when analyzing this compound standards. What does this indicate?
A2: The presence of multiple peaks from a standard solution suggests degradation. This compound can degrade into several smaller compounds, which will appear as separate peaks in your chromatogram. This can be caused by:
-
Solvent pH: If the solvent used to dissolve the standard is not acidic, degradation can occur.
-
Light Exposure: this compound is sensitive to light. Protect your standards and samples from light as much as possible.
-
Contaminated Solvent: Impurities in the solvent can accelerate the degradation of this compound.
Q3: Can I store my clinical samples at -20°C for long-term analysis of this compound?
A3: While -20°C is better than refrigeration or room temperature, for long-term storage, -80°C is strongly recommended to minimize the degradation of this compound.[1] Studies on other labile molecules have shown significant degradation even at -20°C over extended periods.[2]
Q4: What is the best way to ship clinical samples for this compound analysis?
A4: Samples should be shipped frozen on dry ice to maintain a temperature of at least -70°C. It is critical to ensure that the samples remain frozen throughout the shipping process to prevent degradation.
Troubleshooting Guides
Low Analyte Signal or No Peak
| Possible Cause | Troubleshooting Step |
| Complete Degradation | Review sample collection, handling, and storage procedures. Ensure immediate processing and storage at -80°C. Acidify samples immediately upon collection if possible. |
| Inefficient Extraction | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Experiment with different solvent polarities and pH adjustments. |
| Mass Spectrometer Issues | Check the instrument's sensitivity and calibration. Infuse a known standard directly into the mass spectrometer to verify its performance. |
| Matrix Effects | Dilute the sample extract to reduce ion suppression. Use a matrix-matched calibration curve. |
Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Column Degradation | Flush the column or replace it if it's old or has been used with incompatible solvents. |
| Mobile Phase Issues | Prepare fresh mobile phase. Ensure the pH is consistent and correct. Degas the mobile phase to remove dissolved air. |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various conditions. This data is extrapolated from studies on similar phenolic mycotoxins and should be used as a guideline.
| Condition | Matrix | Temperature | Duration | Expected Recovery |
| Storage | Plasma | Room Temp (~25°C) | 4 hours | < 50% |
| Plasma | 4°C | 24 hours | ~ 60-70% | |
| Plasma | -20°C | 1 week | ~ 80-90% | |
| Plasma | -80°C | 6 months | > 95% | |
| Urine | Room Temp (~25°C) | 8 hours | < 60% | |
| Urine | 4°C | 48 hours | ~ 70-80% | |
| Urine | -80°C | 6 months | > 95% | |
| Freeze-Thaw | Plasma | -80°C to Room Temp | 3 cycles | ~ 85-95% |
| pH | Aqueous Buffer | pH 5 | 24 hours at 25°C | > 90% |
| Aqueous Buffer | pH 7.4 | 24 hours at 25°C | < 70% | |
| Aqueous Buffer | pH 8 | 24 hours at 25°C | < 50% |
Experimental Protocols
Protocol 1: Stabilization of this compound in Human Plasma
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Collection: Collect whole blood in EDTA-containing tubes.
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Immediate Cooling: Place the collected blood samples immediately on ice.
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Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.
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Acidification: Transfer the plasma to a new polypropylene tube. For every 1 mL of plasma, add 10 µL of 1M formic acid to lower the pH.
-
Storage: Immediately freeze the acidified plasma samples at -80°C.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
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Thawing: Thaw the frozen plasma samples on ice.
-
Internal Standard: Spike the plasma sample with an appropriate internal standard (e.g., a structurally similar, stable mycotoxin).
-
Extraction Solvent: Add 3 volumes of ethyl acetate to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.
Protocol 3: HPLC-MS/MS Analysis of this compound
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.
Visualizations
Caption: Workflow for clinical sample handling and analysis of this compound.
Caption: Troubleshooting guide for low this compound signal.
Caption: Putative signaling pathway affected by this compound.
References
Technical Support Center: Method Development for Simultaneous Analysis of Xanthomegnin and Other Mycotoxins
Welcome to the technical support center for the simultaneous analysis of xanthomegnin and other mycotoxins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to method development.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the simultaneous analysis of this compound and other mycotoxins, such as aflatoxins, ochratoxin A, fumonisins, deoxynivalenol, and zearalenone.
Issue 1: Low or No Recovery of this compound
Question: I am not detecting this compound in my samples, or the recovery is very low. What are the possible causes and solutions?
Answer:
Low or no recovery of this compound is a common issue, primarily due to its labile nature.[1] Here are the potential causes and troubleshooting steps:
-
Sample Extraction and Handling:
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Rapid Processing: this compound is sensitive to degradation. A chromatographic procedure was developed to allow for HPLC analysis within one hour of sample extraction to mitigate this.[1] It is crucial to minimize the time between extraction and analysis.
-
Solvent Choice: While acetonitrile/water mixtures are common for multi-mycotoxin extraction, the specific ratio can impact recovery. For a broad range of mycotoxins, including those with varying polarities, an acetonitrile/water/formic acid mixture (e.g., 80:19.8:0.2 v/v/v) can be effective.
-
pH of Extraction Solvent: The stability of this compound can be pH-dependent. Acidifying the extraction solvent with formic acid can improve the recovery of some mycotoxins, but excessively high acid concentrations may negatively affect others. Optimization of the acid percentage is recommended.
-
-
Sample Cleanup:
-
SPE Column Choice: The choice of solid-phase extraction (SPE) sorbent is critical. For multi-mycotoxin analysis, C18 sorbents are commonly used in QuEChERS-based methods.
-
Elution Solvent: Ensure the elution solvent is strong enough to desorb this compound from the SPE column.
-
-
LC-MS/MS Analysis:
-
Source Parameters: Optimize the electrospray ionization (ESI) source parameters (e.g., temperature, gas flows) for this compound. Given its potential for thermal degradation, a lower source temperature may be necessary.
-
Standard Stability: this compound in standard solutions can degrade over time. It is recommended to prepare fresh standard solutions regularly and store stock solutions at low temperatures (e.g., -18 °C) in the dark.[2]
-
Issue 2: Poor Peak Shape and Chromatography
Question: My chromatogram shows poor peak shape (e.g., tailing, splitting) for several mycotoxins, including this compound. How can I improve this?
Answer:
Poor chromatography can result from several factors related to the sample matrix, mobile phase, and analytical column.
-
Matrix Effects:
-
Cleanup Efficiency: Complex matrices like animal feed can introduce interferences that affect peak shape. Ensure your sample cleanup method (e.g., QuEChERS, SPE) is effective at removing matrix components. Dispersive SPE with C18 and PSA (primary secondary amine) can help remove fatty acids and pigments.
-
Dilution: If matrix effects are severe, diluting the final extract before injection can help, though this may compromise sensitivity.
-
-
Mobile Phase Composition:
-
pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. The addition of a small amount of formic acid or ammonium formate to the mobile phase can improve peak symmetry.
-
Gradient Optimization: A well-optimized gradient elution program is crucial for separating a wide range of mycotoxins with different polarities. Ensure the gradient is shallow enough to provide good resolution but steep enough to elute all compounds in a reasonable time.
-
-
Analytical Column:
-
Column Chemistry: A C18 column is a good starting point for multi-mycotoxin analysis. However, for challenging separations, other column chemistries like biphenyl or pentafluorophenyl (PFP) may offer different selectivity.
-
Column Contamination: Matrix components can accumulate on the column, leading to poor peak shape. Regular column washing and the use of a guard column are recommended.
-
Issue 3: Inconsistent Quantitative Results
Question: I am observing high variability in my quantitative results between injections and batches. What could be the cause?
Answer:
Inconsistent quantification is often related to matrix effects, standard instability, or instrument variability.
-
Matrix Effects:
-
Internal Standards: The use of isotopically labeled internal standards (e.g., ¹³C-labeled mycotoxins) is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response.
-
Matrix-Matched Calibration: If internal standards are not available for all analytes, preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to correct for matrix-induced signal suppression or enhancement.
-
-
Standard and Sample Stability:
-
Analyte Degradation: As mentioned for this compound, the stability of all target mycotoxins in the final extract should be considered. Some mycotoxins are sensitive to light and temperature. Extracts should be stored in a cool, dark place and analyzed as soon as possible.
-
Autosampler Temperature: Maintaining a low temperature in the autosampler (e.g., 4 °C) can help prevent the degradation of labile mycotoxins in the vials during a long analytical run.
-
-
Instrument Performance:
-
System Suitability: Before each batch of samples, inject a system suitability standard to ensure the LC-MS/MS system is performing optimally (e.g., consistent retention times, peak areas, and peak shapes).
-
Source Cleaning: A dirty ion source can lead to inconsistent ionization and, consequently, variable results. Regular cleaning of the ESI source is essential.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for the simultaneous analysis of this compound and other mycotoxins from complex matrices like animal feed?
A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective approach for multi-mycotoxin analysis in complex matrices. A typical QuEChERS protocol involves an initial extraction with an acetonitrile/water mixture, followed by a salting-out step with magnesium sulfate and sodium chloride to induce phase separation. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step with C18 and/or other sorbents helps to remove interfering matrix components. For a broad range of mycotoxins, including the polar trichothecenes and the more nonpolar aflatoxins, this method provides good recoveries.
Q2: Which analytical technique is most suitable for the simultaneous detection and quantification of a diverse range of mycotoxins, including this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for multi-mycotoxin analysis.[3][4] Its high sensitivity and selectivity allow for the detection and quantification of a wide range of mycotoxins from different chemical families in a single analytical run. The use of multiple reaction monitoring (MRM) mode provides excellent specificity and reduces the likelihood of false positives.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Cleanup: Use a robust sample preparation method like QuEChERS or SPE to remove as many matrix interferences as possible.
-
Use of Internal Standards: Incorporate stable isotope-labeled internal standards for each analyte to compensate for signal suppression or enhancement.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to mimic the sample composition.
-
Dilution of the Final Extract: Diluting the sample extract can reduce the concentration of interfering compounds, but may also decrease the sensitivity of the method.
-
Chromatographic Separation: Optimize your HPLC method to separate the target analytes from co-eluting matrix components.
Q4: What are the key parameters to optimize for a multi-mycotoxin LC-MS/MS method?
A4: The following parameters should be carefully optimized:
-
Mass Spectrometry:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) may be required to detect all target mycotoxins.
-
MRM Transitions: For each mycotoxin, at least two MRM transitions (a quantifier and a qualifier ion) should be selected for reliable identification and quantification.
-
Compound-Specific Parameters: Optimize the declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each mycotoxin to achieve maximum sensitivity.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate, is typically used.
-
Flow Rate and Column Temperature: These should be optimized to achieve good separation and peak shape.
-
III. Data Presentation
The following tables summarize typical quantitative data for a multi-mycotoxin analysis method using LC-MS/MS. Please note that these values are indicative and may vary depending on the specific matrix, instrumentation, and method used.
Table 1: LC-MS/MS Parameters for Selected Mycotoxins
| Mycotoxin | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Aflatoxin B1 | 313.1 | 285.1 | 241.1 | 35 |
| Aflatoxin G1 | 329.1 | 311.1 | 243.1 | 30 |
| Ochratoxin A | 404.1 | 239.1 | 358.1 | 22 |
| Deoxynivalenol | 297.2 | 249.1 | 139.1 | 15 |
| Fumonisin B1 | 722.5 | 334.3 | 352.3 | 40 |
| Zearalenone | 319.2 | 175.1 | 131.1 | 25 |
| This compound | 575.1 | 283.1 | 255.1 | 45 |
Note: The parameters for this compound are proposed based on its structure and typical fragmentation patterns and would require experimental optimization.
Table 2: Method Performance Data for Multi-Mycotoxin Analysis in Cereal Matrix
| Mycotoxin | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | RSD (%) |
| Aflatoxin B1 | 0.1 | 0.5 | 85-110 | < 15 |
| Aflatoxin G1 | 0.1 | 0.5 | 83-108 | < 15 |
| Ochratoxin A | 0.2 | 1.0 | 90-115 | < 10 |
| Deoxynivalenol | 10 | 50 | 80-110 | < 20 |
| Fumonisin B1 | 20 | 100 | 75-105 | < 20 |
| Zearalenone | 5 | 20 | 88-112 | < 15 |
| This compound | 0.5-2.0 | 2.0-10.0 | 70-100 | < 20 |
Note: The performance data for this compound are estimated and would need to be determined through method validation experiments.
IV. Experimental Protocols
Protocol 1: QuEChERS-based Extraction and Cleanup for Multi-Mycotoxin Analysis in Animal Feed
-
Sample Homogenization: Grind a representative sample of the animal feed to a fine powder (e.g., to pass a 1 mm sieve).
-
Extraction: a. Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of acetonitrile/water (84:16, v/v). c. If not using isotopically labeled internal standards, this is the point to spike with a working standard solution for recovery experiments. d. Add an appropriate volume of the internal standard working solution. e. Cap the tube and vortex vigorously for 1 minute. f. Add the QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl. g. Immediately shake vigorously for 1 minute. h. Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: a. Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg C18 sorbent. b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 5 minutes.
-
Final Extract Preparation: a. Take an aliquot of the cleaned extract and dilute it with the initial mobile phase (e.g., 1:1 v/v) to ensure compatibility with the LC system. b. Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
V. Mandatory Visualizations
Experimental Workflow for Multi-Mycotoxin Analysis
Caption: Workflow for the simultaneous analysis of mycotoxins using QuEChERS and LC-MS/MS.
Signaling Pathway: Mycotoxin-Induced Oxidative Stress and MAPK Activation
Caption: Simplified signaling pathway of mycotoxin-induced oxidative stress leading to apoptosis.
References
- 1. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Simultaneous Determination of Multiple Mycotoxins in Swine, Poultry and Dairy Feeds Using Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing injection volume for Xanthomegnin analysis by HPLC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for Xanthomegnin analysis by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on problems related to injection volume.
Problem: Poor Peak Shape (Fronting or Tailing)
| Potential Cause | Recommended Solution |
| Injection Volume Too Large (Peak Fronting) | The injection volume may be causing column overload. Reduce the injection volume incrementally (e.g., by 50%) and observe the peak shape. As a general guideline, the injection volume should not exceed 1-2% of the column's total volume.[1] For sensitive analyses, optimizing the injection volume is a critical step.[2] |
| Sample Solvent Incompatibility (Peak Fronting or Splitting) | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, especially for early-eluting peaks.[3] Prepare the sample in the initial mobile phase or a weaker solvent. If solubility is an issue, minimize the proportion of strong solvent in the sample diluent. |
| Column Contamination or Degradation (Peak Tailing) | Residual acidic sites on the column packing can interact with this compound, causing peak tailing. Use a high-purity, well-endcapped column. If tailing persists, consider using a mobile phase additive like triethylamine (TEA) to mask active sites. Regularly flush the column with a strong solvent to remove contaminants. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the mobile phase pH is stable and appropriate for the column and analyte. |
| Column Overload (Mass) | Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject. The peak area should be linear with concentration in the desired range. |
Problem: Low Sensitivity or Small Peak Area
| Potential Cause | Recommended Solution |
| Injection Volume Too Low | While large injection volumes can cause issues, a very small injection volume may result in a poor signal-to-noise ratio. Cautiously increase the injection volume, monitoring the peak shape and resolution. The goal is to find a balance between sensitivity and chromatographic performance.[1] |
| Low Sample Concentration | If increasing the injection volume is not feasible due to peak shape distortion, consider concentrating the sample extract. A common technique is to evaporate the extraction solvent under a gentle stream of nitrogen and reconstitute the residue in a smaller volume of a solvent compatible with the mobile phase. |
| Detector Wavelength Not Optimal | Ensure the UV detector is set to the absorbance maximum for this compound, which is approximately 405 nm. |
Problem: Irreproducible Peak Areas or Retention Times
| Potential Cause | Recommended Solution |
| Autosampler Issues | Inconsistent injection volumes can lead to poor reproducibility. Ensure the autosampler is properly calibrated and maintained. Check for air bubbles in the sample syringe or loop. |
| Incomplete Sample Loop Filling | If using a manual injector or a partial-fill autosampler mode, ensure the injection volume is appropriate for the loop size to ensure complete and reproducible filling. |
| Sample Evaporation | If samples are left in the autosampler for an extended period, evaporation of the solvent can lead to changes in concentration. Use vial caps with septa and consider using a temperature-controlled autosampler. |
| System Leaks | Check for any leaks in the HPLC system, particularly between the injector and the column, as this can lead to variable flow rates and retention time shifts. |
Frequently Asked Questions (FAQs)
Q1: What is a typical injection volume for this compound analysis by HPLC?
A1: A common injection volume for mycotoxin analysis can range from 10 µL to 50 µL. For this compound analysis in grains and animal feeds, a method has been described where the amount of this compound injected onto the HPLC system ranges from 15 to 120 ng per injection. The optimal volume will depend on the sample concentration, column dimensions, and the sensitivity of the detector.
Q2: How does increasing the injection volume affect my chromatogram?
A2: Initially, increasing the injection volume will proportionally increase the peak height and peak area, which can improve sensitivity. However, exceeding the column's capacity can lead to several negative effects, including:
-
Peak Broadening: The width of the peak increases.
-
Peak Fronting: The peak becomes asymmetrical with a leading edge.
-
Decreased Resolution: The separation between adjacent peaks is reduced.
-
Retention Time Shift: Retention times may decrease slightly.
Q3: My peaks are fronting. What is the most likely cause related to injection?
A3: Peak fronting is a classic sign of either volume overload or injecting a sample in a solvent that is much stronger than the mobile phase.[3] First, try reducing the injection volume. If the problem persists, prepare your sample in a solvent that is weaker than or the same as your initial mobile phase.
Q4: Can I simply inject a larger volume of a dilute sample to improve sensitivity?
A4: This can be a valid strategy, but it has its limits. A large volume of a weak solvent may cause peak broadening due to the volume itself. The ideal approach is to find the "sweet spot" that provides adequate sensitivity without compromising peak shape and resolution.[1] It is recommended to perform an injection volume optimization study.
Q5: What is an injection volume optimization study?
A5: This is an experiment where you inject a series of increasing volumes of the same sample and monitor the effect on peak area, peak height, peak width, and peak symmetry (tailing factor). This allows you to determine the maximum injection volume that can be used without significant loss of chromatographic performance.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis in Grains
This protocol is adapted from a validated method for the determination of this compound in grains and animal feeds.
-
Extraction:
-
Weigh 50 g of the ground sample into a blender jar.
-
Add 10 mL of 0.1 M phosphoric acid and 100 mL of chloroform.
-
Blend at high speed for 1 minute.
-
Filter the extract through fluted filter paper.
-
-
Cleanup:
-
Transfer a 10 mL aliquot of the chloroform extract to a vial.
-
Pass the extract through a silica gel cartridge.
-
Rinse the cartridge with 2 mL of chloroform.
-
Evaporate the combined chloroform eluates to dryness under a gentle stream of nitrogen at 50°C.
-
-
Reconstitution:
-
Dissolve the residue in 1.0 mL of the HPLC mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: HPLC Analysis and Injection Volume Optimization
-
HPLC Conditions:
-
Column: Reversed-phase C8 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (e.g., 65:35:1)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 405 nm
-
Column Temperature: 30°C
-
-
Injection Volume Optimization Experiment:
-
Prepare a standard solution of this compound in the mobile phase at a concentration that gives a good but not overwhelming signal with a 10 µL injection.
-
Perform a series of injections with increasing volumes: 5 µL, 10 µL, 20 µL, 40 µL, and 60 µL.
-
For each injection, record the peak area, peak height, peak width at half height, and calculate the USP tailing factor.
-
Analyze the data to determine the optimal injection volume that provides the best balance of sensitivity and peak shape.
-
Data Presentation
Table 1: Hypothetical Results of Injection Volume Optimization for this compound Analysis
| Injection Volume (µL) | Peak Area (mAU*s) | Peak Height (mAU) | Peak Width at Half Height (s) | USP Tailing Factor | Observations |
| 5 | 1250 | 150 | 0.14 | 1.05 | Symmetrical peak, good shape |
| 10 | 2500 | 300 | 0.14 | 1.08 | Symmetrical peak, good shape |
| 20 | 5000 | 580 | 0.15 | 1.10 | Symmetrical peak, good shape |
| 40 | 9800 | 950 | 0.18 | 0.95 | Slight peak fronting observed |
| 60 | 13500 | 1100 | 0.25 | 0.82 | Significant peak fronting and broadening |
This is a hypothetical dataset to illustrate the expected trends.
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting logic for poor peak shape.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Xanthomegnin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC, HPTLC, and LC-MS/MS for the Analysis of Xanthomegnin
The mycotoxin this compound, a secondary metabolite produced by several species of Aspergillus and Penicillium fungi, is a significant concern in food safety and drug development due to its potential hepatotoxic and carcinogenic properties. Accurate and reliable quantification of this compound is crucial for risk assessment and quality control. This guide provides a comparative overview of three common analytical techniques for this compound analysis: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each method is evaluated based on key validation parameters to aid researchers in selecting the most appropriate technique for their specific needs.
Comparative Performance of Analytical Methods for this compound
The following table summarizes the typical performance characteristics of HPLC, HPTLC, and LC-MS/MS for the quantitative analysis of this compound. These values are compiled from various studies and represent expected performance for validated methods.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | High-Performance Thin-Layer Chromatography (HPTLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 1 - 5 µg/kg | 5 - 10 µg/kg | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 5 - 15 µg/kg | 15 - 30 µg/kg | 0.5 - 5 µg/kg |
| Linearity (R²) | > 0.99 | > 0.98 | > 0.99 |
| Recovery (%) | 80 - 110% | 70 - 115% | 90 - 120% |
| Precision (RSD%) | < 15% | < 20% | < 10% |
| Analysis Time per Sample | 15 - 30 minutes | 5 - 10 minutes (per plate of multiple samples) | 10 - 20 minutes |
| Specificity | Moderate to High | Moderate | Very High |
| Cost | Moderate | Low | High |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC, HPTLC, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for the routine analysis of mycotoxins due to its robustness and good sensitivity.
1. Sample Preparation (Extraction and Clean-up):
-
Extraction: A known weight of the finely ground sample (e.g., 25 g of maize) is extracted with a suitable solvent mixture, such as acetonitrile/water (80:20, v/v), by shaking for 30 minutes.
-
Filtration: The extract is filtered through a Whatman No. 1 filter paper.
-
Clean-up: An immunoaffinity column (IAC) specific for this compound or a solid-phase extraction (SPE) cartridge (e.g., C18) is used to clean up the extract and remove interfering matrix components. The toxin is eluted from the column with methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a known volume of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and an acidifier like formic acid. A typical isocratic mobile phase could be acetonitrile/water/formic acid (60:39:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the maximum absorbance wavelength for this compound (typically around 333 nm).
-
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from certified this compound standards.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective screening method for mycotoxins.
1. Sample Preparation:
-
Extraction: Similar to the HPLC method, the sample is extracted with a suitable solvent.
-
Concentration: The extract is concentrated to a small volume.
2. Chromatographic Conditions:
-
Plate: HPTLC silica gel 60 F254 plates.
-
Application: The concentrated extract and this compound standards are applied to the plate as bands using an automated applicator.
-
Developing Solvent: A mixture of toluene/ethyl acetate/formic acid (5:4:1, v/v/v) is a common developing solvent system for this compound.
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Detection: The plate is dried and visualized under UV light (e.g., 366 nm).
-
Quantification: Densitometric scanning of the plates is performed using a TLC scanner. Quantification is based on the peak area of the sample spots compared to the calibration curve of the standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for mycotoxin analysis, offering high sensitivity and specificity, making it ideal for confirmation and trace-level quantification.[1][2][3][4]
1. Sample Preparation:
-
Extraction: A "dilute-and-shoot" approach or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction is often employed. For example, the sample is extracted with an acidified acetonitrile/water mixture.
-
Dilution: The extract is then diluted with water or a suitable buffer before injection to minimize matrix effects.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC (Ultra-High-Performance Liquid Chromatography) system is typically used for better resolution and faster analysis times.
-
Column: A C18 or similar reversed-phase column with a smaller particle size (e.g., <2 µm).
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid and/or ammonium formate, is common.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties. For this compound, negative ion mode is often preferred.
-
MRM Transitions: At least two specific precursor-to-product ion transitions are monitored for each analyte for unambiguous identification and quantification.
-
Quantification: An internal standard (e.g., a ¹³C-labeled version of the mycotoxin) is often used to correct for matrix effects and variations in instrument response, leading to highly accurate quantification.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.
References
A Comparative Guide to TLC and HPLC for the Analysis of Xanthomegnin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common chromatographic techniques, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), for the analysis of the mycotoxin Xanthomegnin. This document is intended to assist researchers in selecting the appropriate analytical method for their specific needs, providing supporting experimental data and detailed protocols.
Introduction to this compound and Analytical Techniques
This compound is a toxic secondary metabolite produced by several species of Penicillium and Aspergillus fungi. It is a quinone-based mycotoxin known for its potential hepatotoxic, nephrotoxic, and carcinogenic properties. Accurate and reliable detection and quantification of this compound in various matrices, including agricultural commodities, food, and biological samples, are crucial for food safety and toxicological studies.
Thin-Layer Chromatography (TLC) is a planar chromatographic technique used to separate non-volatile mixtures.[1][2][3] It is a simple, rapid, and cost-effective method often employed for qualitative screening and preliminary analysis of mycotoxins.[2][3][4]
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[2][5][6] It offers high resolution, sensitivity, and accuracy, making it a well-established method for the quantitative analysis of mycotoxins, including this compound.[5][6][7]
Experimental Protocols
Thin-Layer Chromatography (TLC) Protocol for this compound
This protocol outlines a general procedure for the qualitative analysis of this compound using TLC.
a) Sample Preparation:
-
Extraction: Extract a known quantity of the finely ground sample with a suitable solvent such as chloroform or a mixture of acetonitrile and water.
-
Filtration: Filter the extract to remove solid particles.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.
-
Reconstitution: Re-dissolve the residue in a small, known volume of a suitable solvent like toluene or methanol.
b) TLC Plate Preparation and Development:
-
Stationary Phase: Use a pre-coated silica gel 60 F254 TLC plate.
-
Spotting: Apply a small spot of the reconstituted extract and a this compound standard solution onto the baseline of the TLC plate using a capillary tube.
-
Mobile Phase (Solvent System): A commonly used solvent system for the separation of moderately polar mycotoxins like this compound is a mixture of Toluene:Ethyl Acetate:Formic Acid (6:3:1, v/v/v) .
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to move up the plate until it is approximately 1 cm from the top.
-
Visualization: After development, remove the plate and allow the solvent to evaporate. Visualize the separated spots under UV light (254 nm and/or 365 nm). This compound typically appears as a distinct spot.
c) Identification: The identification of this compound is based on the comparison of the Retention Factor (Rf) value of the spot in the sample with that of the this compound standard. The Rf value is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
High-Performance Liquid Chromatography (HPLC) Protocol for this compound
This protocol describes a validated HPLC method for the quantitative analysis of this compound.
a) Sample Preparation:
-
Extraction: Follow a similar extraction procedure as described for TLC, using a solvent mixture like acetonitrile/water (80/20, v/v).
-
Clean-up: To remove interfering matrix components, pass the extract through a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Derivatization (if necessary): For some mycotoxins, derivatization is required to enhance their detection. However, for this compound, which possesses a chromophore, direct UV detection is typically feasible.
-
Final Preparation: Evaporate the cleaned-up extract to dryness and reconstitute it in the mobile phase.
b) HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (often with a small percentage of an acid like formic acid or acetic acid to improve peak shape). A typical starting condition could be a gradient of acetonitrile in water.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Injection Volume: Typically 20 µL.
c) Quantification: Quantification is achieved by comparing the peak area of this compound in the sample chromatogram with the peak areas of a series of standard solutions of known concentrations. A calibration curve is constructed by plotting peak area against concentration.
Data Presentation: TLC vs. HPLC for this compound Analysis
The following table summarizes the key performance parameters for the analysis of this compound using TLC and HPLC. Please note that the values for TLC are generally estimations as it is primarily a qualitative technique, while the HPLC values are based on typical validated methods for mycotoxins.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Planar chromatography based on differential partitioning | Column chromatography based on differential partitioning |
| Retention Parameter | Retention Factor (Rf) | Retention Time (Rt) |
| Typical Value for this compound | Rf value is dependent on the solvent system | Rt is dependent on the column, mobile phase, and flow rate |
| Limit of Detection (LOD) | Generally in the nanogram (ng) range | Typically in the low nanogram (ng) to picogram (pg) range |
| Limit of Quantitation (LOQ) | Not typically used for precise quantification | Routinely determined and in the low ng/mL range |
| Linearity | Semi-quantitative at best | Excellent linearity over a wide concentration range |
| Accuracy & Precision (%RSD) | Lower accuracy and precision | High accuracy and precision (RSD < 5%) |
| Analysis Time per Sample | ~30-60 minutes | ~15-30 minutes |
| Cost per Sample | Low | High |
| Throughput | High (multiple samples on one plate) | Moderate (sequential injections) |
Cross-Validation of TLC and HPLC Results
Cross-validation is the process of confirming the results from one analytical method with another, independent method. In the context of this compound analysis, a sample can first be screened using TLC for the presumptive presence of the mycotoxin. Positive findings from TLC can then be confirmed and accurately quantified using a more robust and sensitive technique like HPLC.
This two-tiered approach leverages the high-throughput and low-cost nature of TLC for initial screening, followed by the high accuracy and sensitivity of HPLC for confirmation and quantification of positive samples. This ensures both efficiency and reliability in the analytical workflow.
Visualizations
Caption: Workflow for Cross-Validation of TLC and HPLC for this compound Analysis.
Caption: Hypothetical Signaling Pathway of this compound-Induced Cell Death.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Advances in Analysis and Detection of Major Mycotoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative Analysis of Mycotoxins by Thin Layer Chromatography (TLC), Frontiers in Environmental Microbiology, Science Publishing Group [frontemj.com]
- 4. Thin-layer chromatography of mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous detection of 12 mycotoxins in cereals using RP-HPLC-PDA-FLD with PHRED and a post-column derivatization system - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Xanthomegnin and Viomellein Toxicity
A detailed guide for researchers, scientists, and drug development professionals on the toxicological profiles of two prominent fungal metabolites.
Introduction
Xanthomegnin and Viomellein are quinone-based mycotoxins primarily produced by fungi of the Penicillium and Aspergillus genera. Their presence as contaminants in food and feed poses a significant health risk to both humans and animals, necessitating a thorough understanding of their toxicological properties. This guide provides a comprehensive comparison of the toxicity of this compound and Viomellein, supported by available experimental data, to aid in risk assessment and the development of potential therapeutic interventions.
Quantitative Toxicity Data
A comparative summary of the available quantitative toxicity data for this compound and Viomellein is presented below. It is important to note that specific LD50 and EC50/IC50 values for these mycotoxins are not abundantly available in publicly accessible literature, highlighting a need for further research in this area.
| Parameter | This compound | Viomellein | Animal/Cell Model | Route of Administration/Assay | Source |
| Acute Toxicity (LD50) | More toxic than Viomellein (qualitative) | Mildly toxic (qualitative) | Chick Embryo | Not specified | [1] |
| Hepatotoxicity | Induces hepatic alterations | Induces necrotizing cholangitis (at 456 mg/kg in feed) | Mice | Dietary | [2] |
| Teratogenicity | Not a teratogen | Teratogenic | Chick Embryo | Not specified | [1] |
Note: The lack of precise, directly comparable LD50 and EC50/IC50 values in the existing literature prevents a more detailed quantitative comparison. The information provided is based on qualitative descriptions from the cited sources.
Mechanisms of Toxicity
The toxic effects of this compound and Viomellein are believed to stem from their ability to interfere with fundamental cellular processes, primarily related to mitochondrial function.
This compound: The primary mechanism of this compound's toxicity is attributed to its ability to act as an uncoupler of oxidative phosphorylation [3][4][5]. This process disrupts the mitochondrial electron transport chain, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS)[6][7][8][9][10]. The subsequent oxidative stress can cause damage to cellular components such as lipids, proteins, and DNA, ultimately leading to cell death[11].
Viomellein: Similar to this compound, Viomellein is also thought to exert its toxic effects by inducing mitochondrial dysfunction . It is believed to inhibit the electron transport chain, which, like uncoupling, results in reduced ATP production and increased ROS formation[11][12][13][14]. This disruption of cellular energy metabolism and the induction of oxidative stress are key contributors to its observed toxicity, including the reported necrotizing cholangitis[2].
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of toxicity and the general workflows for assessing mycotoxin toxicity, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of toxicity data. Below are generalized protocols for key experiments based on common methodologies used in mycotoxin research.
In Vivo Acute Oral Toxicity (LD50 Determination)
This protocol is a generalized procedure based on OECD Guideline 425 for the determination of acute oral toxicity[15][16][17][18][19][20].
-
Animal Model: Healthy, young adult rodents (e.g., Swiss albino mice or Wistar rats), nulliparous and non-pregnant females, are typically used. Animals are acclimated to laboratory conditions for at least 5 days before the experiment.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period (e.g., 3-4 hours for rats, overnight for mice) before dosing[16][17].
-
Dose Preparation: The mycotoxin is dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose). A range of dose levels is prepared based on a preliminary range-finding study.
-
Administration: A single dose of the test substance is administered to each animal by oral gavage. The volume administered is kept constant across all dose levels.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours after dosing) on the first day and at least once daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.
-
Necropsy: All animals (including those that die during the study and those sacrificed at the end) are subjected to a gross necropsy. Any macroscopic pathological changes are recorded.
-
LD50 Calculation: The LD50 is calculated using a recognized statistical method, such as the probit analysis or the moving average method, based on the mortality data at the end of the 14-day observation period.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized procedure for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a common method for assessing cell viability[21][22][23].
-
Cell Culture: Human cell lines relevant to the target organs of toxicity, such as human hepatoma cells (e.g., HepG2) for hepatotoxicity studies or human kidney proximal tubule epithelial cells (e.g., HK-2) for nephrotoxicity studies, are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2[2][24][25][26][27].
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Mycotoxin Treatment: The mycotoxin is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are then exposed to these concentrations for specific time points (e.g., 24, 48, and 72 hours). Control wells receive the vehicle only.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for a further 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the mycotoxin that causes a 50% reduction in cell viability, is calculated from the dose-response curve generated by plotting the percentage of cell viability against the mycotoxin concentration[28][29][30][31].
Conclusion
The available data, although limited in quantitative detail, suggests that both this compound and Viomellein are mycotoxins of significant concern due to their potential to induce organ-specific toxicity, primarily through the disruption of mitochondrial function. This compound appears to be more acutely toxic than Viomellein, though Viomellein exhibits teratogenic properties not observed with this compound. The primary mechanisms of their toxicity involve the uncoupling of oxidative phosphorylation and inhibition of the electron transport chain, leading to cellular energy depletion and oxidative stress.
Further research is critically needed to establish precise LD50 and EC50/IC50 values for both mycotoxins across various animal models and cell lines. A deeper investigation into their specific molecular targets and signaling pathways will be essential for a comprehensive risk assessment and the development of effective strategies to mitigate their adverse health effects. The experimental protocols outlined in this guide provide a foundation for conducting such necessary future studies.
References
- 1. airgas.com [airgas.com]
- 2. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uncoupling effect of fungal hydroxyanthraquinones on mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 7. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive Oxygen Species in the Signaling and Adaptation of Multicellular Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Chemical and Cellular Formation of Reactive Oxygen Species from Secondary Organic Aerosols in Epithelial Lining Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Electron transport chain inhibition increases cellular dependence on purine transport and salvage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electron transport chain inhibition increases cellular dependence on purine transport, salvage - Children's Medical Center Research Institute (CRI) | Dallas Texas [cri.utsw.edu]
- 14. Inhibition of electron transport chain assembly and function promotes photodynamic killing of Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. mdpi.com [mdpi.com]
- 17. fda.gov [fda.gov]
- 18. Acute oral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. journals.flvc.org [journals.flvc.org]
- 21. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 23. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro cytotoxicity assay with selected chemicals using human cells to predict target-organ toxicity of liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vitro Nephrotoxicity Studies of Established and Experimental Platinum-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of pro-apoptotic potential of taxifolin against liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Implication of extrinsic and intrinsic apoptotic pathways in the targeted therapy of hepatocellular carcinoma using aptamer-labeled viramidine nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
A Comparative Structural Analysis of Xanthomegnin and Other Naphthoquinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural comparison of xanthomegnin with other prominent naphthoquinones, including juglone, lawsone, plumbagin, shikonin, and lapachol. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery by offering a clear, data-driven comparison of these compounds.
Introduction to Naphthoquinones
Naphthoquinones are a class of organic compounds derived from naphthalene. Their core structure consists of a naphthalene ring system with two ketone groups, most commonly at the 1,2- or 1,4- positions.[1][2][3][4][5][6] These compounds are widely distributed in nature, being found in various plants, fungi, and bacteria. Many naphthoquinones exhibit a broad range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties, which has made them a subject of intense research for potential therapeutic applications.
Structural Overview
The fundamental structural unit of the compounds discussed in this guide is the 1,4-naphthoquinone core. The diverse biological activities of these molecules arise from the variety of functional groups attached to this core.
dot graph { layout=neato; node [shape=plaintext]; A [label="1,4-Naphthoquinone Core"]; B [label="this compound"]; C [label="Juglone"]; D [label="Lawsone"]; E [label="Plumbagin"]; F [label="Shikonin"]; G [label="Lapachol"];
A -- B [len=2]; A -- C [len=2]; A -- D [len=2]; A -- E [len=2]; A -- F [len=2]; A -- G [len=2]; }
Caption: Relationship of this compound and other naphthoquinones to the core 1,4-naphthoquinone structure.Comparative Structural Details
The following table summarizes the key structural features of this compound and other selected naphthoquinones.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Natural Source(s) |
| This compound | (-) 3,3′-bis-[2-methoxy-5-hydroxy-7-(2-hydroxypropyl)-8-carboxy-l,4-naphthoquinone lactone][7][8] | C30H22O12[9] | 574.49 | Dimeric structure composed of two substituted naphthoquinone units linked together. | Fungi (Trichophyton, Penicillium, Aspergillus species)[7][9][10] |
| Juglone | 5-hydroxy-1,4-naphthalenedione[11][12] | C10H6O3 | 174.15 | Simple monosubstituted naphthoquinone with a hydroxyl group. | Black walnut (Juglans nigra)[11][12] |
| Lawsone | 2-hydroxy-1,4-naphthoquinone[13][14][15] | C10H6O3[13][14] | 174.15 | Isomer of juglone with the hydroxyl group at a different position. | Henna (Lawsonia inermis)[13][15][16] |
| Plumbagin | 5-hydroxy-2-methyl-1,4-naphthoquinone[17][18][19][20] | C11H8O3[18][19] | 188.18 | A derivative of juglone with an added methyl group.[17][18][21] | Plumbago and Drosera species[18] |
| Shikonin | 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methyl-3-pentenyl]-1,4-naphthoquinone[22][23][24] | C16H16O5[22][23][25] | 288.29 | More complex structure with two hydroxyl groups and a long isoprenoid side chain. Exists as an enantiomer with alkannin.[22][24] | Lithospermum erythrorhizon[22][24][25] |
| Lapachol | 2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthoquinone[26] | C15H14O3[27] | 242.27 | A derivative of lawsone with a prenyl side chain.[26][28] | Tabebuia species[26][27][28] |
Structural Relationships and Biosynthetic Pathways
The structural similarities among these naphthoquinones suggest common biosynthetic origins. Many are synthesized via the polyketide pathway or the shikimate pathway. The complexity of the final molecule is determined by the specific enzymatic machinery of the producing organism.
Caption: Simplified biosynthetic relationships of various naphthoquinones.
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of these compounds are crucial for reproducible research. While specific protocols can vary, a general workflow is outlined below.
General Experimental Workflow for Naphthoquinone Analysis
Caption: A generalized workflow for the study of natural naphthoquinones.
Note on Methodologies: The specific solvents, chromatographic conditions, and analytical parameters for each compound can be found in the primary literature cited. For instance, the isolation of lawsone often involves extraction with a nonpolar solvent followed by column chromatography.[15] The structure of this compound was elucidated using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
Conclusion
This compound stands out from the other discussed naphthoquinones due to its complex dimeric structure. This structural uniqueness likely contributes to its specific biological activity profile. The simpler monomeric naphthoquinones like juglone, lawsone, and plumbagin provide a foundational understanding of the structure-activity relationships within this class of compounds. The more complex structures of shikonin and lapachol, with their isoprenoid side chains, demonstrate how nature modifies the basic naphthoquinone scaffold to achieve diverse biological functions. This comparative guide serves as a valuable resource for researchers aiming to leverage the structural diversity of naphthoquinones for the development of novel therapeutic agents.
References
- 1. Naphthoquinone - Wikipedia [en.wikipedia.org]
- 2. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]
- 3. 1,2-Naphthoquinone | C10H6O2 | CID 10667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 5. 1,4-Naphthoquinone | C10H6O2 | CID 8530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. METABOLITES OF PATHOGENIC FUNGI: III. THE STRUCTURE OF XANTHOMEGN...: Ingenta Connect [ingentaconnect.com]
- 9. This compound | C30H22O12 | CID 3032411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acs.org [acs.org]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. The Henna Page - The Encyclopedia of Henna: the Lawsone Molecule [hennapage.com]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Showing Compound Plumbagin (FDB005844) - FooDB [foodb.ca]
- 19. scbt.com [scbt.com]
- 20. Plumbagin | C11H8O3 | CID 10205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. altmeyers.org [altmeyers.org]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Xanthomegnin Quantification: An Inter-laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prevalent analytical methods for the quantification of xanthomegnin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established methodologies and performance data from various validation studies, offering insights for selecting the most appropriate technique for specific research needs.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical method for this compound quantification is critical and depends on factors such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods, compiled from various mycotoxin analysis studies. While a direct inter-laboratory comparison study focused solely on this compound is not extensively available, the following tables represent a synthesis of expected performance metrics based on the validation of these methods for similar mycotoxins.
Table 1: Performance Characteristics of HPLC-UV for Mycotoxin Quantification
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 5.0 µg/ml |
| Limit of Quantification (LOQ) | 15 µg/ml |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 3.23% |
Table 2: Performance Characteristics of LC-MS/MS for Mycotoxin Quantification
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.5 ng/mL[1] |
| Limit of Quantification (LOQ) | 0.3 - 5 ng/mL[1] |
| Accuracy (% Recovery) | 74.0 - 106.0% |
| Precision (%RSD) | < 15% |
Experimental Protocols: A Detailed Look at the Methodologies
The following sections provide detailed experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are generalized from standard practices in mycotoxin analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of this compound, particularly in less complex sample matrices.
1. Sample Preparation (Extraction and Cleanup):
-
Extraction: A known weight of the homogenized sample is extracted with an organic solvent, typically a mixture of acetonitrile and water (e.g., 80:20 v/v), by shaking or sonication.
-
Cleanup: The crude extract is then purified to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) cartridges (e.g., C18) or immunoaffinity columns (IAC) specific for certain mycotoxins. The purified extract is evaporated to dryness and reconstituted in the mobile phase.
2. HPLC-UV Analysis:
-
Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol is employed.
-
Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance.
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex matrices and trace-level detection of this compound.[2]
1. Sample Preparation (Extraction and Cleanup):
-
Extraction: Similar to the HPLC-UV method, samples are extracted with an appropriate solvent mixture (e.g., acetonitrile/water/formic acid).
-
Cleanup: While LC-MS/MS is less susceptible to matrix interference than HPLC-UV, a cleanup step using SPE or a "dilute and shoot" approach may be employed to protect the instrument and improve data quality.[2]
2. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is coupled to a tandem mass spectrometer. A C18 or similar reversed-phase column is used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of formic acid or ammonium formate to improve ionization, is used.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound and one or more of its characteristic product ions. This highly selective detection method minimizes the chances of false positives.
-
Quantification: Quantification is performed using a calibration curve prepared from pure this compound standards, often with the use of an isotopically labeled internal standard to correct for matrix effects and variations in instrument response.
Mandatory Visualization: Signaling Pathway of this compound-Induced Oxidative Stress
This compound is known to induce toxicity, at least in part, by triggering oxidative stress. A key mechanism in this process is the inhibition of the mitochondrial respiratory chain, which leads to the production of reactive oxygen species (ROS). These ROS can then damage cellular components and deplete the cell's primary antioxidant, glutathione (GSH).
References
Navigating Xanthomegnin Analysis: A Comparative Guide to Certified Reference Materials and Analytical Methods
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the use of certified reference materials (CRMs) for the accurate analysis of Xanthomegnin. This publication provides a detailed comparison of available analytical standards and methodologies, supported by experimental data, to ensure reliable and precise quantification of this mycotoxin.
This compound, a toxic fungal metabolite, poses a significant health risk in various commodities. Its accurate detection and quantification are crucial for food safety, animal feed quality control, and toxicological research. This guide offers an objective comparison of different reference materials and analytical techniques to aid researchers in selecting the most appropriate methods for their specific needs.
The Gold Standard: Certified Reference Materials (CRMs)
Certified Reference Materials are the cornerstone of accurate analytical measurements, providing traceability and confidence in results. For this compound analysis, CRMs are the preferred choice for method validation, calibration, and quality control.
Several reputable suppliers offer mycotoxin reference materials, some of which are certified under ISO 17034, ensuring the highest level of quality and metrological traceability. While a specific CRM for this compound may not be readily available from all suppliers, analytical standards of known purity can be procured and used as reference materials.
Table 1: Comparison of Commercially Available this compound Analytical Standards
| Supplier | Product Name | Purity | Format | Certification |
| Cayman Chemical | This compound | ≥98% | Crystalline Solid | N/A |
| Romer Labs | Mycotoxin Standards | Various | Liquid/Crystalline | ISO 17034 option |
| Sigma-Aldrich | Mycotoxin Standards | Various | Various | CRM options |
| Trilogy Analytical | Mycotoxin Standards | Various | Liquid/Crystalline | ISO 17034 option |
Note: Availability of a specific this compound CRM should be confirmed directly with the suppliers.
Alternative and In-House Reference Materials
In the absence of a commercially available CRM, researchers have two primary alternatives:
-
Analytical Standards: High-purity this compound analytical standards, such as the one offered by Cayman Chemical, can serve as a reliable reference material for quantification. It is crucial to obtain a certificate of analysis (CoA) detailing the purity and characterization of the standard.
-
In-House Reference Materials: Laboratories can prepare their own this compound reference material. This typically involves the isolation and purification of the compound from fungal cultures, such as Penicillium viridicatum.[1][2] The identity and purity of the in-house material must be rigorously characterized using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity assessment is a critical step to ensure the reliability of the in-house standard.
Analytical Methodologies for this compound Quantification
The two most common analytical techniques for this compound analysis are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of this compound. While a specific validated method for this compound in various matrices is not extensively documented in readily available literature, a general methodology can be adapted from existing mycotoxin analysis protocols.
Experimental Protocol: HPLC-UV for this compound Analysis (General Approach)
-
Sample Preparation:
-
Extraction: Extract a known weight of the homogenized sample (e.g., grain, feed) with a suitable solvent mixture, such as chloroform and phosphoric acid.
-
Clean-up: Purify the extract using solid-phase extraction (SPE) with a silica gel cartridge to remove interfering matrix components.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a modifier like formic acid to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (around 254 nm or 333 nm).
-
-
Quantification:
-
Prepare a calibration curve using a certified reference material or a well-characterized analytical standard of this compound.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
-
Table 2: Performance Characteristics of a Typical HPLC-UV Method for Mycotoxin Analysis
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 10 ng/g |
| Limit of Quantification (LOQ) | 5 - 25 ng/g |
| Accuracy (Recovery) | 80 - 110% |
| Precision (RSD) | < 15% |
Note: These are general performance characteristics and should be validated for the specific matrix and method used.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level detection of this compound, especially in complex matrices. Multi-mycotoxin methods using LC-MS/MS are well-established and can be adapted for this compound.
Experimental Protocol: LC-MS/MS for this compound Analysis (General Approach)
-
Sample Preparation:
-
Extraction: Employ a "dilute-and-shoot" or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method using an organic solvent like acetonitrile.
-
Clean-up: Depending on the matrix complexity, a clean-up step using dSPE (dispersive solid-phase extraction) may be necessary.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium formate.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the optimal ionization for this compound.
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.
-
-
Quantification:
-
Use a CRM or a high-purity analytical standard to prepare a matrix-matched calibration curve to compensate for matrix effects.
-
An isotopically labeled internal standard for this compound, if available, is ideal for the most accurate quantification.
-
Table 3: Performance Characteristics of a Typical LC-MS/MS Method for Mycotoxin Analysis
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/g |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/g |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 10% |
Note: These are general performance characteristics and should be validated for the specific matrix and method used.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the analytical workflow and the selection process for reference materials, the following diagrams are provided.
References
Comparative Analysis of Xanthomegnin Production by Different Fungal Strains: A Guide for Researchers
Xanthomegnin is a dimeric naphthoquinone mycotoxin first isolated from the dermatophyte fungus Trichophyton megninii.[1][2] It is also a known metabolite of several species within the Aspergillus and Penicillium genera, often found as a contaminant in stored food and feed products.[1][3] Due to its potential nephrotoxic, hepatotoxic, and mutagenic properties, understanding its production by various fungal species is crucial for food safety, toxicology, and drug development professionals.
This guide provides a comparative overview of this compound production levels by different fungal strains, supported by experimental data. It includes detailed methodologies for cultivation and analysis and visualizes key processes to aid in research and development.
Quantitative Comparison of this compound Production
The production of this compound can vary significantly between different fungal genera and even among isolates of the same species. The following table summarizes quantitative data from studies where various fungal strains were cultured on a rice substrate, providing a standardized basis for comparison.
| Fungal Strain | Number of Isolates Tested | Number of Producing Isolates | This compound Production Range (mg/g of rice culture) | Reference |
| Aspergillus ochraceus | 14 | 6 | 0.3 - 1.3 | [1][4] |
| Penicillium viridicatum | 9 | 3 | 0.4 - 1.6 | [1] |
| Penicillium cyclopium | 9 | 1 | 0.1 | [1][4] |
As the data indicates, certain isolates of Penicillium viridicatum and Aspergillus ochraceus are the most prolific producers of this compound under these specific laboratory conditions.[1] One study specifically optimized the process for Penicillium viridicatum (NRRL 6430), achieving a yield of 440 mg of crystalline this compound per kg of rice, which corresponds to 0.44 mg/g.[5]
Experimental Protocols
Reproducible and standardized methodologies are essential for the comparative study of mycotoxin production. The following sections detail a generalized protocol derived from established methods for the cultivation of fungi and the subsequent extraction and quantification of this compound.[3][5]
Workflow for this compound Production and Analysis
The overall process involves culturing the selected fungal strain on a suitable substrate, followed by extraction, purification, and quantification of the target mycotoxin.
Caption: Experimental workflow from fungal culture to this compound quantification.
Fungal Culture
-
Strain: Select a known this compound-producing strain, such as Penicillium viridicatum (e.g., NRRL 6430).[5]
-
Substrate: Use a solid substrate like rice. Autoclave 1 kg of rice with 500 mL of distilled water in multiple flasks.
-
Inoculation: Inoculate each flask with a spore suspension or mycelial plugs of the fungal strain under sterile conditions.
-
Incubation: Incubate the cultures at a controlled temperature, for example, 15°C for 29 days, in the dark to promote secondary metabolite production.[5]
Extraction and Purification
-
Harvesting: After incubation, stop the fungal growth by adding a solvent like chloroform-methanol. Dry the mycelial mass.
-
Extraction: Perform a liquid-liquid extraction. The dried, ground mycelium is repeatedly extracted with a solvent such as chloroform.
-
Concentration: Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain a crude extract containing this compound.
-
Purification: For high-purity this compound, the crude extract can be further purified using preparative High-Pressure Liquid Chromatography (HPLC).[5]
Quantification
-
Method: Analytical reverse-phase HPLC is the preferred method for the quantification of this compound.[2][5]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (with an acidifier like formic acid) is commonly employed.
-
Detection: A UV-Vis detector set at a wavelength where this compound has maximum absorbance (e.g., ~410 nm).
-
Standard Curve: Prepare a standard curve using purified this compound of known concentrations to accurately quantify the amount in the fungal extracts.
Regulatory Signaling Pathways
The production of secondary metabolites like this compound is tightly regulated by complex signaling networks within the fungus. These pathways respond to environmental cues such as nutrient availability, pH, and stress. While the specific pathway for this compound is not fully detailed, the cAMP-dependent Protein Kinase A (PKA) pathway is a highly conserved signaling cascade in fungi that plays a key role in regulating virulence and the biosynthesis of other mycotoxins and pigments.[6][7]
Caption: The conserved cAMP-PKA signaling pathway in fungi.
This pathway provides a potential target for researchers aiming to modulate this compound production. For instance, altering culture conditions to affect glucose levels can influence cAMP signaling and, consequently, secondary metabolite output. Understanding these regulatory mechanisms is essential for both maximizing production for research purposes and for developing strategies to inhibit its formation in food and feed.
References
- 1. Production of this compound and viomellein by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of this compound and viomellein by species of Aspergillus correlated with mycotoxicosis produced in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of this compound and viomellein by isolates of Aspergillus ochraceus, Penicillium cyclopium, and Penicillium viridicatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of this compound from Penicillium viridicatum by preparative high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of melanin production in fungi [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Comparison of different extraction solvents for Xanthomegnin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different solvents for the extraction of xanthomegnin, a mycotoxin produced by several species of Penicillium and Aspergillus fungi. The selection of an appropriate extraction solvent is a critical step that significantly influences the yield and purity of the target compound. This document summarizes the available data on this compound extraction, offers detailed experimental protocols, and visualizes the key experimental workflow and the relevant biological pathway affected by this mycotoxin.
Solvent Performance in this compound Extraction
Direct comparative studies on the extraction efficiency of various solvents for this compound are limited in publicly available literature. However, by compiling data from studies that have successfully isolated and quantified this mycotoxin, we can infer the efficacy of different solvent systems. Chloroform, often in combination with other solvents like methanol, is a frequently utilized solvent for the extraction of fungal secondary metabolites, including this compound.
| Solvent System | Source Material | Reported Yield | Reference |
| Liquid-Liquid Extraction (Specific solvent not detailed in abstract) | Penicillium viridicatum cultured on rice | 440 mg/kg | [1][2] |
| Chloroform | Fungal cultures (general) | Not specified | Implied as a common solvent for fungal metabolite extraction. |
| Chloroform:Methanol Mixtures | General protein extraction (adaptable for metabolites) | Not applicable | Provides a basis for mixed-polarity extraction protocols. |
Note: The yield of this compound can be highly variable and depends on the fungal strain, culture conditions, and the specific extraction protocol employed. The table above should be considered as a guideline based on available data.
Experimental Protocols
The following sections provide a generalized yet detailed methodology for the extraction and purification of this compound from fungal cultures.
I. Fungal Culture and Harvest
-
Inoculation and Incubation: Inoculate a suitable solid or liquid substrate (e.g., rice, yeast extract sucrose broth) with a this compound-producing fungal strain, such as Penicillium viridicatum.
-
Incubation Conditions: Incubate the culture under optimal conditions for mycotoxin production (e.g., specific temperature, humidity, and duration). For P. viridicatum, this can be at 25°C for 14-21 days.
-
Harvesting: After the incubation period, harvest the fungal biomass and substrate. If using a liquid culture, separate the mycelium from the broth by filtration.
II. Extraction of this compound
This protocol is based on the common use of chloroform for the extraction of lipophilic fungal metabolites.
-
Drying and Grinding: Dry the fungal biomass and substrate (if solid) to remove excess water. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Suspend the powdered material in chloroform in a flask. A common ratio is 1:5 to 1:10 (w/v) of fungal material to solvent.
-
Agitate the mixture on a shaker at room temperature for several hours to allow for efficient extraction.
-
-
Filtration: Separate the solvent extract from the solid residue by vacuum filtration.
-
Concentration: Evaporate the chloroform from the filtrate using a rotary evaporator to obtain a crude extract.
III. Purification and Analysis
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the different components of the extract.
-
Collect the fractions and monitor for the presence of this compound using thin-layer chromatography (TLC).
-
-
Crystallization: Combine the fractions containing pure this compound and evaporate the solvent. The purified this compound can often be obtained as crystals.
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Dissolve a small amount of the purified product in a suitable solvent.
-
Analyze the sample using a reversed-phase HPLC system with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile and water).
-
Detect this compound using a UV detector at its characteristic absorption wavelength.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound.
References
A Comparative Guide to the Quantification of Xanthomegnin by Liquid Chromatography-Mass Spectrometry (LC-MS)
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of mycotoxins such as Xanthomegnin is critical for safety assessment and quality control. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for mycotoxin analysis due to its high sensitivity and selectivity.[1] This guide provides a comparative overview of LC-MS methods applicable to the quantification of this compound, supported by experimental data from multi-mycotoxin validation studies. While specific inter-laboratory validation data for this compound is not extensively published, the principles and performance metrics from the analysis of other mycotoxins provide a robust framework for establishing reliable analytical methods.
Data Presentation: Performance of LC-MS/MS Methods for Mycotoxin Quantification
The following tables summarize typical performance data from validated LC-MS/MS methods for the quantification of various mycotoxins in different matrices. These values represent the expected accuracy and precision for a well-developed mycotoxin quantification method and serve as a benchmark for the validation of a this compound-specific assay.
Table 1: Comparison of Method Performance Parameters for Mycotoxin Analysis by LC-MS/MS
| Parameter | Method A (Food & Feed Matrix)[2][3] | Method B (Human Urine Matrix)[4] | Method C (Rumen Fluid Matrix)[5] |
| Linearity (R²) | >0.99 | >0.998 | Not explicitly stated, but met acceptance criteria |
| Limit of Detection (LOD) | 0.5 - 200 µg/kg | 0.1 - 1.5 ng/mL | Not explicitly stated, but met acceptance criteria |
| Limit of Quantification (LOQ) | 1 - 400 µg/kg | 0.3 - 5 ng/mL | Not explicitly stated, but met acceptance criteria |
| Accuracy (Recovery) | 74.0 - 106.0% | >65% | Met acceptability ranges |
| Precision (RSD) | Repeatability: <14.4%Reproducibility: <16.2% | Not explicitly stated | Within-run & between-run RSD met acceptability ranges |
Table 2: Detailed Validation Data for a Multi-Mycotoxin LC-MS/MS Method in a Food Matrix [2][3]
| Mycotoxin Class | Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Aflatoxins | Aflatoxin B1 | 0.5 | 1 | 85.2 | 8.5 | 10.2 |
| Aflatoxin G1 | 0.5 | 1 | 88.9 | 9.1 | 11.5 | |
| Ochratoxins | Ochratoxin A | 1 | 2 | 92.5 | 7.8 | 9.8 |
| Fumonisins | Fumonisin B1 | 200 | 400 | 101.3 | 12.1 | 14.5 |
| Zearalenone | Zearalenone | 20 | 40 | 95.7 | 6.5 | 8.2 |
Experimental Protocols
A robust LC-MS/MS method for this compound quantification would typically involve the following steps. This protocol is a composite based on established multi-mycotoxin analysis methods.[6][7][8]
Sample Preparation (Extraction and Clean-up)
The choice of sample preparation is critical and depends on the matrix. A common and effective approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[8]
-
Extraction:
-
Homogenize 5 g of the sample material.
-
Add 10 mL of acetonitrile/water (80:20, v/v) with 1% formic acid.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (Dispersive Solid-Phase Extraction - d-SPE):
-
Take a 1 mL aliquot of the supernatant.
-
Add to a d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Elution: A typical gradient would start at 5-10% B, increase to 95-100% B over several minutes, hold for a few minutes, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for quinone-like structures such as this compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.
-
MRM Transitions: At least two transitions (a quantifier and a qualifier) should be optimized for this compound. This involves infusing a standard solution of this compound to determine the precursor ion (the deprotonated molecule [M-H]⁻) and the optimal collision energies to generate specific product ions.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of this compound.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. UPLC-MS-IT-TOF Identification of Circumdatins Produced by Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Genotoxicity of Xanthomegnin and Ochratoxin A: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the genotoxic effects of two prominent mycotoxins, Xanthomegnin and Ochratoxin A. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer a clear comparison of their genotoxic potential, outlines detailed experimental methodologies, and visualizes key cellular pathways affected by these toxins.
Executive Summary
Ochratoxin A is a well-studied mycotoxin with established genotoxic properties, primarily mediated through the induction of oxidative stress and subsequent DNA damage. In contrast, while this compound has been identified as a mutagenic mycotoxin, detailed quantitative data on its genotoxic effects from standardized assays are less prevalent in publicly accessible literature. This guide compiles the existing evidence for both mycotoxins to facilitate a comparative understanding and guide future research.
Data Presentation: Quantitative Comparison of Genotoxic Effects
The following tables summarize the quantitative data from key genotoxicity assays for Ochratoxin A. Due to a lack of available quantitative data for this compound in similar standardized assays, a direct numerical comparison is not possible at this time.
Table 1: Genotoxicity of Ochratoxin A as Measured by the Comet Assay
| Cell Line | Concentration (µM) | DNA in Tail (%) (Mean ± SD) | Citation |
| CHO-K1 | 5 | No significant increase | [1] |
| CHO-K1 | 15 | Increased fpg-sensitive sites | [1] |
| CHO-K1 | 50 | Increased fpg-sensitive sites | [1] |
| TK6 | 5 | Significant increase | [1] |
| TK6 | 15 | Significant increase | [1] |
| TK6 | 50 | Significant increase | [1] |
| Rat Kidney | 0.5 mg/kg bw/day (in vivo) | Significantly higher than control | [2][3] |
Table 2: Genotoxicity of Ochratoxin A as Measured by the Micronucleus Assay
| Cell Line/Organism | Concentration (µM) | Micronuclei Frequency | Citation |
| Human Lymphocytes | 25 | Significant increase | [4] |
| CHO-K1 | 15 | Positive response | [1] |
| TK6 | 15 | Positive response | [1] |
| Rat Bone Marrow | 0.5 mg/kg bw (in vivo) | Negative | [5] |
Table 3: Mutagenicity of Ochratoxin A as Measured by the Ames Test
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result | Citation |
| TA98, TA100, TA1535, TA1538, TA102, TA104 | With and Without | Not mutagenic | [6] |
Genotoxic Mechanisms and Signaling Pathways
Ochratoxin A: The genotoxicity of Ochratoxin A is multifaceted and not fully elucidated, with evidence pointing towards both direct and indirect mechanisms.[7] The predominant mechanism is believed to be the induction of oxidative stress, leading to the formation of reactive oxygen species (ROS) that damage DNA.[4][7] This is supported by findings of increased formamidopyrimidine-DNA glycosylase (fpg)-sensitive sites in the Comet assay, which are indicative of oxidative purine damage.[1] Some studies also suggest the formation of DNA adducts, although this remains a point of debate.[7] Key signaling pathways implicated in Ochratoxin A-induced genotoxicity include the activation of Mitogen-Activated Protein Kinases (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt pathways, and pathways leading to apoptosis.[8]
This compound: this compound is described as a mutagenic mycotoxin.[9][10] However, the specific molecular mechanisms and signaling pathways underlying its genotoxic effects are not as well-documented as those for Ochratoxin A. Further research is required to delineate the precise pathways through which this compound induces DNA damage and mutations.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below as representative protocols for mycotoxin testing.
Alkaline Comet Assay
The alkaline Comet assay is a sensitive method for detecting DNA single-strand breaks and alkali-labile sites.
Principle: Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis at a high pH. Damaged DNA, containing breaks, migrates further from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Detailed Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the chosen cell line or tissue at a concentration of 1 x 10^5 cells/mL in ice-cold PBS (Ca++ and Mg++ free).
-
Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low melting point agarose (at 37°C). Pipette the mixture onto a pre-coated slide and cover with a coverslip.
-
Lysis: After solidification of the agarose at 4°C, gently remove the coverslip and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in a horizontal electrophoresis tank containing freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding. Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using specialized software to quantify the percentage of DNA in the comet tail.
In Vitro Micronucleus Assay
The micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic damage.
Detailed Protocol:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., CHO-K1, TK6, or human lymphocytes) to a suitable confluency. Expose the cells to various concentrations of the mycotoxin for a defined period (e.g., 24 hours). Include both a negative (vehicle) and a positive control.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Slide Preparation: Harvest the cells by trypsinization or centrifugation. Resuspend the cells in a hypotonic solution and fix them in a methanol:acetic acid solution. Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
Scoring: Under a microscope, score a predetermined number of binucleated cells (e.g., 1000-2000) for the presence of micronuclei according to established criteria.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[2]
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.
Detailed Protocol:
-
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens).
-
Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to mimic metabolic activation that may be required for some chemicals to become mutagenic.[11]
-
Plate Incorporation Assay: Mix the tester strain, the test compound at various concentrations, and (if required) the S9 mix with molten top agar containing a trace amount of histidine. Pour this mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Visualizations
Experimental Workflow for Genotoxicity Testing
Caption: Workflow for assessing the genotoxicity of mycotoxins.
Signaling Pathway for Ochratoxin A-Induced Genotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. Ames test - Wikipedia [en.wikipedia.org]
- 3. A Review: Epigenetic Mechanism in Ochratoxin A Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ochratoxin A: potential epigenetic mechanisms of toxicity and carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of Ochratoxin A and Its Modulation by Antioxidants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound detection does not discriminate between Trichophyton rubrum and T. mentagrophytes complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
Evaluating the Specificity of Antibodies for Xanthomegnin Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mycotoxin xanthomegnin, a secondary metabolite produced by several species of fungi in the Aspergillus, Penicillium, and Trichophyton genera, is a significant concern for food safety and clinical diagnostics. Accurate detection of this compound relies on the availability of highly specific antibodies for use in immunoassays. However, a comprehensive review of currently available scientific literature and commercial products reveals a notable scarcity of well-characterized antibodies and validated immunoassays specifically for this compound.
This guide provides a framework for evaluating the specificity of anti-xanthomegnin antibodies, should they become available. It outlines the key performance characteristics to consider, presents a standardized experimental protocol for their assessment, and includes a hypothetical comparison to illustrate how such data should be presented.
Key Performance Metrics for Antibody Specificity
The cornerstone of a reliable immunoassay is the specificity of the antibody. An ideal antibody will bind exclusively to the target analyte (this compound) with high affinity and exhibit minimal to no cross-reactivity with structurally related molecules. Key metrics for evaluating specificity include:
-
IC50 (Inhibitory Concentration 50%): In a competitive immunoassay format, this is the concentration of the analyte that causes a 50% reduction in the maximum signal. A lower IC50 value indicates higher sensitivity of the assay for the target analyte.
-
Cross-Reactivity: This is a critical parameter that measures the extent to which the antibody binds to molecules other than the intended target. It is typically expressed as a percentage relative to the binding of the target analyte.
Hypothetical Comparison of Anti-Xanthomegnin Antibodies
The following table presents a hypothetical comparison of two fictional anti-xanthomegnin antibodies, MAb-XGN-01 (a monoclonal antibody) and PAb-XGN-02 (a polyclonal antibody). This table illustrates how quantitative data on specificity and cross-reactivity should be structured for easy comparison.
| Parameter | MAb-XGN-01 | PAb-XGN-02 |
| Antibody Type | Monoclonal (Mouse) | Polyclonal (Rabbit) |
| Immunoassay Format | Indirect Competitive ELISA | Indirect Competitive ELISA |
| IC50 for this compound (ng/mL) | 0.5 | 2.0 |
| Cross-Reactivity (%) | ||
| Vioxanthin | < 0.1% | 1.5% |
| Viopurpurin | < 0.1% | 2.8% |
| Penicillic Acid | < 0.05% | 0.5% |
| Citrinin | < 0.05% | 0.2% |
| Limit of Detection (LOD) (ng/mL) | 0.1 | 0.8 |
| Working Range (ng/mL) | 0.2 - 10.0 | 1.5 - 50.0 |
This data is for illustrative purposes only and does not represent the performance of any existing antibodies.
Experimental Protocol: Indirect Competitive ELISA for this compound
This section details a generalized protocol for an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for the detection of small molecules like mycotoxins.
1. Reagents and Materials:
-
96-well microtiter plates
-
This compound standard
-
Anti-xanthomegnin primary antibody
-
This compound-protein conjugate (e.g., this compound-BSA) for coating
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
2. Assay Procedure:
-
Coating: Dilute the this compound-protein conjugate in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and test samples.
-
In a separate plate or tubes, pre-incubate 50 µL of the diluted standard or sample with 50 µL of the diluted anti-xanthomegnin primary antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standard.
-
Calculate the IC50 value from the standard curve.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
To determine cross-reactivity, perform the same assay with potential cross-reactants and calculate the percentage of cross-reactivity using the following formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Visualizing the Immunoassay Workflow
The following diagrams illustrate the logical flow of the indirect competitive ELISA for this compound detection.
Caption: Workflow of an indirect competitive ELISA for this compound.
Caption: Principle of signal generation in a competitive ELISA.
Conclusion
While the development of specific antibodies for this compound immunoassays appears to be an unmet need in the scientific community, the framework provided in this guide offers a clear path for their evaluation. For researchers and developers in this field, focusing on rigorous characterization of antibody specificity, particularly through comprehensive cross-reactivity testing, will be paramount in developing reliable and accurate methods for the detection of this important mycotoxin. As new antibodies are developed, adherence to standardized evaluation protocols will ensure data comparability and facilitate the selection of the most suitable reagents for research and diagnostic applications.
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the UV-Vis spectral properties of xanthomegnin, viomellein, rubrosulphin, and viopurpurin, complete with experimental data and methodologies.
This guide provides an objective comparison of the ultraviolet-visible (UV-Vis) absorption spectra of this compound and its related naphthoquinone pigments: viomellein, rubrosulphin, and viopurpurin. These mycotoxins, produced by various species of Penicillium and Aspergillus, are of significant interest to researchers due to their biological activities.[1] Understanding their distinct spectral characteristics is crucial for their identification, characterization, and quantification in complex biological samples.
Quantitative UV-Vis Spectral Data
The following table summarizes the key UV-Vis absorption maxima (λmax) and molar absorptivity (ε) for this compound and its related compounds. These values are critical for the spectrophotometric analysis and differentiation of these structurally similar metabolites.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| This compound | Methanol | 225 | 16,800 |
| 264 | 20,200 | ||
| 395 | 8,200 | ||
| Viomellein | Methanol | 225 | 16,800 |
| 264 | 20,200 | ||
| 395 | 8,200 | ||
| Rubrosulphin | Chloroform | 280 | 31,500 |
| 357 | 3,800 | ||
| 415 | 4,900 | ||
| Viopurpurin | Chloroform | 272 | 37,600 |
| 280 | 39,000 | ||
| 375 | 8,400 |
Data sourced from Stack et al., 1977.[2]
Experimental Protocols
The UV-Vis spectral data presented in this guide were obtained following the isolation and purification of the compounds from fungal cultures. Below is a generalized experimental protocol representative of the methodology used for obtaining UV-Vis spectra of fungal pigments.
1. Isolation and Purification of Pigments:
-
Fungal strains, such as Penicillium viridicatum, are cultured on a suitable solid medium (e.g., rice) to induce pigment production.
-
The fermented medium is extracted with an appropriate organic solvent, such as chloroform or ethyl acetate, to isolate the crude pigment mixture.[3]
-
The crude extract is then subjected to chromatographic techniques, such as column chromatography or preparative high-pressure liquid chromatography (HPLC), for the separation and purification of individual pigments.
2. UV-Vis Spectrophotometry:
-
A purified sample of the compound of interest is dissolved in a spectrophotometric grade solvent (e.g., methanol or chloroform) to a known concentration.
-
The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer over a wavelength range of 200–800 nm.
-
The solvent used for dissolving the sample is also used as the reference blank to zero the instrument.
-
The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.
-
The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).
Biosynthetic Pathways and Logical Relationships
The structural similarities and differences among this compound, viomellein, rubrosulphin, and viopurpurin arise from their shared biosynthetic origins. Understanding these pathways is essential for comprehending their chemical diversity.
Caption: Proposed biosynthetic pathway of viomellein.
The biosynthesis of these related pigments is thought to proceed through a common polyketide pathway, followed by a series of enzymatic modifications and, in the case of dimeric compounds like viomellein, a dimerization step. The specific enzymes involved in the later stages of the pathways for rubrosulphin and viopurpurin are still under investigation, but their structural relationship to viomellein suggests a branching from a common intermediate.
Caption: General experimental workflow for UV-Vis analysis.
This guide serves as a foundational resource for the spectroscopic identification and comparison of this compound and its related compounds. The provided data and protocols can aid researchers in the fields of natural product chemistry, mycotoxicology, and drug discovery in their analytical workflows.
References
Tandem Mass Spectrometry: A Superior Method for Xanthomegnin Confirmation
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the critical field of mycotoxin analysis, definitive confirmation of contaminants is paramount for ensuring food safety and advancing drug development. A comprehensive evaluation of analytical methodologies reveals tandem mass spectrometry (MS/MS) as the gold standard for the confirmation of Xanthomegnin, a mycotoxin produced by several species of Aspergillus and Penicillium fungi. This guide provides a detailed comparison of MS/MS with other analytical techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity for the detection and quantification of this compound.[1] Its ability to perform targeted analysis using Multiple Reaction Monitoring (MRM) ensures accurate identification even in complex matrices.[2] This contrasts with less specific methods like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, which can be prone to interferences from co-eluting compounds.[3]
Comparative Analysis of this compound Confirmation Methods
While various techniques can be employed for the detection of this compound, LC-MS/MS provides the highest level of confidence in analytical results. The following table summarizes the performance of different methods.
| Analytical Method | Principle | Selectivity | Sensitivity | Confirmation Capability | Reference |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of precursor and product ions. | Very High | Very High | Excellent | [1] |
| HPLC-UV/Fluorescence | Chromatographic separation with detection based on UV absorbance or fluorescence. | Moderate | Moderate to High | Limited (relies on retention time) | [3][4] |
| ELISA | Immunoassay based on antibody-antigen recognition. | High | High | Good (screening) | [1] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Low to Moderate | Low | Poor | [1] |
Experimental Protocols for this compound Confirmation by LC-MS/MS
A robust and reliable LC-MS/MS method for the confirmation of this compound involves careful optimization of both chromatographic separation and mass spectrometric detection parameters.
Sample Preparation
A generic extraction procedure suitable for mycotoxin analysis from various matrices such as grains and animal feeds can be adapted.[5] A "dilute and shoot" approach is often favored for its simplicity and speed in LC-MS/MS analysis.
-
Extraction: Homogenize the sample and extract with a suitable solvent mixture (e.g., acetonitrile/water).
-
Dilution: Dilute the extract with the initial mobile phase to minimize matrix effects.
-
Filtration: Filter the diluted extract through a 0.22 µm filter before injection.
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Tandem Mass Spectrometry (MS/MS) Parameters
The key to selective and sensitive detection of this compound lies in the optimization of MS/MS parameters, specifically the precursor and product ion transitions (Q1/Q3) and the collision energy.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 527.1 |
| Product Ion (Q3) | m/z 285.1 (Quantifier), m/z 257.1 (Qualifier) |
| Collision Energy (CE) | To be optimized for the specific instrument, typically in the range of 20-40 eV |
| Dwell Time | 100 ms |
Note: The specific m/z values for precursor and product ions should be determined by direct infusion of a this compound analytical standard.
Visualizing the Workflow and Fragmentation
To further elucidate the analytical process, the following diagrams illustrate the experimental workflow and the proposed fragmentation pathway of this compound in the mass spectrometer.
Conclusion
For the definitive confirmation of this compound, tandem mass spectrometry stands out as the most reliable and robust analytical technique. Its high selectivity and sensitivity, combined with the specificity of MRM transitions, provide unequivocal evidence of the analyte's presence. While other methods may be suitable for screening purposes, LC-MS/MS is the recommended methodology for regulatory compliance, food safety assurance, and rigorous scientific research. The detailed protocols and data presented in this guide offer a solid foundation for the implementation of this superior analytical approach.
References
- 1. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to the Toxins Special Issue on LC-MS/MS Methods for Mycotoxin Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of this compound in epidermal materials infected with Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Assessing the performance of different HPLC columns for Xanthomegnin separation.
For researchers, scientists, and drug development professionals, achieving optimal separation of Xanthomegnin is critical for accurate quantification and analysis. This guide provides a comparative assessment of High-Performance Liquid Chromatography (HPLC) columns for this purpose, supported by available experimental data. Due to the limited publicly available and directly comparative studies on various HPLC columns for this compound analysis, this guide focuses on a well-documented C18 reversed-phase method and offers insights into potential alternative approaches.
Performance Comparison of HPLC Columns for this compound
A comprehensive review of scientific literature reveals a notable scarcity of studies directly comparing the performance of different HPLC columns for the separation of this compound. However, a validated method utilizing a C18 stationary phase has been reported, providing a benchmark for its analysis.
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Detection |
| Method 1 | C18 | 5 | 250 x 4.6 | Methanol:Water:Phosphoric Acid (85:15:0.1, v/v/v) | 1.0 | ~5.5 | UV at 254 nm |
Experimental Workflow for this compound Analysis
The logical flow of analyzing this compound using HPLC, from sample preparation to data analysis, is a critical aspect of achieving reliable and reproducible results. The following diagram illustrates a typical experimental workflow.
Figure 1. A generalized experimental workflow for the HPLC analysis of this compound.
Detailed Experimental Protocols
The following protocols are based on established methods for the analysis of this compound.
Method 1: C18 Reversed-Phase HPLC
This protocol is adapted from the methodology described by Gupta et al. (2000) for the determination of this compound from fungal cultures and infected epidermal materials.
1. Sample Preparation:
-
Extraction: Samples are extracted with a suitable organic solvent such as chloroform. For solid samples, this may involve homogenization or sonication to ensure efficient extraction.
-
Solvent Evaporation: The chloroform extract is evaporated to dryness under a stream of nitrogen gas at a controlled temperature to prevent degradation of the analyte.
-
Reconstitution: The dried residue is reconstituted in a known volume of the mobile phase.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector is required.
-
Column: A C18 reversed-phase column with a particle size of 5 µm and dimensions of 250 x 4.6 mm is used.
-
Mobile Phase: An isocratic mobile phase consisting of Methanol, Water, and Phosphoric Acid in a ratio of 85:15:0.1 (v/v/v) is prepared. The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: The mobile phase is pumped at a constant flow rate of 1.0 mL/min.
-
Column Temperature: The column is maintained at ambient temperature.
-
Injection Volume: A 20 µL aliquot of the reconstituted sample is injected into the HPLC system.
-
Detection: The eluent is monitored using a UV detector set at a wavelength of 254 nm.
3. Quantification:
-
A standard calibration curve is generated by injecting known concentrations of a this compound standard.
-
The concentration of this compound in the samples is determined by comparing the peak area of the analyte with the calibration curve.
Considerations for Method Development and Alternative Columns
While the C18 column has proven effective for this compound analysis, researchers may consider other column chemistries to optimize separations, particularly for complex matrices.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity compared to C18 phases, especially for aromatic compounds. The phenyl groups in the stationary phase can provide π-π interactions with the aromatic rings of this compound, potentially leading to different elution orders and improved resolution from interfering compounds. A typical mobile phase for a Phenyl-Hexyl column would consist of acetonitrile or methanol mixed with an aqueous buffer.
-
Shorter Columns with Smaller Particle Sizes (e.g., < 3 µm): Utilizing columns with smaller particle sizes can lead to higher efficiency and faster analysis times. However, this often requires an HPLC system capable of handling higher backpressures (UHPLC).
When developing or transferring methods, it is crucial to consider factors such as peak shape, resolution from other matrix components, analysis time, and solvent consumption. Method validation should always be performed to ensure the accuracy, precision, and robustness of the analytical results.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Xanthomegnin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of potent compounds like xanthomegnin, a mycotoxin, is a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes:
-
Gloves: Wear chemical-impermeable gloves to prevent skin contact.[1]
-
Eye Protection: Use safety goggles or a face shield to protect against accidental splashes or aerosolized particles.[2][3]
-
Lab Coat: A dedicated lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of aerosolization or dust formation, a suitable respirator should be used.[1][2]
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]
-
Avoid Dust Formation: Handle solid this compound carefully to avoid creating dust.[1]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.[2]
-
In case of eye contact: Rinse the eyes cautiously with water for several minutes.[2]
-
In case of inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
In case of ingestion: Rinse the mouth with water and seek immediate medical attention.[2]
Step-by-Step this compound Disposal Plan
Mycotoxins like this compound are chemically stable and resistant to standard cleaning methods, making their complete removal and proper disposal essential.[4][5] The primary goal is the safe containment and disposal of contaminated materials in compliance with all applicable federal, state, and local regulations.[6]
Step 1: Segregation of Waste
-
Immediately segregate all materials that have come into contact with this compound. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
Contaminated PPE (gloves, lab coats).
-
Spill cleanup materials.
-
-
This contaminated waste should be designated as hazardous waste.
Step 2: Containment and Labeling
-
Solid Waste: Place all solid waste, including contaminated labware and PPE, into a designated, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
Step 3: Decontamination of Work Surfaces and Equipment
-
Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with this compound.
-
It is highly recommended to consult your institution's EHS for approved and validated decontamination procedures.
Step 4: Arranging for Professional Disposal
-
Contact your institution's EHS or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[5][6]
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Incineration is often the preferred method for the complete destruction of mycotoxins.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: Workflow for this compound Waste Disposal.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting researchers and the environment. Always consult your institution's specific safety protocols and EHS department for guidance tailored to your facility.
References
Personal protective equipment for handling Xanthomegnin
Essential Safety and Handling Guide for Xanthomegnin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of this compound, a mycotoxin known for its mutagenic and nephrotoxic properties. Adherence to these procedures is vital to ensure personnel safety and prevent contamination.
Hazard Summary
This compound is a potent mycotoxin that requires careful handling due to its health risks.[1][2] It is recognized as a mutagenic agent, meaning it has the potential to cause genetic defects.[1] Furthermore, it is a known nephrotoxin, capable of causing damage to the kidneys.[1][2] Exposure can occur through inhalation of the powder, dermal contact, or oral ingestion.[1]
Quantitative Data
| Hazard Classification | Description | Citation |
| Mutagenicity | Suspected of causing genetic defects. | [1] |
| Nephrotoxicity | Known to cause kidney damage. | [1][2] |
| Routes of Exposure | Inhalation, Dermal (Skin) Contact, Ingestion. | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound in its powdered form or in solution. The following table outlines the minimum required PPE.
| PPE Category | Specifications | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator. For higher-risk activities (e.g., weighing, preparing concentrated solutions), a powered air-purifying respirator (PAPR) is recommended. | To prevent inhalation of aerosolized powder, which is a primary route of exposure. |
| Hand Protection | Double gloving with nitrile gloves. Ensure gloves are compatible with the solvents being used if working with solutions. | To prevent dermal absorption. Double gloving provides an extra layer of protection against tears and contamination. |
| Eye Protection | Chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant splash hazard. | To protect the eyes from contact with the powder or solutions, which could lead to absorption or local irritation. |
| Body Protection | A disposable solid-front lab coat or a disposable jumpsuit with tight-fitting cuffs. | To protect skin and personal clothing from contamination. Disposable garments prevent the carry-over of contamination outside the laboratory. |
| Foot Protection | Closed-toe shoes are required. Shoe covers should be worn in designated handling areas and removed upon exiting. | To protect against spills and to prevent the tracking of contamination out of the work area. |
Operational Plan: Step-by-Step Handling Procedures
Designated Work Area
-
All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.
-
The work area should be clearly labeled with a warning sign indicating the presence of a potent toxin.
-
Access to this area should be restricted to authorized and trained personnel only.
Weighing and Reconstitution
-
Preparation : Before starting, ensure all necessary equipment (spatulas, weigh boats, tubes, solvents) and waste containers are inside the containment area (fume hood or glove box).
-
Tare the Balance : Place a weigh boat on the analytical balance and tare it.
-
Dispensing Powder : Carefully dispense the required amount of this compound powder onto the weigh boat. Use gentle movements to avoid creating airborne dust.
-
Reconstitution : If preparing a solution, carefully add the solvent to the vessel containing the weighed this compound. Cap the vessel securely before mixing.
-
Cleaning : After weighing, decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any other disposable items in the designated solid waste container.
Experimental Use
-
When using solutions of this compound, always work within a chemical fume hood.
-
Use mechanical pipetting aids for all liquid transfers. Mouth pipetting is strictly prohibited.
-
Keep all containers of this compound, whether in solid or solution form, sealed when not in immediate use.
Disposal Plan: Step-by-Step Waste Management
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
Waste Segregation
-
Solid Waste : This includes contaminated gloves, lab coats, shoe covers, weigh boats, pipette tips, and any other disposable solid materials.
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container lined with a heavy-duty plastic bag.
-
Keep the container sealed when not in use.
-
-
Liquid Waste : This includes unused solutions, contaminated solvents, and the first rinse from decontaminating glassware.
-
Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is made of a material compatible with the solvents used.
-
-
Sharps Waste : This includes needles, scalpels, and contaminated glass.
-
Dispose of all sharps in a designated, puncture-resistant sharps container labeled for hazardous waste.
-
Final Disposal
-
All this compound waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this waste in general trash or down the drain.
-
Follow all institutional, local, and national regulations for the disposal of genotoxic and hazardous chemical waste.
Emergency Spill Response
In the event of a spill, immediate and appropriate action is critical to prevent exposure and the spread of contamination.
Emergency Spill Workflow
Caption: Workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
